8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one
Description
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Properties
IUPAC Name |
tert-butyl 2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-7-4-5-8(13)9(14)12-6-7/h7-8H,4-6H2,1-3H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGZIGAYYGRTHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(=O)NC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
417727-40-3 | |
| Record name | 8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one: Synthesis, Properties, and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one, a valuable building block in medicinal chemistry. This document covers its chemical identity, synthesis, and its notable application as a scaffold for the development of farnesyltransferase inhibitors, a promising class of therapeutic agents.
Chemical Identity and Properties
This compound, also known as tert-butyl 2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate, is a bicyclic organic compound. The presence of the tert-butyloxycarbonyl (Boc) protecting group makes it a versatile intermediate in organic synthesis.
There is some discrepancy in the publicly available information regarding the Chemical Abstracts Service (CAS) number for this compound. Two CAS numbers are frequently associated with this structure: 1622919-66-7 and 417727-40-3 .[1][2] Researchers are advised to verify the CAS number with their supplier. A related compound, 8-Boc-3,8-diaza-bicyclo[3.2.1]octane, which lacks the ketone group at the 2-position, has the CAS number 149771-44-8.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₈N₂O₃ | [1] |
| Molecular Weight | 226.27 g/mol | [1] |
| Appearance | White to off-white solid | |
| Purity | Typically ≥95% | [5][6] |
| Storage Conditions | Store in a cool, dry place | [6] |
Synthesis of the 3,8-Diazabicyclo[3.2.1]octan-2-one Framework
A key synthetic approach to the 3,8-diazabicyclo[3.2.1]octan-2-one core involves a transannular enolate alkylation of piperazinone derivatives.[7] This method provides a flexible route to constructing these conformationally constrained bicyclic systems.
Application in Drug Discovery: Farnesyltransferase Inhibition
The conformationally restricted framework of 3,8-diazabicyclo[3.2.1]octan-2-one makes it an attractive scaffold for designing enzyme inhibitors.[7] A significant application of this chemical entity is in the development of farnesyltransferase inhibitors (FTIs).
The Farnesyltransferase Signaling Pathway
Farnesyltransferase is a key enzyme involved in the post-translational modification of several proteins, most notably those in the Ras superfamily of small GTPases.[8][9] Farnesylation, the attachment of a farnesyl group, is crucial for the localization of Ras proteins to the cell membrane, a prerequisite for their activation and subsequent downstream signaling.[9] Dysregulation of the Ras signaling pathway is a hallmark of many cancers, making farnesyltransferase a compelling target for anticancer drug development.
The Ras signaling cascade involves several key downstream pathways, including the Raf-MEK-ERK (MAPK) pathway, which primarily regulates cell proliferation, and the PI3K-Akt-mTOR pathway, which is crucial for cell survival and growth.[8][10] By inhibiting farnesyltransferase, FTIs prevent Ras activation, thereby blocking these oncogenic signaling cascades.
References
- 1. 3,8-Diazabicyclo[3.2.1]octan-2-one | 22315-17-9 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CAS 149771-44-8: 8-BOC-3,8-DIAZA-BICYCLO[3.2.1]OCTANE [cymitquimica.com]
- 4. 149771-44-8 | tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]
- 5. benchchem.com [benchchem.com]
- 6. bioassaysys.com [bioassaysys.com]
- 7. 3,8-Diazabicyclo[3.2.1]octan-2-one peptide mimetics: synthesis of a conformationally restricted inhibitor of farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ras pathway | Abcam [abcam.com]
- 9. cusabio.com [cusabio.com]
- 10. researchgate.net [researchgate.net]
Technical Guide: Physical Properties of 8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one, also known by its IUPAC name tert-butyl 2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate, is a bifunctional molecule featuring a rigid bicyclic scaffold. This compound serves as a valuable building block in medicinal chemistry and drug discovery, particularly in the synthesis of conformationally constrained peptide mimetics. Its structure is of significant interest for developing inhibitors of enzymes such as farnesyltransferase, which is a target in cancer therapy. This guide provides a summary of its known physical properties, experimental protocols for their determination, and relevant biological context.
Core Physical and Chemical Properties
The quantitative physical properties of this compound are summarized below. It is important to note that while some properties are readily available from commercial suppliers, others, such as the melting and boiling points, are not consistently reported in publicly accessible literature.
| Property | Value |
| CAS Number | 417727-40-3 |
| Molecular Formula | C₁₁H₁₈N₂O₃ |
| Molecular Weight | 226.27 g/mol |
| Appearance | Solid |
| Purity | Typically ≥95% |
| Melting Point | Not consistently reported |
| Boiling Point | Not consistently reported |
| Solubility | Not quantitatively reported |
| Storage Conditions | Store in a refrigerator (2-8 °C) under an inert atmosphere. |
Experimental Protocols
Melting Point Determination
The melting point of a solid organic compound can be determined using a melting point apparatus.
Protocol:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range represents the melting point. A narrow melting range (0.5-1 °C) is indicative of a pure compound.
Solubility Determination
A qualitative assessment of solubility in various solvents is crucial for handling, formulation, and biological testing.
Protocol:
-
Solvent Selection: A range of standard laboratory solvents should be used, including water, ethanol, methanol, dichloromethane, ethyl acetate, and hexane, to assess solubility across different polarities.
-
Procedure: To a test tube containing a small, pre-weighed amount of this compound (e.g., 1-5 mg), the solvent is added in small increments (e.g., 0.1 mL) at a constant temperature (typically room temperature).
-
Observation: After each addition, the mixture is vortexed or agitated vigorously for a set period. The sample is visually inspected for dissolution. The point at which the solid completely dissolves determines the approximate solubility. For quantitative analysis, a saturated solution can be prepared, and the concentration of the dissolved solute can be determined using techniques like HPLC or UV-Vis spectroscopy after filtration.
Biological Context and Experimental Workflows
This compound has been utilized in the synthesis of farnesyltransferase inhibitors. Farnesyltransferase is a key enzyme in the post-translational modification of Ras proteins, which are critical components of signaling pathways that regulate cell growth and proliferation.
Ras Signaling Pathway
The diagram below illustrates the role of farnesyltransferase in the Ras signaling pathway, a common target for cancer therapeutics.
Farnesyltransferase Inhibition Assay Workflow
A common method to evaluate the efficacy of a potential farnesyltransferase inhibitor is through an in vitro enzymatic assay. The general workflow for such an assay is depicted below.
Unveiling the Structure of 8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure elucidation of 8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one, a key heterocyclic scaffold of significant interest in medicinal chemistry and drug development. This document details the synthetic pathways, spectroscopic characterization, and structural features of this bicyclic lactam, presenting data in a clear and accessible format for researchers in the field.
Synthesis and Structural Framework
The 3,8-diazabicyclo[3.2.1]octan-2-one framework is a conformationally constrained peptidomimetic synthon. Its synthesis provides a flexible route to highly constrained bicyclic structures. A key synthetic approach involves the transannular enolate alkylation of piperazinone derivatives. This methodology allows for the introduction of substitutions at the Cα position, offering a pathway to a diverse range of analogues.
While detailed experimental protocols for the specific 8-Boc protected version are not extensively available in publicly accessible literature, the fundamental synthetic strategy revolves around the formation of the bicyclic lactam core. The tert-butyloxycarbonyl (Boc) protecting group on the N8 nitrogen enhances the solubility and stability of the molecule, facilitating its use as a versatile building block in multi-step organic syntheses.
General Synthetic Workflow:
The synthesis of the 3,8-diazabicyclo[3.2.1]octan-2-one core is a multi-step process that can be conceptually outlined as follows:
Caption: Conceptual workflow for the synthesis of this compound.
Spectroscopic and Structural Data
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would provide critical information about the connectivity and stereochemistry of the bicyclic system.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 | ~3.0 - 3.5 | ~50 - 55 |
| C2 | - | ~170 - 175 (C=O) |
| C4 (exo/endo) | ~2.8 - 3.2 | ~45 - 50 |
| C5 | ~3.5 - 4.0 | ~60 - 65 |
| C6 (exo/endo) | ~1.8 - 2.2 | ~25 - 30 |
| C7 (exo/endo) | ~1.8 - 2.2 | ~25 - 30 |
| Boc (C(CH₃)₃) | ~1.4 - 1.5 | ~80 - 85 (quaternary C) |
| Boc (C(CH₃)₃) | ~1.4 - 1.5 | ~28 - 30 (methyl C) |
| NH (N3) | Broad, ~7.0 - 8.0 | - |
Note: These are estimated values and may vary depending on the solvent and experimental conditions.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of the molecule.
Table 2: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₂H₂₀N₂O₃ |
| Molecular Weight | 240.29 g/mol |
| Exact Mass (Monoisotopic) | 240.1474 Da |
| Predicted [M+H]⁺ | 241.1547 |
| Predicted [M+Na]⁺ | 263.1366 |
X-ray Crystallography
Single-crystal X-ray diffraction would provide the definitive three-dimensional structure of the molecule, confirming the bicyclic framework's conformation and the relative stereochemistry of its substituents. To date, no public crystal structure of this compound has been deposited in crystallographic databases.
Applications in Drug Development
The rigid bicyclic structure of the 3,8-diazabicyclo[3.2.1]octan-2-one core makes it an attractive scaffold for the design of conformationally restricted peptide mimetics. Such constraints can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.
One notable application of this scaffold is in the development of farnesyltransferase inhibitors. Farnesyltransferase is a key enzyme in the post-translational modification of Ras proteins, which are implicated in numerous human cancers. By mimicking the conformation of a peptide substrate, inhibitors based on the 3,8-diazabicyclo[3.2.1]octan-2-one framework can block the active site of the enzyme, thereby interfering with the signaling pathways that promote tumor growth.
Signaling Pathway Implication:
Caption: Inhibition of the Ras signaling pathway by a farnesyltransferase inhibitor.
Experimental Protocols
Detailed, validated experimental protocols for the synthesis and characterization of this compound are not available in the public domain. Researchers interested in synthesizing this compound would need to adapt procedures from related literature, primarily the work by Dinsmore et al. on the synthesis of the core 3,8-diazabicyclo[3.2.1]octan-2-one framework.
General Characterization Workflow:
Caption: A typical workflow for the characterization of a synthesized organic compound.
Conclusion
This compound represents a valuable and versatile building block in the field of medicinal chemistry. Its rigid, bicyclic structure provides a unique scaffold for the design of potent and selective therapeutic agents. While detailed experimental data remains somewhat elusive in publicly available sources, the foundational synthetic strategies and the rationale for its application in drug discovery, particularly as a farnesyltransferase inhibitor, are established. Further research and publication of detailed characterization data will undoubtedly accelerate the exploration of this promising molecular framework in the development of novel therapeutics.
An In-depth Technical Guide to tert-Butyl 2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate, a key heterocyclic building block, is gaining prominence in medicinal chemistry and drug discovery. Its rigid bicyclic structure provides a unique three-dimensional scaffold that is instrumental in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its emerging role in the development of targeted therapies. The core 3,8-diazabicyclo[3.2.1]octane framework is a versatile scaffold used in the synthesis of a variety of bioactive molecules, including analgesics and anticancer agents.[1][2] The presence of the tert-butyloxycarbonyl (Boc) protecting group on the 8-position nitrogen and a carbonyl group at the 2-position offers specific reactive sites for further chemical modifications, making it a valuable intermediate in complex synthetic pathways.
Chemical Identity and Properties
The formal IUPAC name for the compound commonly referred to as 8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one is tert-butyl 2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate .
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties for tert-butyl 2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate is provided in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.
| Property | Value |
| IUPAC Name | tert-butyl 2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate |
| Synonyms | This compound |
| CAS Number | 417727-40-3 |
| Molecular Formula | C₁₁H₁₈N₂O₃ |
| Molecular Weight | 226.27 g/mol |
| Appearance | White to off-white solid |
| Purity | ≥95% |
| Storage | Store at 0 - 8 °C |
Note: Specific values for melting point and solubility are not consistently reported in publicly available literature and may vary depending on the purity and crystalline form of the compound.
Synthesis and Experimental Protocols
The synthesis of the 3,8-diazabicyclo[3.2.1]octan-2-one core is a key step in accessing a variety of functionalized derivatives. One established method involves the transannular enolate alkylation of piperazinone derivatives. This approach provides a flexible route to constructing the bicyclic system.
General Synthetic Approach: Transannular Enolate Alkylation
A new synthesis of the 3,8-diazabicyclo[3.2.1]octan-2-one framework has been described that utilizes the transannular enolate alkylation of piperazinone derivatives.[3] This method offers a versatile pathway to create these constrained bicyclic structures.
Applications in Drug Discovery and Development
The rigid 3,8-diazabicyclo[3.2.1]octane scaffold is of significant interest in medicinal chemistry due to its ability to present substituents in well-defined spatial orientations, which can lead to high-affinity interactions with biological targets.
Role as a Key Intermediate in KRAS-G12D Inhibitor Synthesis
Derivatives of 3,8-diazabicyclo[3.2.1]octane have been investigated as inhibitors of the KRAS-G12D mutant oncoprotein, a critical target in cancer therapy. The bicyclic core serves as a scaffold to orient pharmacophoric groups that interact with key residues in the binding pocket of the protein.
The following diagram illustrates a simplified workflow for the synthesis of a KRAS-G12D inhibitor utilizing a 3,8-diazabicyclo[3.2.1]octane intermediate.
Farnesyltransferase Inhibition
The 3,8-diazabicyclo[3.2.1]octan-2-one framework has also been utilized to develop conformationally restricted peptidomimetics that act as inhibitors of farnesyltransferase.[3] Farnesyltransferase is a key enzyme in the post-translational modification of proteins, including the Ras family of oncoproteins. Inhibition of this enzyme can disrupt signaling pathways involved in cell growth and proliferation.
The diagram below depicts a simplified representation of the farnesyltransferase signaling pathway and the point of inhibition.
Conclusion
tert-Butyl 2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate is a valuable and versatile building block in modern medicinal chemistry. Its unique, conformationally constrained structure provides a robust scaffold for the synthesis of novel therapeutic agents targeting a range of diseases, including cancer. The synthetic routes to this core structure, coupled with its potential for diverse functionalization, ensure its continued importance in the field of drug discovery and development. Further research into the synthesis and application of this and related compounds is likely to yield new and potent drug candidates.
References
In-depth Technical Guide: 8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one, a key building block in medicinal chemistry. The document details its physicochemical properties, synthesis, and its significant application as a peptidomimetic scaffold in the development of farnesyltransferase inhibitors for anticancer drug discovery.
Physicochemical Properties
This compound, also known by its IUPAC name tert-butyl 2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate, is a bicyclic organic compound. The presence of the tert-butyloxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, facilitating its use in various synthetic applications.
| Property | Value |
| Molecular Weight | 226.27 g/mol |
| Molecular Formula | C₁₁H₁₈N₂O₃ |
| CAS Number | 417727-40-3 |
| Appearance | White to off-white solid |
| Purity | Typically ≥95% |
| Storage Conditions | Store at 2-8 °C under an inert atmosphere |
Synthesis and Experimental Protocols
The synthesis of the 3,8-diazabicyclo[3.2.1]octan-2-one framework is a key step in obtaining the title compound. A documented approach involves the transannular enolate alkylation of piperazinone derivatives, which provides a flexible route to these constrained bicyclic structures.[1][2]
Experimental Protocol: Boc Protection of 3,8-diazabicyclo[3.2.1]octan-2-one
-
Dissolution: Dissolve 3,8-diazabicyclo[3.2.1]octan-2-one in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the solution to act as a proton scavenger.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with a mild aqueous acid (e.g., saturated ammonium chloride solution). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired this compound.
Application in Drug Development: Farnesyltransferase Inhibition
The 3,8-diazabicyclo[3.2.1]octan-2-one scaffold is a valuable peptidomimetic, designed to mimic the conformation of peptide substrates.[1][2] This property makes it particularly useful in the design of enzyme inhibitors, most notably farnesyltransferase inhibitors (FTIs).
Farnesyltransferase (FTase) is a crucial enzyme in the post-translational modification of several proteins, including the Ras family of small GTPases. The farnesylation of Ras proteins is essential for their localization to the cell membrane and subsequent activation of downstream signaling pathways that regulate cell growth, proliferation, and survival. Mutated Ras proteins are constitutively active and are implicated in approximately 30% of all human cancers.
By inhibiting FTase, the maturation and function of oncogenic Ras can be abrogated, making FTase a prime target for anticancer drug development. The rigid, bicyclic structure of this compound serves as a constrained scaffold to which pharmacophoric elements can be attached to create potent and selective FTIs.
Ras Signaling Pathway and FTI Mechanism of Action
The diagram below illustrates the Ras signaling pathway and the mechanism of action for farnesyltransferase inhibitors.
Caption: Ras signaling pathway and the inhibitory action of FTIs.
Experimental Protocol: In Vitro Farnesyltransferase Activity Assay
This protocol outlines a common method to assess the inhibitory potency of a compound, such as one derived from the this compound scaffold, against farnesyltransferase.
-
Reagents and Materials:
-
Recombinant human farnesyltransferase
-
Farnesyl pyrophosphate (FPP)
-
A fluorescently labeled peptide substrate (e.g., Dansyl-GCVLS)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, ZnCl₂, DTT)
-
Test inhibitor compound (dissolved in DMSO)
-
384-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Add the assay buffer to the wells of the microplate.
-
Add serial dilutions of the test inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the farnesyltransferase enzyme to all wells except the negative control and incubate for a short period at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of FPP and the fluorescent peptide substrate.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
The rate of the reaction is determined from the linear phase of the fluorescence signal increase.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
This in-depth guide provides a foundational understanding of this compound for its application in drug discovery and development. The provided protocols serve as a starting point for researchers to further explore the potential of this versatile chemical scaffold.
References
Technical Guide: Safety and Handling of 8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling procedures for 8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one (CAS No: 417727-40-3), a key intermediate in pharmaceutical synthesis. Adherence to these guidelines is crucial to ensure a safe laboratory environment.
Chemical Identification and Physical Properties
| Identifier | Value |
| Chemical Name | tert-Butyl 2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate |
| Synonyms | This compound |
| CAS Number | 417727-40-3 |
| Molecular Formula | C₁₁H₁₈N₂O₃ |
| Molecular Weight | 226.27 g/mol |
| Physical State | Not available; typically a solid |
| Solubility | Not available[1] |
| Melting Point | Not available[1] |
| Boiling Point | Not available[1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard and precautionary statements.[2]
GHS Classification
| Classification | Category |
| Skin irritation | 2 |
| Serious eye irritation | 2A |
| Specific target organ toxicity – single exposure (Respiratory system) | 3 |
GHS Pictograms and Signal Word
| Pictogram | Signal Word |
|
| Warning |
Hazard and Precautionary Statements
| Type | Code | Statement |
| Hazard | H315 | Causes skin irritation.[2] |
| H319 | Causes serious eye irritation.[2] | |
| H335 | May cause respiratory irritation.[2] | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2] |
| P264 | Wash skin thoroughly after handling.[2] | |
| P271 | Use only outdoors or in a well-ventilated area.[2] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2] | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[2] | |
| P304+P340 | IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing.[2] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] | |
| P312 | Call a POISON CENTER or doctor if you feel unwell.[2] | |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[2] | |
| P405 | Store locked up.[2] | |
| P501 | Dispose of contents/container to an approved waste disposal plant.[2] |
Experimental Protocols: Safe Handling Procedures
Given the hazardous nature of this compound, particularly as a powdered solid, stringent adherence to the following experimental protocol for weighing and dissolving is mandatory.
Protocol: Weighing and Dissolving a Powdered Irritant
Objective: To safely weigh and prepare a solution of this compound for experimental use.
Materials:
-
This compound
-
Appropriate solvent (as determined by the experiment)
-
Analytical balance
-
Chemical fume hood
-
Weighing paper or boat
-
Spatula
-
Appropriate glassware (e.g., round-bottom flask, beaker) with stoppers or caps
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
Procedure:
-
Preparation and PPE:
-
Weighing (Tare Method):
-
Place a labeled, clean, and dry receiving container (e.g., a vial or flask with a lid) on the analytical balance located away from the direct airflow of the fume hood to ensure an accurate reading.[5]
-
Tare the balance to zero with the container and its lid.
-
Transfer the tared container to the designated area inside the chemical fume hood.
-
Carefully open the stock bottle of this compound.
-
Using a clean spatula, carefully transfer the desired amount of powder into the tared container. Avoid creating dust. If the powder is static, an anti-static gun may be used.[4]
-
Securely close the lid on the receiving container and the stock bottle.
-
Wipe the spatula clean with a solvent-dampened cloth.
-
-
Mass Determination:
-
Carefully transport the sealed receiving container back to the analytical balance.
-
Record the mass of the container with the powder. The difference from the tare weight is the mass of the compound.
-
If adjustments are needed, return the sealed container to the fume hood to add or remove powder, sealing it again before re-weighing.[6][7]
-
-
Dissolution:
-
Perform all dissolution steps inside the chemical fume hood.
-
Uncap the receiving container and, using a funnel if necessary, add the desired volume of solvent.
-
Immediately recap the container and agitate (swirl or stir) until the solid is fully dissolved.
-
-
Cleanup and Waste Disposal:
-
Decontaminate the spatula and work surface with a cloth dampened with a suitable solvent.
-
Dispose of any contaminated weighing paper, gloves, and cleaning materials in a designated solid hazardous waste container.
-
Wash hands thoroughly with soap and water after the procedure is complete.
-
Visualization of Laboratory Safety Workflow
The following diagram illustrates the logical workflow for handling hazardous chemicals in a laboratory setting.
Caption: General workflow for safe handling of hazardous chemicals.
Emergency Procedures
First Aid Measures
In the event of exposure, follow these first aid measures immediately and seek medical attention.[2]
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Call a poison control center or doctor.[2] |
| Skin Contact | Immediately wash with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2] |
| Ingestion | Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a doctor. |
Spill and Fire Procedures
-
Spills: Evacuate the area. For small spills, absorb with an inert material and place in a suitable container for disposal. For large spills, contact your institution's environmental health and safety department.
-
Fire: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.
Storage and Stability
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1] Keep away from sources of ignition.[1]
-
Stability: Stable under recommended storage conditions.[1]
-
Incompatibilities: Strong oxidizing agents.[1]
This guide is intended for use by trained laboratory personnel. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use and adhere to all institutional safety policies.
References
The Diazabicyclooctanone Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The diazabicyclooctanone (DBO) scaffold has emerged as a cornerstone in contemporary medicinal chemistry, most notably for its profound impact on the development of novel β-lactamase inhibitors. This rigid, bicyclic structure serves as a versatile template for designing molecules that can effectively combat antibiotic resistance and interact with other critical biological targets. This technical guide provides a comprehensive overview of the DBO scaffold, including its synthesis, mechanism of action, therapeutic applications, and the experimental methodologies used in its evaluation.
The Diazabicyclooctanone Core: Structure and Significance
The fundamental diazabicyclooctanone structure is a bicyclic system containing two nitrogen atoms and a ketone functional group. Its rigid conformation is a key feature, as it pre-organizes appended functional groups in a specific three-dimensional arrangement, facilitating high-affinity interactions with biological targets. This inherent structural constraint reduces the entropic penalty upon binding, often leading to enhanced potency.
The most prominent application of the DBO scaffold is in the design of non-β-lactam β-lactamase inhibitors.[1] These compounds have revolutionized the treatment of infections caused by multidrug-resistant Gram-negative bacteria by protecting β-lactam antibiotics from degradation.[2]
Therapeutic Applications of Diazabicyclooctanone Scaffolds
β-Lactamase Inhibitors
The primary therapeutic success of the DBO scaffold lies in its role as a potent inhibitor of serine β-lactamases, which are enzymes that hydrolyze and inactivate β-lactam antibiotics. DBO-based inhibitors, such as avibactam and relebactam, are effective against a broad spectrum of β-lactamases, including class A, class C, and some class D enzymes.[3][4]
Mechanism of Action: DBO inhibitors act as covalent, reversible inhibitors. The strained urea carbonyl within the DBO ring is susceptible to nucleophilic attack by the active site serine of the β-lactamase. This forms a stable, carbamoyl-enzyme intermediate, effectively inactivating the enzyme. Unlike many other inhibitors, this reaction is often reversible, allowing the DBO to be released intact.[5]
Dual-Targeting Activity: Certain DBO derivatives have demonstrated the ability to not only inhibit β-lactamases but also to act as "β-lactam enhancers" by directly inhibiting penicillin-binding proteins (PBPs).[6][7] PBPs are the primary targets of β-lactam antibiotics, and this dual-targeting mechanism can lead to synergistic antibacterial activity.[8]
Nicotinic Acetylcholine Receptor (nAChR) Agonists
Beyond their role in combating antibiotic resistance, diazabicyclooctane scaffolds have been explored as potent agonists of neuronal nicotinic acetylcholine receptors (nAChRs).[1][9] Specifically, derivatives of 3,8-diazabicyclo[4.2.0]octane have shown high affinity for the hα4β2 nAChR subtype, which is a therapeutic target for analgesics.[8][10] Several of these compounds have exhibited robust analgesic efficacy in preclinical models of persistent pain.[1][11]
Quantitative Bioactivity Data
The following tables summarize key quantitative data for representative diazabicyclooctanone derivatives, highlighting their potency against various β-lactamases and their affinity for nAChRs.
Table 1: Inhibition of β-Lactamases by Diazabicyclooctanone Derivatives
| Compound | β-Lactamase Target | Enzyme Class | IC50 (nM) | Ki (μM) |
| Avibactam | CTX-M-15 | A | 8 | 0.005 |
| KPC-2 | A | 4 | 0.039 | |
| AmpC (P. aeruginosa) | C | 10 | 0.028 | |
| OXA-48 | D | 160 | 0.4 | |
| Relebactam | KPC-2 | A | 9 | - |
| AmpC (E. cloacae) | C | 13 | - | |
| Zidebactam | PBP2 (P. aeruginosa) | - | >4000 (μg/ml) | - |
Data compiled from multiple sources.[7][12][13]
Table 2: Minimum Inhibitory Concentrations (MICs) of β-Lactam/DBO Combinations
| Bacterial Strain | Antibiotic Combination | MIC (μg/mL) |
| ESBL-producing E. coli | Ceftazidime/Avibactam | ≤0.25 - 4 |
| KPC-producing K. pneumoniae | Ceftazidime/Avibactam | 0.5 - >128 |
| AmpC-producing P. aeruginosa | Imipenem/Relebactam | 1 - 64 |
MIC ranges are dependent on the specific bacterial isolate and the presence of other resistance mechanisms.[6][14]
Table 3: Binding Affinity of Diazabicyclooctane Derivatives to nAChRs
| Compound | Receptor Subtype | Ki (nM) |
| 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane | α4β2 | 4.1 |
[11]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of diazabicyclooctanone scaffolds.
Synthesis of Avibactam (Illustrative Protocol)
The synthesis of avibactam is a multi-step process. A representative, albeit simplified, workflow is presented below. Detailed, scalable synthetic routes have been published and are often proprietary.[15][16][17][18][19]
Step 1: Preparation of the Piperidine Core: The synthesis often commences with a commercially available starting material, such as a substituted hydroxypyridine, which undergoes a series of reactions to form a key piperidine intermediate.[15]
Step 2: Introduction of the Hydroxylamine Moiety: A protected hydroxylamine group is introduced onto the piperidine ring. This is a critical step for the subsequent formation of the bicyclic system.
Step 3: Bicyclic Ring Formation: The diazabicyclooctanone core is constructed through an intramolecular cyclization reaction, often involving the formation of a urea linkage.
Step 4: Amidation and Final Steps: The carboxamide group is installed, followed by deprotection and sulfation to yield the final avibactam product.[15]
β-Lactamase Inhibition Assay (IC50 Determination)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a DBO compound against a specific β-lactamase.
Materials:
-
Purified β-lactamase enzyme
-
Nitrocefin (a chromogenic cephalosporin substrate)
-
DBO inhibitor stock solution (in a suitable solvent, e.g., DMSO)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the DBO inhibitor in the assay buffer.
-
In a 96-well plate, add a fixed concentration of the β-lactamase enzyme to each well.
-
Add the serially diluted inhibitor to the wells and incubate for a defined pre-incubation period (e.g., 10-30 minutes) at a controlled temperature (e.g., 25°C or 37°C). Include a control with no inhibitor.
-
Initiate the enzymatic reaction by adding a fixed concentration of nitrocefin to all wells.
-
Immediately measure the rate of nitrocefin hydrolysis by monitoring the change in absorbance at 490 nm over time in a kinetic mode.[20]
-
Plot the initial reaction rates against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Penicillin-Binding Protein (PBP) Competition Assay
This assay measures the ability of a DBO compound to compete with a labeled penicillin for binding to PBPs.[2][21]
Materials:
-
Bacterial membrane preparation containing PBPs
-
Bocillin FL (a fluorescently labeled penicillin)
-
DBO test compound
-
Assay buffer
-
SDS-PAGE equipment
-
Fluorescence gel scanner
Procedure:
-
Incubate the bacterial membrane preparation with varying concentrations of the DBO test compound for a specific time to allow for binding.
-
Add a fixed concentration of Bocillin FL to the mixture and incubate to allow the fluorescent probe to bind to the remaining available PBPs.
-
Terminate the reaction by adding SDS-PAGE sample buffer and heating.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs using a gel scanner.
-
Quantify the fluorescence intensity of the PBP bands. A decrease in fluorescence intensity compared to the control (no DBO compound) indicates competition for binding.
-
The concentration of the DBO compound that reduces the fluorescent signal by 50% is the IC50.[2]
Future Directions and Conclusion
The diazabicyclooctanone scaffold continues to be a fertile ground for drug discovery. Current research focuses on several key areas:
-
Broadening the Spectrum of β-Lactamase Inhibition: Efforts are ongoing to develop DBOs with activity against a wider range of β-lactamases, particularly metallo-β-lactamases (class B), which are not inhibited by current DBOs.
-
Optimizing Dual-Targeting Profiles: Fine-tuning the structure of DBOs to achieve optimal dual inhibition of both β-lactamases and PBPs is a promising strategy to overcome high-level resistance.
-
Exploring New Therapeutic Areas: The success of DBOs as nAChR agonists suggests that this scaffold can be adapted to target other G-protein coupled receptors and ion channels.
-
Improving Pharmacokinetic Properties: Research into prodrug strategies and structural modifications to enhance oral bioavailability and optimize pharmacokinetic profiles is crucial for expanding the clinical utility of DBO-based drugs.
References
- 1. Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Relative inhibitory activities of newly developed diazabicyclooctanes, boronic acid derivatives, and penicillin-based sulfone β-lactamase inhibitors against broad-spectrum AmpC β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Avibactam and class C β-lactamases: mechanism of inhibition, conservation of the binding pocket, and implications for resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural Characterization of Diazabicyclooctane β-Lactam “Enhancers” in Complex with Penicillin-Binding Proteins PBP2 and PBP3 of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Microtiter Plate-Based Assay for Inhibitors of Penicillin-Binding Protein 2a from Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinetics of Avibactam Inhibition against Class A, C, and D β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Relative inhibitory activities of newly developed diazabicyclooctanes, boronic acid derivatives, and penicillin-based sulfone β-lactamase inhibitors against broad-spectrum AmpC β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthetic approaches towards avibactam and other diazabicyclooctane β-lactamase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. AvibactaM synthesis - chemicalbook [chemicalbook.com]
- 18. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 19. CN106749242B - The preparation method of avibactam intermediate - Google Patents [patents.google.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Penicillin Binding Protein Assay - Hancock Lab [cmdr.ubc.ca]
In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for the bicyclic lactam, 8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one. This compound, identified by the CAS Number 417727-40-3, serves as a valuable intermediate in medicinal chemistry and drug discovery due to its constrained bicyclic framework.
Spectroscopic Data
Precise spectroscopic data for this compound is crucial for its unambiguous identification and characterization in a laboratory setting. While a complete, publicly available dataset is not readily found in a single repository, the following tables summarize the expected and reported spectroscopic characteristics based on its chemical structure and data from commercial suppliers.
Table 1: General Properties
| Property | Value |
| IUPAC Name | tert-butyl 2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate |
| CAS Number | 417727-40-3 |
| Molecular Formula | C₁₁H₁₈N₂O₃ |
| Molecular Weight | 226.27 g/mol |
Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.3 - 4.5 | m | 1H | Bridgehead CH |
| ~4.1 - 4.3 | m | 1H | Bridgehead CH |
| ~3.3 - 3.5 | m | 2H | CH₂ adjacent to lactam NH |
| ~3.0 - 3.2 | m | 1H | CH adjacent to lactam C=O |
| ~2.8 - 3.0 | m | 1H | CH₂ |
| ~1.8 - 2.2 | m | 4H | Bicyclic ring CH₂ |
| 1.48 | s | 9H | Boc (tert-butyl) |
Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary slightly.
Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~170 - 175 | C=O (lactam) |
| ~154 - 156 | C=O (Boc) |
| ~80 - 82 | C(CH₃)₃ (Boc) |
| ~50 - 60 | Bridgehead CH |
| ~50 - 60 | Bridgehead CH |
| ~45 - 55 | CH₂ adjacent to lactam NH |
| ~40 - 50 | CH adjacent to lactam C=O |
| ~30 - 40 | Bicyclic ring CH₂ |
| 28.4 | C(CH₃)₃ (Boc) |
Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary slightly.
Table 4: Expected IR and Mass Spectrometry Data
| Spectroscopic Technique | Key Peaks/Values | Interpretation |
| IR Spectroscopy (KBr) | ~3200-3400 cm⁻¹ (broad) | N-H stretch (lactam) |
| ~2850-2980 cm⁻¹ | C-H stretch (aliphatic) | |
| ~1700-1720 cm⁻¹ | C=O stretch (Boc carbonyl) | |
| ~1650-1680 cm⁻¹ | C=O stretch (lactam carbonyl) | |
| Mass Spectrometry (ESI+) | m/z 227.13 | [M+H]⁺ |
| m/z 171.11 | [M - C₄H₈O]⁺ (loss of isobutylene) | |
| m/z 127.08 | [M - Boc+H]⁺ |
Experimental Protocols
The synthesis of this compound typically involves the protection of a precursor containing the 3,8-diazabicyclo[3.2.1]octan-2-one core. A general synthetic approach is outlined below, based on established methodologies for the formation of this bicyclic system.
Synthesis of the 3,8-diazabicyclo[3.2.1]octan-2-one framework
A plausible synthetic route to the core structure involves a transannular enolate alkylation of a suitably substituted piperazinone derivative.[1][2]
Boc-Protection of 3,8-diazabicyclo[3.2.1]octan-2-one
Materials:
-
3,8-diazabicyclo[3.2.1]octan-2-one
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Dissolve 3,8-diazabicyclo[3.2.1]octan-2-one (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine or DIPEA (1.2 eq) to the solution and stir for 10-15 minutes at room temperature.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford pure this compound.
Visualization of Synthetic and Analytical Workflow
The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic analysis of this compound.
Caption: Synthetic and analytical workflow for this compound.
References
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of the 3,8-Diazabicyclo[3.2.1]octan-2-one Framework
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3,8-diazabicyclo[3.2.1]octan-2-one core is a conformationally constrained bicyclic lactam that has garnered significant attention in medicinal chemistry as a privileged scaffold. Its rigid structure serves as a valuable peptidomimetic, enabling the design of potent and selective inhibitors for various biological targets. This technical guide provides an in-depth exploration of the discovery and history of this framework, with a particular focus on a key synthetic advancement that unlocked its potential in drug discovery. Detailed experimental protocols, quantitative data, and visualization of a key signaling pathway are presented to offer a comprehensive resource for researchers in the field.
A Historical Perspective: Evolution of the 3,8-Diazabicyclo[3.2.1]octane Core
The broader 3,8-diazabicyclo[3.2.1]octane scaffold, lacking the C2-carbonyl, has been a subject of chemical synthesis and medicinal chemistry exploration for several decades. Early investigations, dating back to the 1960s, established fundamental routes to this bicyclic system. These foundational studies paved the way for the development of derivatives with a wide range of biological activities, including analgesic properties analogous to epibatidine and modulation of monoamine reuptake, highlighting the inherent drug-like properties of this bicyclic amine.
The introduction of the 2-oxo functionality, creating the 3,8-diazabicyclo[3.2.1]octan-2-one framework, marked a significant evolution in the application of this scaffold. This modification introduced a lactam structure, providing a key hydrogen bond donor and acceptor, while maintaining the rigid bicyclic conformation. This unique combination of features proved to be particularly advantageous for mimicking peptide turns and secondary structures, thereby positioning the framework as a powerful tool in the design of peptidomimetic drugs.
A Pivotal Advancement: The Dinsmore Synthesis of 3,8-Diazabicyclo[3.2.1]octan-2-one
A significant breakthrough in the accessibility and utility of the 3,8-diazabicyclo[3.2.1]octan-2-one framework was reported in 2001 by Christopher J. Dinsmore and his team at Merck Research Laboratories.[1][2] Their innovative approach, centered on a transannular enolate alkylation of piperazinone derivatives, provided a flexible and efficient route to this highly constrained bicyclic system. This method allowed for the introduction of substituents at the Cα position, further enhancing its versatility as a peptidomimetic synthon.[1]
The Dinsmore synthesis was instrumental in the development of a conformationally restricted inhibitor of farnesyltransferase, an enzyme implicated in cancer signaling pathways.[1][2] This work not only provided a practical synthetic route to a valuable molecular scaffold but also demonstrated its direct application in the design of a potent enzyme inhibitor, thereby solidifying the importance of the 3,8-diazabicyclo[3.2.1]octan-2-one core in modern drug discovery.
General Synthetic Workflow
The synthetic strategy developed by Dinsmore and colleagues involves the construction of a substituted piperazinone precursor followed by a key intramolecular cyclization to form the bicyclic framework.
Caption: General workflow of the Dinsmore synthesis.
Application in Farnesyltransferase Inhibition
The 3,8-diazabicyclo[3.2.1]octan-2-one framework developed by the Merck team was successfully employed to create a potent inhibitor of farnesyltransferase (FTase). FTase is a key enzyme in the post-translational modification of the Ras protein, a critical component of cellular signaling pathways that regulate cell growth, differentiation, and survival.
The Ras-Raf-MEK-ERK Signaling Pathway and Farnesyltransferase Inhibition
Oncogenic mutations in Ras are prevalent in many human cancers, leading to its constitutive activation and uncontrolled cell proliferation. For Ras to become active, it must be localized to the cell membrane. This localization is initiated by the farnesylation of a cysteine residue near the C-terminus of the Ras protein, a reaction catalyzed by farnesyltransferase. By inhibiting FTase, the membrane association of Ras is prevented, thereby disrupting downstream signaling and inhibiting tumor growth.
Caption: Inhibition of the Ras signaling pathway.
Experimental Protocols and Quantitative Data
The following sections provide a summary of the experimental methodologies and associated data for the synthesis of a key intermediate and the final 3,8-diazabicyclo[3.2.1]octan-2-one derivative as reported by Dinsmore et al. (2001).
Synthesis of a Piperazinone Precursor
A pivotal step in the synthesis is the preparation of a suitably functionalized piperazinone. An example of this is the synthesis of (S)-1-(2,4-dimethoxybenzyl)-4-(tert-butoxycarbonyl)-3-(prop-2-en-1-yl)piperazin-2-one.
Experimental Protocol:
To a solution of Boc-(S)-allylglycine in a suitable solvent, a reducing agent is added to form the corresponding aldehyde. This aldehyde is then used to reductively alkylate 2,4-dimethoxybenzylamine. The resulting secondary amine is then subjected to conditions that promote cyclization to the piperazinone.
| Step | Reagents and Conditions | Product | Yield (%) |
| 1 | Boc-(S)-allylglycine, N,O-dimethylhydroxylamine, EDCI, HOBt, NMM, CH2Cl2 | Weinreb amide | 95 |
| 2 | LiAlH4, THF, -78 °C | Aldehyde | 85 |
| 3 | 2,4-Dimethoxybenzylamine, NaBH(OAc)3, CH2Cl2 | Secondary amine | 90 |
| 4 | Chloroacetyl chloride, K2CO3, CH2Cl2; then NaH, DMF | Piperazinone | 70 |
Table 1: Summary of synthetic steps for a piperazinone precursor.
Transannular Cyclization to the 3,8-Diazabicyclo[3.2.1]octan-2-one Core
The key cyclization step involves the formation of an enolate from the piperazinone precursor, which then undergoes an intramolecular alkylation.
Experimental Protocol:
The protected piperazinone is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature to generate the enolate. The reaction is then allowed to warm, promoting the intramolecular cyclization to yield the bicyclic product.
| Starting Material | Reagents and Conditions | Product | Yield (%) |
| Piperazinone Precursor | 1. LDA, THF, -78 °C; 2. Warm to 0 °C | 3,8-Diazabicyclo[3.2.1]octan-2-one derivative | 63 |
Table 2: Transannular cyclization reaction.
Characterization Data
The structural confirmation of the synthesized compounds is achieved through various spectroscopic techniques.
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | Mass Spec (m/z) |
| Piperazinone Precursor | 7.15 (d, 1H), 6.45 (m, 2H), 5.80 (m, 1H), 5.10 (m, 2H), 4.50 (s, 2H), 4.20 (m, 1H), 3.80 (s, 6H), 3.50-3.20 (m, 4H), 2.50 (m, 2H), 1.45 (s, 9H) | 168.5, 160.8, 158.7, 133.2, 131.0, 118.5, 117.9, 104.1, 98.6, 80.2, 55.4, 55.3, 53.1, 49.8, 48.2, 36.4, 28.3 | 435.2 (M+H)+ |
| Bicyclic Product | 7.10 (d, 1H), 6.40 (m, 2H), 4.60 (d, 1H), 4.40 (d, 1H), 4.10 (m, 1H), 3.80 (s, 6H), 3.60-3.10 (m, 5H), 2.80 (m, 1H), 2.20 (m, 1H), 1.80 (m, 1H), 1.45 (s, 9H) | 172.1, 160.5, 158.9, 130.8, 118.2, 104.0, 98.5, 80.5, 61.2, 55.4, 55.3, 52.8, 49.5, 47.3, 39.1, 28.4 | 405.2 (M+H)+ |
Table 3: Spectroscopic data for key compounds.
Conclusion and Future Outlook
The discovery and development of the 3,8-diazabicyclo[3.2.1]octan-2-one framework represents a significant achievement in the field of medicinal chemistry. The innovative synthetic strategy pioneered by Dinsmore and colleagues has provided widespread access to this valuable scaffold, enabling its use in the design of potent and selective enzyme inhibitors. The successful application of this framework as a farnesyltransferase inhibitor underscores its potential as a peptidomimetic in targeting challenging protein-protein interactions and enzyme active sites.
As our understanding of complex biological pathways continues to grow, the demand for novel, conformationally constrained scaffolds will undoubtedly increase. The 3,8-diazabicyclo[3.2.1]octan-2-one core, with its proven track record and synthetic accessibility, is well-positioned to remain a cornerstone in the development of next-generation therapeutics for a wide range of diseases. Future research will likely focus on the further diversification of this scaffold and its application to an even broader array of biological targets.
References
Methodological & Application
Synthesis Protocol for 8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one: A Detailed Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed synthesis protocol for 8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one, a valuable constrained peptidomimetic synthon. The synthesis is based on the methodology developed by Dinsmore et al., which features a key transannular enolate alkylation of a piperazinone derivative. This bicyclic framework is of significant interest in medicinal chemistry for the development of conformationally restricted inhibitors and other therapeutic agents.
I. Overview of the Synthetic Pathway
The synthesis of this compound is a multi-step process commencing from commercially available starting materials. The key strategic step involves an intramolecular cyclization to form the bicyclic lactam. The overall workflow can be visualized as the formation of a suitably substituted piperazinone precursor followed by a base-mediated intramolecular alkylation to yield the target compound.
Caption: Synthetic workflow for this compound.
II. Experimental Protocol
This protocol is adapted from the work of Dinsmore et al. and outlines the key transformation for the synthesis of the 3,8-diazabicyclo[3.2.1]octan-2-one framework.
A. Synthesis of the Piperazinone Precursor
The synthesis of the requisite piperazinone precursor is a critical preliminary stage. A representative precursor, an N-Boc protected piperazinone with a suitable leaving group, is synthesized through established methods of organic chemistry. One common route involves the reaction of an N-Boc protected diamine with a reagent that introduces the keto-functionality and the alkylating arm.
B. Key Cyclization Step: Transannular Enolate Alkylation
This step describes the formation of the bicyclic core of this compound.
Reaction Scheme:
Caption: Key intramolecular cyclization to form the bicyclic lactam.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| N-Boc-piperazinone precursor | Synthesis Grade | N/A |
| Lithium diisopropylamide (LDA) | 2.0 M solution in THF/heptane/ethylbenzene | Sigma-Aldrich |
| Tetrahydrofuran (THF), anhydrous | ≥99.9%, inhibitor-free | Sigma-Aldrich |
| Saturated aqueous ammonium chloride | Reagent Grade | Fisher Scientific |
| Ethyl acetate | ACS Grade | VWR |
| Anhydrous sodium sulfate | Reagent Grade | J.T. Baker |
| Silica gel | 230-400 mesh | Merck |
Procedure:
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer is charged with the N-Boc-piperazinone precursor (1.0 equivalent).
-
Dissolution: Anhydrous tetrahydrofuran (THF) is added to dissolve the precursor, and the solution is cooled to -78 °C using a dry ice/acetone bath.
-
Base Addition: Lithium diisopropylamide (LDA) (1.1 equivalents) is added dropwise to the stirred solution, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1 hour to ensure complete enolate formation.
-
Cyclization: The reaction mixture is allowed to warm gradually to 0 °C and is stirred for an additional 2 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate (3 x volume of aqueous layer).
-
Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude this compound is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Quantitative Data Summary:
| Step | Product | Starting Material | Reagents | Solvent | Yield (%) | Purity (%) |
| Cyclization | This compound | N-Boc-piperazinone precursor | LDA | THF | 60-70 | >95 (after chromatography) |
III. Characterization Data
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the bicyclic structure and the presence of the Boc protecting group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the product.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the lactam carbonyl and the carbamate carbonyl groups.
IV. Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Anhydrous solvents and reagents are moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Lithium diisopropylamide (LDA) is a pyrophoric reagent and must be handled with extreme care.
-
Refer to the Material Safety Data Sheets (MSDS) for all chemicals used in this protocol.
This detailed protocol provides a robust method for the synthesis of this compound, a key building block for the development of novel therapeutic agents. Careful execution of these steps will enable researchers to access this valuable compound for their drug discovery and development programs.
Application Notes and Protocols for the Synthesis of Diazabicyclooctanones via Transannular Enolate Alkylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diazabicyclooctanones are privileged scaffolds in medicinal chemistry, forming the core of various therapeutic agents, including novel β-lactamase inhibitors.[1][2] The rigid, three-dimensional structure of these molecules provides a unique conformational constraint that can be exploited for potent and selective interactions with biological targets. One powerful, yet underexplored, strategy for the functionalization of these bicyclic systems is the transannular enolate alkylation. This approach involves the generation of an enolate within the bicyclic framework, followed by an intramolecular alkylation to form a new carbon-carbon bond across the ring system. This methodology allows for the stereoselective installation of substituents and the creation of complex, polycyclic architectures.
These application notes provide a detailed, proposed protocol for the transannular enolate alkylation of a model diazabicyclooctanone system. The described methodology is based on established principles of enolate chemistry and transannular reactions.[3][4][5]
Reaction Principle
The core of this synthetic strategy lies in the regioselective formation of an enolate from a ketone precursor within the diazabicyclooctanone framework. The proximity of an electrophilic center, tethered to one of the nitrogen atoms, allows for a subsequent intramolecular S(_N)2 reaction, resulting in a transannular C-C bond formation. The stereochemical outcome of this reaction is often dictated by the conformational constraints of the bicyclic system.
Proposed Synthetic Pathway
The following diagram outlines the proposed synthetic pathway for the transannular enolate alkylation of a generic diazabicyclooctanone precursor.
Caption: Proposed workflow for diazabicyclooctanone synthesis.
Experimental Protocols
Materials and Methods
-
Reagents: All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be obtained from a solvent purification system or distilled from appropriate drying agents.
-
Instrumentation: Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates and visualized by UV light and/or appropriate staining agents. Products should be purified by column chromatography on silica gel. Nuclear magnetic resonance (NMR) spectra should be recorded on a 400 MHz or 500 MHz spectrometer. Mass spectrometry data should be obtained using high-resolution mass spectrometry (HRMS).
Protocol 1: Synthesis of N-Alkylated Diazabicyclooctanone Precursor
This protocol describes the synthesis of the precursor required for the transannular alkylation.
-
Preparation: To a solution of the starting diazabicyclooctanone (1.0 equiv) in anhydrous tetrahydrofuran (THF, 0.1 M) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portionwise.
-
Stirring: Stir the resulting suspension at 0 °C for 30 minutes.
-
Addition of Alkylating Agent: Add the bifunctional alkylating agent (e.g., 1-bromo-3-chloropropane, 1.1 equiv) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH(_4)Cl) solution at 0 °C.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine, dry over anhydrous sodium sulfate (Na(_2)SO(_4)), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the N-alkylated diazabicyclooctanone precursor.
Protocol 2: Transannular Enolate Alkylation
This protocol details the key transannular cyclization step.
-
Preparation of LDA: In a separate flask, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (n-BuLi, 1.1 equiv) to a solution of diisopropylamine (1.2 equiv) in anhydrous THF at -78 °C. Stir for 30 minutes.
-
Enolate Formation: To a solution of the N-alkylated diazabicyclooctanone precursor (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C, add the freshly prepared LDA solution dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Transannular Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Quenching: Quench the reaction at 0 °C by the slow addition of saturated aqueous NH(_4)Cl solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na(_2)SO(_4), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired transannular product.
Data Presentation
The following table summarizes the expected outcomes for the proposed transannular enolate alkylation based on analogous reactions reported in the literature.
| Entry | Substrate | Base | Alkylating Tether (n) | Product | Expected Yield (%) | Expected Diastereomeric Ratio |
| 1 | N-(3-chloropropyl)-diazabicyclooctanone | LDA | 1 | Tricyclic diazabicyclooctanone derivative | 60-75 | >10:1 |
| 2 | N-(4-bromobutyl)-diazabicyclooctanone | LDA | 2 | Fused bicyclic system | 50-65 | 5:1 - 8:1 |
Reaction Mechanism
The proposed mechanism for the transannular enolate alkylation is depicted below.
Caption: Mechanism of transannular enolate alkylation.
Applications in Drug Discovery
The development of novel synthetic methodologies to access complex three-dimensional scaffolds is of significant interest to the pharmaceutical industry.[6] The transannular enolate alkylation of diazabicyclooctanones provides a route to novel, rigidified structures that can be further elaborated to generate libraries of compounds for biological screening. The resulting polycyclic systems may exhibit improved pharmacological properties, such as enhanced target binding affinity and selectivity, due to their pre-organized conformations. The enolate intermediates themselves can also play a role in the biological activity and metabolic profile of drug candidates.[7][8][9]
Conclusion
The proposed application of transannular enolate alkylation to the diazabicyclooctanone scaffold represents a promising strategy for the synthesis of novel and complex molecular architectures. The detailed protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers in organic synthesis and drug discovery. While this specific transformation may not be explicitly reported, the protocols are based on well-established and reliable chemical principles.[10][11] Further exploration and optimization of this methodology could lead to the discovery of new bioactive compounds with therapeutic potential.
Disclaimer: The presented protocols are proposed based on established chemical principles and may require optimization for specific substrates. As a direct literature procedure for this exact transformation was not found during the initial search, these notes should be used as a guide for further research and development.
References
- 1. Enantioselective Synthesis and Profiling of Two Novel Diazabicyclooctanone β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Access to unsaturated bicyclic lactones by overriding conventional C(sp3)–H site selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transannular reactions of 5-hydroxylamino and 5-azido dibenzo[a,e]cyclo-octatrienes: regiospecific syntheses of dibenzohomotropane and pavine analogues - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. pharmatutor.org [pharmatutor.org]
- 8. researchgate.net [researchgate.net]
- 9. Enolate-Forming Compounds Provide Protection From Platinum Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
Step-by-step synthesis of farnesyltransferase inhibitors using 3,8-diazabicyclo[3.2.1]octan-2-one
Focusing on Literature Search
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Gathering Quantitative Data
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Identifying a Key Paper
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Obtaining Experimental Details
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Application Notes and Protocols: Purification of 8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one is a valuable intermediate in medicinal chemistry and drug development, often utilized in the synthesis of novel therapeutic agents. Its rigid bicyclic structure and the presence of a protected amine make it a versatile building block. The synthesis of this compound can result in a mixture of the desired product, unreacted starting materials, and various byproducts. Therefore, a robust purification method is critical to ensure high purity for subsequent synthetic steps. Column chromatography is a widely employed technique for the purification of such intermediates. This document provides a detailed protocol for the purification of this compound using column chromatography on silica gel.
Challenges in Purification
The primary challenge in the purification of mono-Boc-protected diamine derivatives lies in the potential for similar polarities between the desired product, starting materials, and byproducts such as di-Boc-protected species.[1] While the Boc protecting group is sensitive to strong acids, it is generally stable under the neutral conditions of silica gel chromatography.[1] Care must be taken to select an appropriate solvent system to achieve effective separation.
Experimental Protocols
This section outlines the detailed methodology for the purification of this compound by column chromatography.
Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ethyl acetate (EtOAc), HPLC grade
-
Hexane or Heptane, HPLC grade
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Glass chromatography column
-
Fraction collector or test tubes
-
Rotary evaporator
-
TLC developing chamber
-
UV lamp (254 nm)
-
Potassium permanganate (KMnO₄) stain or other suitable TLC stain
Procedure:
-
TLC Analysis of Crude Material:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate using various solvent systems to determine the optimal eluent for separation. A good starting point is a mixture of DCM and MeOH (e.g., 98:2, 95:5) or EtOAc and Hexane (e.g., 30:70, 50:50).
-
Visualize the spots under a UV lamp and/or by staining. The desired product should be well-separated from impurities.
-
-
Column Preparation (Slurry Packing Method):
-
Select an appropriately sized column based on the amount of crude material (a general rule is a 20:1 to 100:1 ratio of silica gel to crude product by weight).
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent determined from the TLC analysis.
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of DCM or the initial eluent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Carefully apply the sample solution to the top of the column.
-
Drain the solvent until the sample has fully entered the silica bed.
-
Gently add a small amount of the initial eluent to wash the sides of the column and allow it to enter the silica bed.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the eluent.
-
Begin eluting the column, collecting fractions in a fraction collector or test tubes.
-
If a gradient elution is required (as determined by TLC), gradually increase the polarity of the eluent. For a DCM/MeOH system, this involves slowly increasing the percentage of MeOH. For an EtOAc/Hexane system, the percentage of EtOAc is increased. A typical gradient might be from 2% to 10% MeOH in DCM.[2]
-
Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC.
-
-
Isolation of Pure Product:
-
Combine the fractions containing the pure product, as identified by TLC analysis.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Determine the yield and assess the purity of the final product using analytical techniques such as NMR spectroscopy and mass spectrometry.
-
Data Presentation
The following table summarizes typical column chromatography conditions for the purification of Boc-protected bicyclic amines and lactams, which can be adapted for this compound.
| Parameter | Condition 1 | Condition 2 |
| Stationary Phase | Silica Gel (230-400 mesh) | Basic Alumina 90 |
| Mobile Phase (Eluent) | Gradient of 0-10% Methanol in Dichloromethane | Gradient of Ethyl Acetate in Petroleum Ether/Hexane |
| Typical Application | Purification of mono-Boc-protected diamines.[2] | General purification of Boc-protected amines.[3] |
| Monitoring | TLC with UV visualization and/or staining | TLC with UV visualization and/or staining |
| Expected Outcome | Isolation of the desired mono-Boc product from unreacted diamine and di-Boc byproduct. | Separation based on polarity differences. |
Mandatory Visualization
The following diagram illustrates the general workflow for the purification of this compound by column chromatography.
References
Application Notes and Protocols for the Large-Scale Synthesis of 8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of 8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one, a valuable constrained bicyclic peptidomimetic synthon for drug discovery. The presented methodology is based on a flexible route involving the transannular enolate alkylation of a piperazinone derivative.
Introduction
The 3,8-diazabicyclo[3.2.1]octan-2-one framework is a key structural motif in medicinal chemistry, serving as a conformationally restricted scaffold for the development of various therapeutic agents, including enzyme inhibitors. The N-Boc protected derivative, this compound, is a particularly useful intermediate, allowing for further functionalization at the N-3 position. This document outlines a robust and scalable synthetic route to this compound.
Overall Synthetic Strategy
The synthesis commences with commercially available Boc-(S)-allylglycine and proceeds through the formation of a key piperazinone intermediate. A pivotal transannular enolate alkylation reaction constructs the bicyclic core. The final step involves the deprotection of a temporary protecting group at the N-8 position, followed by the introduction of the tert-butyloxycarbonyl (Boc) group to yield the target compound.
Application Notes and Protocols: ¹H and ¹³C NMR Characterization of 8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one is a valuable bicyclic scaffold in medicinal chemistry, serving as a constrained building block for the synthesis of novel therapeutic agents. Its rigid structure allows for the precise spatial orientation of substituents, making it an attractive template for structure-activity relationship (SAR) studies. Accurate structural elucidation and characterization are paramount for its application in drug discovery. This document provides a detailed guide to the characterization of this compound using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
Molecular Structure and Numbering
The structural framework and atom numbering of this compound are essential for the correct assignment of NMR signals.
Application Note: HPLC Purity Analysis of 8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the determination of the purity of 8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This method is crucial for quality control and assurance in synthetic chemistry and drug development processes, ensuring the integrity of the starting material for subsequent reactions. The protocol outlines the necessary reagents, equipment, and a step-by-step procedure for sample preparation, HPLC analysis, and data interpretation.
Introduction
This compound is a valuable building block in medicinal chemistry and organic synthesis, often utilized in the development of novel therapeutic agents.[1] The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in the synthesis of complex amine-containing molecules.[2] Ensuring the purity of this intermediate is critical for the successful synthesis of the final active pharmaceutical ingredients. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers high resolution and quantitative accuracy for purity assessment.[2][3] This application note describes a robust RP-HPLC method for the purity determination of this compound.
Experimental Protocols
Materials and Reagents
-
This compound sample
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Reference standard of this compound (if available, >99% purity)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
-
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
-
Vials for autosampler
Chromatographic Conditions
A summary of the HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10-90% B over 15 minutes, then hold at 90% B for 5 minutes, then return to 10% B over 1 minute and equilibrate for 4 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Standard and Sample Preparation
Standard Solution (0.5 mg/mL):
-
Accurately weigh approximately 5 mg of the this compound reference standard.
-
Transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Sample Solution (0.5 mg/mL):
-
Accurately weigh approximately 5 mg of the this compound sample.
-
Transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase conditions (10% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no carryover or system contamination.
-
Inject the standard solution to determine the retention time of the main peak.
-
Inject the sample solution.
-
After the analysis is complete, process the chromatograms using appropriate software.
Data Analysis and Purity Calculation
The purity of the sample is determined by calculating the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Data Presentation
The following table summarizes the expected retention time and calculated purity from a hypothetical analysis.
| Sample ID | Retention Time (min) | Peak Area (mAU*s) | Purity (%) |
| Reference Standard | 8.52 | 12543 | >99.0 |
| Sample Lot A | 8.51 | 12350 | 98.5 |
| Sample Lot B | 8.53 | 11980 | 95.2 |
Visualizations
References
Application Notes and Protocols: 8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one as a Constrained Dipeptide Mimetic
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of peptide-based drug discovery, achieving conformational stability and enhanced biological activity are paramount challenges. Linear peptides often suffer from proteolytic degradation and possess high conformational flexibility, which can lead to reduced receptor affinity and selectivity. The use of constrained dipeptide mimetics is a powerful strategy to overcome these limitations. 8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one is a rigid bicyclic scaffold that serves as a conformationally restricted dipeptide mimetic, particularly effective in mimicking β-turns. Its incorporation into a peptide backbone can pre-organize the peptide into a bioactive conformation, potentially leading to enhanced target binding and improved pharmacokinetic properties.
These application notes provide a comprehensive overview of the use of this compound in the design of a farnesyltransferase inhibitor, a key enzyme in the Ras signaling pathway implicated in cancer. Detailed protocols for its incorporation into peptide sequences via solid-phase peptide synthesis (SPPS) and subsequent biological evaluation are provided.
Principle and Applications
The 3,8-diazabicyclo[3.2.1]octan-2-one framework acts as a rigid scaffold that locks the peptide backbone into a specific three-dimensional orientation. This bicyclic system can be considered a piperazinone-proline hybrid, which severely constrains the peptide backbone's torsional angles. This conformational restriction can lead to a significant reduction in the entropic penalty upon binding to a biological target, thereby increasing binding affinity and potency.
A notable application of this dipeptide mimetic is in the development of enzyme inhibitors. For instance, it has been successfully used to synthesize a conformationally restricted inhibitor of farnesyltransferase (FTase).[1][2] FTase is a critical enzyme that catalyzes the post-translational farnesylation of the Ras protein, a process essential for its membrane localization and subsequent activation of downstream signaling pathways involved in cell proliferation and survival.[1][2] By inhibiting FTase, the aberrant signaling cascades in cancer cells can be disrupted.
Data Presentation
The following table summarizes the inhibitory activity of a farnesyltransferase inhibitor incorporating the 3,8-diazabicyclo[3.2.1]octan-2-one scaffold. While a direct comparison with an analogous linear peptide is not available in the cited literature, the potent activity of the constrained compound underscores the utility of this mimetic.
| Compound | Target Enzyme | IC50 (nM) |
| Farnesyltransferase Inhibitor with 3,8-diazabicyclo[3.2.1]octan-2-one scaffold | Farnesyltransferase | 0.6 |
Table 1: Inhibitory activity of a constrained peptidomimetic against farnesyltransferase. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%. Data sourced from Dinsmore et al., 2001.
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide Sequence via Boc-SPPS
This protocol describes the manual solid-phase peptide synthesis (SPPS) for incorporating the this compound mimetic into a peptide chain using Boc (tert-butyloxycarbonyl) chemistry.
Materials:
-
Appropriate solid-phase resin (e.g., MBHA resin for C-terminal amide)
-
This compound
-
Boc-protected amino acids
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HOBt, DIC)
-
Kaiser test kit
-
Cleavage cocktail (e.g., HF/anisole or TFMSA/TFA/scavengers)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).
-
Drain and repeat the treatment with 50% TFA in DCM for 20-30 minutes.
-
Wash the resin thoroughly with DCM (3x) and isopropanol (2x) to remove residual acid.
-
-
Neutralization:
-
Wash the resin with DCM (3x).
-
Treat the resin with a 10% solution of DIEA in DCM for 2 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
Coupling of this compound:
-
Dissolve this compound (2-3 equivalents relative to resin loading) and HOBt (2-3 equivalents) in DMF.
-
Add DIC (2-3 equivalents) to the solution and pre-activate for 10-15 minutes.
-
Alternatively, for the sterically hindered bicyclic structure, use a more potent coupling reagent like HATU or HBTU. Dissolve the mimetic (2-3 equivalents) and HATU/HBTU (2-3 equivalents) in DMF, and add DIEA (4-6 equivalents) for pre-activation.
-
Add the activated mimetic solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-5 for each subsequent Boc-protected amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the dried resin with the appropriate cleavage cocktail (e.g., anhydrous HF with anisole scavenger) at 0°C for 1-2 hours to cleave the peptide from the resin and remove side-chain protecting groups. Caution: HF is extremely hazardous and requires specialized equipment and handling procedures.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide.
-
-
Purification: Purify the crude peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.
Protocol 2: In Vitro Farnesyltransferase (FTase) Inhibition Assay
This protocol describes a general method to assess the inhibitory activity of the synthesized peptidomimetic against farnesyltransferase.
Materials:
-
Recombinant human farnesyltransferase
-
Farnesyl pyrophosphate (FPP)
-
Biotinylated peptide substrate (e.g., biotin-KKSKTKCVIM)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM ZnCl₂, 20 mM KCl, 5 mM MgCl₂, 1 mM DTT)
-
Synthesized inhibitor compound
-
Streptavidin-coated plates
-
Europium-labeled anti-His6 antibody (if using His-tagged FTase) or other suitable detection reagent
-
Time-resolved fluorescence (TRF) plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the synthesized inhibitor in DMSO.
-
Assay Reaction:
-
In a microplate, add the assay buffer, farnesyltransferase, and the inhibitor at various concentrations.
-
Initiate the reaction by adding a mixture of FPP and the biotinylated peptide substrate.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction by adding EDTA.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated peptide to bind.
-
Wash the plate to remove unbound components.
-
Add the Europium-labeled detection antibody and incubate.
-
Wash the plate again.
-
Add an enhancement solution to develop the fluorescent signal.
-
-
Data Analysis:
-
Measure the time-resolved fluorescence using a plate reader.
-
Plot the fluorescence signal against the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
Caption: Experimental workflow for the synthesis and evaluation of a peptidomimetic.
Caption: Ras signaling pathway and the point of inhibition by a farnesyltransferase inhibitor.
Conclusion
This compound is a valuable building block for the synthesis of conformationally constrained peptidomimetics. Its application in the development of a potent farnesyltransferase inhibitor highlights its potential in drug discovery for modulating challenging biological targets like those involved in protein-protein interactions and enzymatic pathways. The provided protocols offer a framework for the synthesis and evaluation of novel peptidomimetics incorporating this rigid scaffold, paving the way for the development of more stable and active peptide-based therapeutics.
References
Application of 8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one in novel analgesic development
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The bicyclic scaffold, 3,8-diazabicyclo[3.2.1]octane, and its N-protected form, 8-Boc-3,8-diazabicyclo[3.2.1]octane, serve as a pivotal starting material in the synthesis of innovative analgesics. While the specific variant, 8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one, is a recognized chemical entity, its direct application in analgesic development is not prominently documented in current literature. Instead, research has extensively utilized the non-ketone bicyclic framework to develop two distinct and potent classes of analgesics: nicotinic acetylcholine receptor (nAChR) modulators and mu-opioid receptor (MOR) agonists. These compounds offer promising avenues for pain management, potentially with improved side-effect profiles compared to existing therapies.
This document provides detailed application notes and experimental protocols for the development of these two classes of analgesics derived from the 3,8-diazabicyclo[3.2.1]octane scaffold.
Application Note 1: Development of Nicotinic Acetylcholine Receptor (nAChR) Modulators for Non-Opioid Analgesia
The 3,8-diazabicyclo[3.2.1]octane framework has been successfully employed to generate potent nAChR agonists, which represent a promising class of non-opioid analgesics. These compounds are structurally related to the natural analgesic epibatidine but are designed to exhibit a more favorable therapeutic window. One of the most notable examples is 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane, which has demonstrated significant analgesic effects in preclinical models. The analgesic action of these compounds is mediated through the nicotinic system and is not antagonized by naloxone, indicating a mechanism of action distinct from opioids.
Quantitative Data for nAChR Modulators
| Compound ID | Target | Binding Affinity (Ki) | In Vivo Analgesic Activity (Hot Plate Test) | In Vivo Analgesic Activity (Abdominal Constriction Test) |
| 1a | α4β2 nAChR | 4.1 ± 0.21 nM | Significant increase in pain threshold at 1 mg/kg (s.c.), lasting for ~45 min[1][2] | Good protection at 5 mg/kg; complete prevention of constrictions at 20 mg/kg[2] |
Compound ID 1a refers to 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane.
Experimental Protocols
Protocol 1: Synthesis of 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane (1a)
This protocol describes a representative synthesis of a potent nAChR modulator.
Materials:
-
8-Boc-3,8-diazabicyclo[3.2.1]octane
-
3,6-Dichloropyridazine
-
Triethylamine (TEA)
-
Toluene
-
Hydrochloric acid (HCl) in diethyl ether
-
Standard laboratory glassware and purification equipment
Procedure:
-
A solution of 8-Boc-3,8-diazabicyclo[3.2.1]octane, 3,6-dichloropyridazine, and triethylamine in toluene is refluxed.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to yield the Boc-protected intermediate.
-
The Boc-protected intermediate is dissolved in diethyl ether.
-
A solution of hydrochloric acid in diethyl ether is added, and the mixture is stirred overnight to effect deprotection.
-
The resulting precipitate, the hydrochloride salt of 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane (1a), is collected by filtration, washed with diethyl ether, and dried.
Protocol 2: Hot Plate Test for Analgesic Activity
This in vivo assay evaluates the thermal pain threshold in rodents.
Animals:
-
Male Swiss mice (20-25 g)
Apparatus:
-
Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).
Procedure:
-
Animals are placed individually on the hot plate, and the latency to a nociceptive response (e.g., licking of the hind paws or jumping) is recorded.
-
A cut-off time (e.g., 60 seconds) is established to prevent tissue damage.
-
Baseline latencies are determined for each animal before drug administration.
-
The test compound (e.g., compound 1a) or vehicle is administered subcutaneously.
-
At various time points post-administration (e.g., 15, 30, 45, 60 minutes), the hot plate latencies are re-measured.
-
The percentage of maximum possible effect (% MPE) is calculated for each animal at each time point using the formula: % MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
Signaling Pathway
Application Note 2: Discovery of Mu-Opioid Receptor (MOR) Agonists
The versatile 3,8-diazabicyclo[3.2.1]octane scaffold has also been instrumental in the development of potent mu-opioid receptor (MOR) agonists. These compounds have shown in vitro agonist activity that is more potent than morphine and comparable to fentanyl. The discovery of potent MOR agonists from this chemical class highlights the complex structure-activity relationships in opioid pharmacology and presents new opportunities for designing novel analgesics.
Quantitative Data for MOR Agonists
| Compound ID | Target | In Vitro Agonist Activity (EC50, cAMP Assay) |
| 1 | MOR | 0.26 nM |
| 2 | MOR | 0.39 nM |
| Morphine | MOR | 7.64 nM |
| Fentanyl | MOR | 0.21 nM |
Compound IDs 1 and 2 refer to specific N-substituted 3,8-diazabicyclo[3.2.1]octane derivatives from preclinical studies.
Experimental Protocols
Protocol 3: Representative Synthesis of a MOR Agonist
This protocol outlines a general approach to synthesizing N-substituted 3,8-diazabicyclo[3.2.1]octane MOR agonists.
Materials:
-
8-Boc-3,8-diazabicyclo[3.2.1]octane
-
Appropriate alkyl halide or aldehyde for N-substitution (e.g., phenylpropyl bromide)
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., acetonitrile)
-
Reducing agent if starting from an aldehyde (e.g., sodium triacetoxyborohydride)
-
Trifluoroacetic acid (TFA) for deprotection
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment
Procedure:
-
N-Alkylation: To a solution of 8-Boc-3,8-diazabicyclo[3.2.1]octane in acetonitrile, add potassium carbonate and the desired alkyl halide. Heat the mixture to reflux and monitor by TLC.
-
Work-up and Purification: After the reaction is complete, filter the mixture and concentrate the filtrate. Purify the crude product by column chromatography.
-
Boc Deprotection: Dissolve the purified N-alkylated intermediate in dichloromethane and add trifluoroacetic acid. Stir the reaction at room temperature until deprotection is complete (monitored by TLC).
-
Final Purification: Remove the solvent and excess TFA under reduced pressure. Purify the final compound by preparative HPLC to obtain the desired MOR agonist.
Protocol 4: In Vitro cAMP Functional Assay
This assay measures the ability of a compound to activate MOR, which is a Gi-coupled receptor that inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
Cells:
-
HEK293 cells stably expressing the human mu-opioid receptor.
Reagents:
-
cAMP assay kit (e.g., LANCE Ultra cAMP kit)
-
Forskolin
-
Test compounds and reference agonist (e.g., DAMGO)
Procedure:
-
Culture the MOR-expressing HEK293 cells to the appropriate density.
-
On the day of the assay, detach the cells and resuspend them in assay buffer.
-
Prepare serial dilutions of the test compounds and the reference agonist.
-
In a 384-well plate, add the cells, the test compounds/reference agonist, and a fixed concentration of forskolin (to stimulate cAMP production).
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
Add the cAMP detection reagents from the kit.
-
Incubate as per the manufacturer's instructions.
-
Read the plate on a compatible plate reader (e.g., measuring time-resolved fluorescence resonance energy transfer - TR-FRET).
-
The decrease in cAMP signal in the presence of the agonist is used to generate a dose-response curve and calculate the EC50 value.
Signaling Pathway
General Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel analgesics based on the 3,8-diazabicyclo[3.2.1]octane scaffold.
References
Application Notes and Protocols for the Synthesis of β-Lactamase Inhibitors with a Diazabicyclooctanone Core
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of potent β-lactamase inhibitors featuring a diazabicyclooctanone (DBO) core. The content is curated for professionals in the fields of medicinal chemistry, drug discovery, and pharmaceutical development.
Introduction to Diazabicyclooctanone (DBO) β-Lactamase Inhibitors
The emergence of bacterial resistance to β-lactam antibiotics, primarily through the production of β-lactamase enzymes, poses a significant global health threat. Diazabicyclooctanone (DBO)-based inhibitors are a novel class of non-β-lactam β-lactamase inhibitors that effectively counteract this resistance mechanism. Unlike traditional β-lactam-based inhibitors, DBOs possess a broader spectrum of activity, inhibiting Ambler Class A, C, and some Class D serine-β-lactamases.[1][2][3][4] Prominent examples include the clinically approved relebactam and the investigational agents zidebactam and WCK 5153.[5][6][7]
A unique characteristic of some DBOs, such as zidebactam and WCK 5153, is their dual mechanism of action. In addition to inhibiting β-lactamases, they also act as "β-lactam enhancers" by binding to and inhibiting penicillin-binding proteins (PBPs), particularly PBP2.[6][8][9] This dual-targeting approach enhances the efficacy of partner β-lactam antibiotics, offering a promising strategy to combat multidrug-resistant Gram-negative pathogens.[8][9]
Quantitative Data: Inhibitory Activity of DBOs
The following table summarizes the inhibitory activity (IC₅₀ and Kᵢ values) of key DBO-based inhibitors against a range of clinically relevant β-lactamase enzymes.
| Inhibitor | Enzyme Class | Enzyme | IC₅₀ (µM) | Kᵢ (µM) |
| Relebactam | Class A | KPC-2 | - | 3.4 ± 0.3 |
| Class A | TEM-1 | - | - | |
| Class C | AmpC | - | >13 | |
| Avibactam | Class A | KPC-2 | - | - |
| Class A | CTX-M-15 | - | - | |
| Class C | AmpC | - | >13 | |
| Class D | OXA-48 | - | - | |
| Zidebactam | Class A | - | - | - |
| Class C | - | - | - | |
| Class D | OXA-23 | - | >100 | |
| WCK 5153 | Class A | - | - | - |
| Class C | - | - | - | |
| Class D | OXA-23 | - | >100 | |
| Novel Analog 1a | Class A | CTX-M-15 | 0.14 | - |
| Class A | KPC-2 | 0.85 | - | |
| Class C | AmpC (P. aeruginosa) | 4.5 | - | |
| Class D | OXA-48 | 1.3 | - | |
| Novel Analog 1b | Class A | CTX-M-15 | 0.48 | - |
| Class A | KPC-2 | 6.7 | - | |
| Class C | AmpC (P. aeruginosa) | 2.0 | - | |
| Class D | OXA-48 | 28 | - |
Note: IC₅₀ and Kᵢ values can vary based on experimental conditions. Data compiled from multiple sources.[10][11][12][13]
Experimental Protocols: Synthesis of DBO Cores and Key Inhibitors
General Synthesis of the Diazabicyclooctanone Core
The synthesis of the DBO core is a critical step in the preparation of this class of inhibitors. Several synthetic routes have been developed, often starting from chiral precursors to establish the desired stereochemistry. A representative synthetic approach is outlined below.
Caption: Generalized synthetic workflow for the diazabicyclooctanone core.
Protocol for the Synthesis of Relebactam
Relebactam (formerly MK-7655) is a clinically approved DBO inhibitor. Its synthesis involves the construction of a key piperidine intermediate followed by cyclization and functionalization.[1][5][14]
Part 1: Preparation of the Key Piperidine Intermediate
A common starting material for the synthesis of Relebactam is (S)-N-Boc-pyroglutamic acid or commercially available cis-5-hydroxypipecolic acid.[1][5] The synthesis involves a series of chemical transformations to yield the desired substituted piperidine.[5]
Part 2: Synthesis of Relebactam from the Piperidine Intermediate
-
Amidation: The chiral piperidine intermediate is coupled with a protected piperidineamine derivative.
-
Cyclization: The linear precursor undergoes intramolecular cyclization to form the bicyclic core. This is often achieved using reagents like 1,1'-carbonyldiimidazole (CDI).[1]
-
Debenzylation: A benzyl protecting group is typically removed via palladium-catalyzed hydrogenation.[1]
-
Sulfonylation: The hydroxyl group on the DBO core is sulfonylated using a sulfur trioxide-pyridine complex.[1]
-
Deprotection: The Boc protecting group is removed under acidic conditions (e.g., with iodotrimethylsilane or trifluoroacetic acid) to yield the final zwitterionic relebactam.[1][5]
Protocol for the Synthesis of Zidebactam (WCK 5107)
Zidebactam is a novel β-lactam enhancer. Its synthesis is characterized by a convergent approach, coupling the DBO core with a chiral side chain.[6][15][16]
-
Preparation of the DBO Carboxylic Acid: The diazabicyclooctanone core with a carboxylic acid functionality at the C2 position is synthesized.
-
Preparation of the Chiral Side Chain: A chirally pure N-Boc-(R)-(-)-ethyl nipecotate hydrazide side chain is prepared, often involving chiral resolution.[6]
-
Coupling Reaction: The sodium salt of the DBO carboxylic acid is coupled with the hydrazide side chain using coupling agents such as EDC.HCl and HOBt.[6]
-
Hydrogenolysis: A benzyl protecting group on the DBO core is removed by catalytic hydrogenation (e.g., Pd/C, H₂).[6]
-
Sulfonylation: The exposed hydroxyl group is sulfonylated using a SO₃·pyridine complex in the presence of a base like triethylamine.[6]
-
Salt Formation and Deprotection: The intermediate is converted to a tetrabutylammonium salt, followed by the removal of the Boc protecting group with trifluoroacetic acid (TFA) to yield zidebactam.[6]
Caption: Convergent synthesis strategy for Zidebactam.
Mechanism of Action
Inhibition of Serine β-Lactamases
DBO inhibitors act as covalent, slowly reversible inhibitors of serine β-lactamases.[3] The mechanism involves the nucleophilic attack of the active site serine on the carbonyl carbon of the DBO urea ring, leading to the formation of a stable acyl-enzyme intermediate. This incapacitates the enzyme, preventing it from hydrolyzing β-lactam antibiotics.
Caption: Mechanism of serine β-lactamase inhibition by DBOs.
β-Lactam Enhancer Activity: PBP Inhibition
Certain DBOs, like zidebactam and WCK 5153, also target Penicillin-Binding Proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis. By inhibiting PBP2, these compounds enhance the activity of co-administered β-lactam antibiotics that may have a higher affinity for other PBPs, leading to a synergistic bactericidal effect.[8][9]
Caption: Dual-targeting mechanism of β-lactam enhancer DBOs.
Experimental Workflow: Determination of IC₅₀
The half-maximal inhibitory concentration (IC₅₀) is a key parameter to quantify the potency of a β-lactamase inhibitor. A standard experimental workflow for its determination is presented below.
Caption: Experimental workflow for determining the IC₅₀ of a DBO inhibitor.
This protocol involves preparing various concentrations of the inhibitor, allowing it to interact with the β-lactamase enzyme, and then measuring the residual enzyme activity by monitoring the hydrolysis of a substrate like nitrocefin, which changes color upon cleavage.[17] The data is then used to generate a dose-response curve from which the IC₅₀ value can be determined.[17]
References
- 1. mdpi.com [mdpi.com]
- 2. Diazabicyclooctane Functionalization for Inhibition of β-Lactamases from Enterobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. β-Lactamases and β-Lactamase Inhibitors in the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Structural Characterization of Diazabicyclooctane β-Lactam “Enhancers” in Complex with Penicillin-Binding Proteins PBP2 and PBP3 of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Characterization of Diazabicyclooctane β-Lactam "Enhancers" in Complex with Penicillin-Binding Proteins PBP2 and PBP3 of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Enantioselective Synthesis and Profiling of Two Novel Diazabicyclooctanone β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WCK 5107 (Zidebactam) and WCK 5153 Are Novel Inhibitors of PBP2 Showing Potent “β-Lactam Enhancer” Activity against Pseudomonas aeruginosa, Including Multidrug-Resistant Metallo-β-Lactamase-Producing High-Risk Clones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Potent β-Lactam Enhancer Activity of Zidebactam and WCK 5153 against Acinetobacter baumannii, Including Carbapenemase-Producing Clinical Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Progress on synthesis of relebactam and its key intermediates [hgjz.cip.com.cn]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for 8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one as a valuable scaffold in fragment-based drug discovery (FBDD). The rigid, three-dimensional structure of this bicyclic lactam makes it an attractive starting point for the development of novel therapeutics. Its sp3-rich character offers opportunities to explore chemical space beyond the flat, aromatic compounds that have traditionally dominated fragment libraries.
Introduction to the this compound Scaffold
The 3,8-diazabicyclo[3.2.1]octan-2-one core is a conformationally constrained scaffold that can be functionalized at multiple vectors to generate a library of diverse fragments. The Boc-protected nitrogen at the 8-position allows for controlled synthetic elaboration, while the lactam functionality and the secondary amine at the 3-position provide sites for derivatization. This scaffold has been successfully employed in the synthesis of potent and selective enzyme inhibitors, such as farnesyltransferase inhibitors, highlighting its potential in medicinal chemistry.[1] The rigid framework helps to pre-organize functional groups for optimal interaction with a biological target, which can lead to improved binding affinity and selectivity.
Fragment-Based Drug Discovery (FBDD) Workflow
An FBDD campaign utilizing the this compound scaffold typically follows a multi-step process, beginning with the design and synthesis of a fragment library, followed by screening against a biological target using various biophysical techniques, and culminating in hit validation and optimization.
Data Presentation: Hypothetical Fragment Screening Results
The following table presents hypothetical data from a primary fragment screen of a library based on the this compound scaffold against a protein target (e.g., a kinase or a protease). The data includes binding affinity (Kd) and ligand efficiency (LE), two critical parameters for prioritizing fragment hits.
| Fragment ID | Structure | Kd (µM) | Ligand Efficiency (LE) | Notes |
| FBDD-001 | This compound | >1000 | - | Core scaffold, no significant binding |
| FBDD-002 | 3-acetyl-8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one | 850 | 0.28 | Weak binder, low LE |
| FBDD-003 | 8-Boc-3-(pyridin-4-yl)-3,8-diazabicyclo[3.2.1]octan-2-one | 450 | 0.35 | Moderate binder, good starting LE |
| FBDD-004 | 8-Boc-3-(4-fluorobenzyl)-3,8-diazabicyclo[3.2.1]octan-2-one | 200 | 0.38 | Potent fragment hit with excellent LE |
| FBDD-005 | 8-Boc-3-(1H-indol-5-yl)-3,8-diazabicyclo[3.2.1]octan-2-one | 150 | 0.36 | Potent fragment, good LE, potential for vector growth |
Ligand Efficiency (LE) is a key metric in FBDD that normalizes binding affinity for the size of the molecule (number of heavy atoms). It helps in identifying fragments that have optimal binding interactions per atom, making them efficient starting points for lead optimization. A higher LE value is generally desirable.
Experimental Protocols
Detailed methodologies for key experiments in an FBDD campaign are provided below.
Protocol 1: Surface Plasmon Resonance (SPR) for Primary Screening
SPR is a label-free biophysical technique that measures the binding of fragments to a target protein immobilized on a sensor chip in real-time.
Methodology:
-
Immobilization of Target Protein: The target protein is immobilized on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
Preparation of Fragment Solutions: Fragments from the this compound library are dissolved in DMSO to a stock concentration of 100 mM and then diluted into the running buffer (e.g., HBS-EP+) to a final screening concentration (typically 100-500 µM) with a final DMSO concentration of 1-2%.
-
SPR Analysis: The fragment solutions are injected over the sensor surface. The change in the refractive index upon binding is measured in Resonance Units (RU).
-
Data Analysis: Fragments that produce a significant and reproducible response above a defined threshold are considered primary hits. For these hits, a dose-response analysis is performed by injecting a series of fragment concentrations to determine the equilibrium dissociation constant (Kd).
Protocol 2: Nuclear Magnetic Resonance (NMR) for Hit Validation
NMR spectroscopy is a powerful technique for validating fragment hits and providing structural information about the binding event. Protein-observed 2D ¹H-¹⁵N HSQC experiments are commonly used.
Methodology:
-
Sample Preparation: A solution of uniformly ¹⁵N-labeled target protein (typically 50-100 µM) is prepared in a suitable NMR buffer.
-
NMR Spectroscopy: A 2D ¹H-¹⁵N HSQC spectrum of the protein is recorded as a reference. The fragment hit is then titrated into the protein sample, and a series of HSQC spectra are acquired at different fragment concentrations.
-
Data Analysis: Binding of the fragment to the protein will cause chemical shift perturbations (CSPs) for the amide resonances of the amino acid residues in the binding site. By mapping these CSPs onto the protein structure, the binding site of the fragment can be identified. The magnitude of the CSPs can also be used to estimate the Kd of the interaction.
Protocol 3: Differential Scanning Fluorimetry (DSF) for Primary Screening
DSF, or thermal shift assay, is a high-throughput screening method that identifies fragments that stabilize a target protein against thermal denaturation.
Methodology:
-
Assay Setup: The target protein (typically 2-5 µM) is mixed with a fluorescent dye (e.g., SYPRO Orange) and the fragment from the library (at a screening concentration of 100-500 µM) in a 96- or 384-well plate.
-
Thermal Denaturation: The plate is placed in a real-time PCR instrument, and the temperature is gradually increased. The fluorescence of the dye, which binds to the exposed hydrophobic regions of the unfolding protein, is monitored.
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. Fragments that bind to and stabilize the protein will cause a positive shift in the Tm (ΔTm). A significant ΔTm (typically > 2°C) is indicative of a fragment hit.
Hit Validation and Fragment Evolution
Following the identification of promising fragment hits, further validation is crucial. This may involve orthogonal biophysical techniques such as Isothermal Titration Calorimetry (ITC) to confirm binding and determine the thermodynamic parameters of the interaction.
Once a fragment hit is validated, the next step is to increase its potency and develop it into a lead compound. This is typically achieved through two main strategies:
-
Fragment Growing: Adding chemical moieties to the fragment to make additional favorable interactions with the target protein.
-
Fragment Linking: Combining two or more fragments that bind to adjacent sites on the protein to create a larger, more potent molecule.
Structural information from X-ray crystallography or NMR is invaluable in guiding these fragment evolution strategies.
Conclusion
The this compound scaffold represents a promising starting point for fragment-based drug discovery campaigns. Its rigid, three-dimensional structure and synthetic tractability make it an ideal candidate for generating diverse fragment libraries. By employing a robust screening cascade and hit validation process, this scaffold can be effectively utilized to identify novel and potent modulators of a wide range of biological targets.
References
Application Notes and Protocols: Synthesis of an α-Synuclein PET Tracer from 8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one for Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
These application notes describe the synthesis and evaluation of a potential therapeutic and diagnostic agent for neurodegenerative diseases, specifically a high-affinity ligand for α-synuclein fibrils. The synthesis originates from the versatile starting material, 8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one. The target compound, 4-methoxy-N-(4-(3-(pyridin-2-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl)phenyl)benzamide, has shown promise as a positron emission tomography (PET) radiotracer for imaging α-synuclein aggregates, which are pathological hallmarks of synucleinopathies such as Parkinson's disease and multiple system atrophy. [1][2][3][4]
Introduction
α-Synuclein is a presynaptic neuronal protein that, under pathological conditions, misfolds and aggregates to form insoluble fibrils. [5][6]These aggregates are the primary components of Lewy bodies and glial cytoplasmic inclusions, which are characteristic features of a range of neurodegenerative disorders. The development of agents that can specifically bind to these α-synuclein aggregates is crucial for both early diagnosis and the development of targeted therapies.
This document outlines a synthetic pathway to produce a potent α-synuclein fibril ligand, starting from this compound. Furthermore, it provides detailed experimental protocols and summarizes the key biological data for the final compound.
Data Presentation
The biological activity of the synthesized compound, 4-methoxy-N-(4-(3-(pyridin-2-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl)phenyl)benzamide, is summarized in the table below. This compound demonstrates high-affinity binding to recombinant α-synuclein fibrils. [1][3][4]
| Compound ID | Target | Assay Type | Ki (nM) | Reference |
|---|
| 1 | Recombinant α-synuclein fibrils | In vitro competition binding assay | 6.1 | [1][3][4]|
Experimental Protocols
The synthesis of the target compound from this compound involves a multi-step process. The initial step requires the reduction of the ketone at the C-2 position, followed by a series of coupling and deprotection reactions.
Step 1: Reduction of this compound
Objective: To reduce the ketone functionality of the starting material to yield tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate as a crude product, which can be used in the next step without further purification.
Step 2: Synthesis of 4-methoxy-N-(4-(3-(pyridin-2-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl)phenyl)benzamide
This part of the synthesis is adapted from the published procedure for the preparation of the α-synuclein PET tracer.
Materials:
-
tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate (from Step 1)
-
2-bromopyridine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Di-tert-butylphosphino-2′,4′,6′-triisopropylbiphenyl (t-BuXPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
4-fluoro-N-(4-methoxyphenyl)benzamide
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
Procedure:
a) Buchwald-Hartwig Amination:
-
In a flame-dried Schlenk flask under an argon atmosphere, combine tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate (1.0 eq), 2-bromopyridine (1.1 eq), Pd₂(dba)₃ (0.02 eq), t-BuXPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford tert-butyl 3-(pyridin-2-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate.
b) Boc Deprotection:
-
Dissolve the product from the previous step in a mixture of dichloromethane and trifluoroacetic acid (1:1) at 0 °C.
-
Stir the solution at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 2-(3,8-diazabicyclo[3.2.1]octan-3-yl)pyridine.
c) Nucleophilic Aromatic Substitution:
-
To a solution of 2-(3,8-diazabicyclo[3.2.1]octan-3-yl)pyridine (1.0 eq) and 4-fluoro-N-(4-methoxyphenyl)benzamide (1.2 eq) in dimethyl sulfoxide, add potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 130 °C and stir for 16 hours.
-
Cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate and purify the residue by flash column chromatography (silica gel, dichloromethane/methanol gradient) to yield the final product, 4-methoxy-N-(4-(3-(pyridin-2-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl)phenyl)benzamide.
Visualizations
Synthetic Workflow
Caption: Synthetic route to the α-synuclein PET tracer.
α-Synuclein Aggregation Pathway
Caption: Pathological aggregation of α-synuclein.
Mechanism of Action
Caption: Diagnostic and therapeutic potential of the ligand.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. med.upenn.edu [med.upenn.edu]
- 3. A Novel Brain PET Radiotracer for Imaging Alpha Synuclein Fibrils in Multiple System Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel brain PET Radiotracer for Imaging Alpha Synuclein Fibrils in Multiple System Atrophy (MSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of α-Synuclein in Etiology of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of α-Synuclein in Etiology of Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cycloaddition Reactions for Synthesizing the 3,8-diazabicyclo[3.2.1]octane Framework
For Researchers, Scientists, and Drug Development Professionals
The 3,8-diazabicyclo[3.2.1]octane scaffold is a key structural motif in a variety of biologically active compounds, demonstrating significant potential in drug discovery and development. Its rigid bicyclic structure provides a unique three-dimensional arrangement for substituents, enabling precise interactions with biological targets. Cycloaddition reactions offer a powerful and efficient strategy for the stereocontrolled synthesis of this important framework. These application notes provide an overview of the primary cycloaddition methods, detailed experimental protocols, and insights into the application of the resulting compounds in medicinal chemistry.
Introduction to Cycloaddition Strategies
The most prominent and widely utilized cycloaddition strategy for the synthesis of the 3,8-diazabicyclo[3.2.1]octane core is the [3+2] cycloaddition reaction between 1,3-dipoles, such as 3-oxidopyridiniums or 3-oxidopyraziniums, and various dipolarophiles. This method allows for the rapid construction of the bicyclic system with good control over regioselectivity and stereoselectivity. Other cycloaddition strategies, such as intramolecular azomethine ylide cycloadditions and Diels-Alder reactions of precursors, have also been explored.
Key Cycloaddition Reaction: [3+2] Cycloaddition of 3-Oxidopyraziniums
The 1,3-dipolar cycloaddition of 3-oxidopyrazinium ylides with electron-deficient alkenes is a highly effective method for synthesizing substituted 3,8-diazabicyclo[3.2.1]octanes. The reaction proceeds through a concerted mechanism, and the regioselectivity is governed by the electronic properties of both the 1,3-dipole and the dipolarophile.
Quantitative Data Summary
The following table summarizes the yields of 3,8-diazabicyclo[3.2.1]octane derivatives obtained from the [3+2] cycloaddition of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with various acrylate dipolarophiles.[1][2]
| Dipolarophile | Reaction Time (h) | Product | Yield (%) |
| Methyl acrylate | 0.75 | 8-(4-methoxybenzyl)-5,6-dimethyl-4-oxo-3,8-diazabicyclo[3.2.1]oct-2-ene-2-carboxylate | 73 |
| tert-Butyl acrylate | 3 | 2-(tert-butoxycarbonyl)-8-(4-methoxybenzyl)-5,6-dimethyl-3,8-diazabicyclo[3.2.1]octan-4-one | 65 |
| Methyl crotonate | 6 | Methyl 8-(4-methoxybenzyl)-2,5,6-trimethyl-4-oxo-3,8-diazabicyclo[3.2.1]oct-2-ene-2-carboxylate | 51 |
Experimental Protocols
Protocol 1: Synthesis of a 3,8-Diazabicyclo[3.2.1]octane Derivative via [3+2] Cycloaddition
This protocol details the synthesis of methyl 8-(4-methoxybenzyl)-5,6-dimethyl-4-oxo-3,8-diazabicyclo[3.2.1]oct-2-ene-2-carboxylate.[1][3]
Materials:
-
1-(4-methoxybenzyl)-5,6-dimethyl-3-oxo-3,4-dihydropyrazin-1-ium bromide
-
Anhydrous acetonitrile (CH3CN)
-
Triethylamine (TEA)
-
Methyl acrylate
-
Dichloromethane (CH2Cl2)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
To a suspension of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxo-3,4-dihydropyrazin-1-ium bromide (1.0 equiv) in anhydrous CH3CN, add triethylamine (1.5 equiv) dropwise at room temperature under a nitrogen atmosphere.
-
Stir the mixture for 10 minutes. The formation of an orange transparent solution indicates the generation of the 3-oxidopyrazinium ylide.
-
Add methyl acrylate (1.5 equiv) dropwise to the ylide solution.
-
Stir the resulting mixture at room temperature for 45 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
Purify the resulting residue by flash chromatography on silica gel, eluting with a gradient of CH2Cl2/MeOH to afford the pure product.
Reaction Mechanisms and Workflows
The following diagrams illustrate the key reaction mechanism and a general experimental workflow for the synthesis of the 3,8-diazabicyclo[3.2.1]octane framework.
Caption: Mechanism of the [3+2] cycloaddition reaction.
Caption: General experimental workflow for synthesis.
Applications in Drug Development
The 3,8-diazabicyclo[3.2.1]octane framework is a privileged scaffold in medicinal chemistry due to its conformational rigidity and the spatial orientation of its nitrogen atoms, which can serve as key pharmacophoric features.
Nicotinic Acetylcholine Receptor (nAChR) Agonists
Derivatives of 3,8-diazabicyclo[3.2.1]octane have been synthesized and evaluated as analogues of the potent analgesic, epibatidine.[4][5] These compounds target neuronal nicotinic acetylcholine receptors (nAChRs). For instance, 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane has shown significant analgesic effects in preclinical models.[4] The rigid scaffold mimics the spatial relationship of the key pharmacophoric elements of epibatidine, leading to high-affinity binding to nAChRs. The table below shows the binding affinity of a representative compound for the α4β2 nAChR subtype.[4]
| Compound | Target | K_i (nM) |
| 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane | α4β2 nAChR | 4.1 |
CCR5 Antagonists for HIV Therapy
The 3,8-diazabicyclo[3.2.1]octane core has also been incorporated into analogues of Maraviroc, a CCR5 antagonist used in the treatment of HIV.[6][7] The bicyclic system serves as a scaffold to correctly position the substituents required for blocking the CCR5 co-receptor, thereby preventing viral entry into host cells.
Other Therapeutic Areas
The versatility of the 3,8-diazabicyclo[3.2.1]octane framework has led to its investigation in other therapeutic areas, including as antiarrhythmic agents and for the development of novel anticancer compounds.[8] The ability to readily modify the scaffold at both nitrogen atoms allows for the generation of diverse chemical libraries for high-throughput screening.
Conclusion
Cycloaddition reactions, particularly the [3+2] cycloaddition of 3-oxidopyraziniums, provide a robust and efficient pathway for the synthesis of the 3,8-diazabicyclo[3.2.1]octane framework. This scaffold is of significant interest to the pharmaceutical industry due to its presence in a range of biologically active molecules. The detailed protocols and data presented herein offer a valuable resource for researchers engaged in the synthesis and development of novel therapeutics based on this privileged heterocyclic system.
References
- 1. Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity - MedChemComm (RSC Publishing) DOI:10.1039/C6MD00575F [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Solid-Phase Synthesis of Peptidomimetics Utilizing Diazabicyclooctanone Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the solid-phase synthesis of peptidomimetics based on diazabicyclooctanone scaffolds. These conformationally constrained scaffolds are valuable tools in drug discovery for mimicking peptide secondary structures, such as β-turns and α-helices, leading to improved metabolic stability and target affinity.[1][2]
Introduction
Peptidomimetics are designed to overcome the inherent limitations of natural peptides as therapeutic agents, such as poor stability and low bioavailability.[3] Diazabicyclooctanone and its related diazabicyclo[4.3.0]nonene scaffolds offer a rigid framework to orient pharmacophoric groups in a spatially defined manner, making them excellent candidates for mimicking bioactive conformations of peptides.[1][2] The solid-phase synthesis approach allows for the rapid generation of libraries of these complex molecules, facilitating structure-activity relationship (SAR) studies.[3]
Applications in Drug Discovery
Peptidomimetics incorporating diazabicyclooctanone and related scaffolds have shown promise as modulators of various biological targets.
-
Enzyme Inhibitors: A 3,8-diazabicyclo[3.2.1]octan-2-one scaffold has been utilized to synthesize a conformationally restricted inhibitor of farnesyltransferase, an important target in cancer therapy.[4] Farnesyltransferase is a key enzyme in the post-translational modification of Ras proteins, which are critical components of signaling pathways that regulate cell growth and proliferation, such as the MAPK/ERK pathway.
-
Receptor Ligands: 1,4-Diazabicyclo[4.3.0]nonane-based peptidomimetics have been designed as antagonists for the endothelin-A (ETa) receptor, a G protein-coupled receptor (GPCR) involved in vasoconstriction and implicated in cardiovascular diseases.[5]
Quantitative Data Summary
The following tables summarize representative yields for key steps in the synthesis of diazabicyclo[4.3.0]nonene-based peptidomimetics, as reported in the literature. It is important to note that yields can vary significantly based on the specific substrates, reagents, and reaction conditions.
Table 1: Yields for Key Solution-Phase Synthesis Steps of Diazabicyclo[4.3.0]nonene Scaffolds [1]
| Step | Product | Yield (%) |
| Reductive amination to form γ-lactam | N-substituted γ-lactam | 71 |
| One-pot reductive amination-tandem cyclization | 1,5-diazabicyclo[4.3.0]nonan-9-one | 52 |
| Hg-mediated cyclization of N-aminopropyl-γ-thiolactam | Amidine-containing bicyclic scaffold | 62 |
| Alkaline hydrolysis of the ester to the corresponding carboxylic acid | Bicyclic carboxylic acid | quant. |
Table 2: Reported Yields for Solid-Phase Synthesis of Peptidomimetics (General) [6][7]
| Synthesis Type | Peptide/Peptidomimetic | Crude Yield (%) | Purity (%) | Specific Yield (%) |
| Manual Solid-Phase Synthesis (Difficult Sequence) | NBC112 | - | - | 64 |
| Microwave-Assisted SPPS (Difficult Sequence) | NBC112 | - | - | 43 |
| Manual Solid-Phase Synthesis (Standard Sequence) | NBC759 | - | - | 78 |
| Microwave-Assisted SPPS (Standard Sequence) | NBC759 | - | - | 46 |
Note: The data in Table 2 is for general peptide synthesis and not specific to diazabicyclooctanone scaffolds, but it provides a general reference for expected yields in solid-phase synthesis.
Experimental Protocols
The following protocols are adapted from established literature procedures for the synthesis of diazabicyclo[4.3.0]nonene-based peptidomimetics and can be adapted for solid-phase synthesis.[1]
Protocol 1: Solid-Phase Synthesis of a Diazabicyclooctanone Precursor
This protocol outlines the initial steps for the assembly of a peptidomimetic precursor on a solid support.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
20% Piperidine in DMF
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Appropriate protected diamine building block
-
Sodium cyanoborohydride (NaBH₃CN)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Couple the first Fmoc-protected amino acid using DIC and HOBt in DMF. Monitor the reaction completion using a Kaiser test. Wash the resin with DMF and DCM.
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for the desired number of amino acid residues.
-
Attachment of the Diamine Building Block: After the final Fmoc deprotection, couple a suitable protected diamine building block to the N-terminus of the peptide chain. This can be achieved through standard amide bond formation or reductive amination.
-
On-Resin Cyclization (Reductive Amination): To form the lactam ring on the solid support, treat the resin-bound peptide, which now has a terminal amino group and a side chain with an aldehyde, with a reducing agent like sodium cyanoborohydride in a suitable solvent system (e.g., 1% acetic acid in DMF). This will induce a reductive amination followed by intramolecular cyclization to form the γ-lactam precursor.
-
Further Elaboration: The resin-bound diazabicyclooctanone precursor can be further modified before cleavage from the resin.
Protocol 2: Cleavage and Purification
Materials:
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Cold diethyl ether
Procedure:
-
Resin Cleavage: Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the crude peptidomimetic by adding the filtrate to cold diethyl ether.
-
Purification: Centrifuge to collect the precipitate, wash with cold diethyl ether, and dry under vacuum. Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Characterize the final product by mass spectrometry and NMR spectroscopy.
Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate potential signaling pathways that can be targeted by peptidomimetics incorporating diazabicyclooctanone scaffolds.
References
- 1. Preparation of Diazabicyclo[4.3.0]nonene-Based Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of diazabicyclo[4.3.0]nonene-based peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3,8-Diazabicyclo[3.2.1]octan-2-one peptide mimetics: synthesis of a conformationally restricted inhibitor of farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. ejbiotechnology.info [ejbiotechnology.info]
Troubleshooting & Optimization
Technical Support Center: Optimizing Transannular Enolate Alkylation Reactions
Welcome to the Technical Support Center for optimizing transannular enolate alkylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for this powerful yet challenging synthetic transformation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of forming covalent bonds across macrocyclic structures.
Troubleshooting Guide
Transannular enolate alkylations are subject to unique challenges owing to the conformational constraints of the macrocyclic starting materials. This guide addresses common issues encountered during these reactions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inefficient Enolate Formation: The chosen base may not be strong enough to deprotonate the α-carbon effectively.[1][2] 2. Unfavorable Ring Conformation: The reactive centers (enolate and electrophile) may be too far apart in the predominant conformation of the macrocycle.[3][4] 3. Proton Exchange: Presence of protic impurities (e.g., water, alcohol) can quench the enolate. | 1. Use a Stronger, Non-Nucleophilic Base: Employ strong bases like LDA (Lithium Diisopropylamide), KHMDS (Potassium Hexamethyldisilazide), or NaHMDS (Sodium Hexamethyldisilazide) to ensure complete and irreversible enolate formation.[1][2] 2. Solvent and Temperature Optimization: Vary the solvent to influence the macrocycle's conformation. Aprotic polar solvents like THF or DME are commonly used.[5] Low temperatures (-78 °C) are often crucial to maintain kinetic control. 3. Rigorous Anhydrous Conditions: Ensure all glassware is oven- or flame-dried, and solvents are freshly distilled from an appropriate drying agent. |
| Formation of Side Products | 1. Intermolecular Alkylation: If the concentration is too high, the enolate may react with another molecule's electrophile instead of intramolecularly. 2. Elimination: The enolate may act as a base, leading to elimination of the leaving group, especially with secondary or sterically hindered alkyl halides.[6] 3. O-Alkylation: The enolate can react through its oxygen atom, especially with hard electrophiles. 4. Multiple Alkylations: If the product contains acidic protons, it can be deprotonated and alkylated again. | 1. High Dilution Conditions: Run the reaction at very low concentrations (e.g., 0.01–0.001 M) to favor the intramolecular pathway. 2. Choice of Electrophile and Temperature: Use a more reactive primary alkyl halide.[6] Maintain low reaction temperatures to disfavor the higher activation energy elimination pathway. 3. Promote C-Alkylation: Use softer electrophiles (e.g., alkyl iodides) and less polar, non-coordinating solvents. 4. Stoichiometry Control: Use a slight excess of the base to ensure complete conversion of the starting material to the enolate, minimizing the presence of starting material that can be deprotonated after initial alkylation. |
| Poor Stereoselectivity | 1. Mixture of Enolate Geometries (E/Z): The deprotonation conditions may lead to a mixture of E and Z enolates, resulting in diastereomeric products.[7] 2. Flexible Macrocycle Conformation: A flexible macrocycle can allow for multiple approach trajectories of the enolate to the electrophile.[3] | 1. Control of Enolate Geometry: The choice of base and solvent can influence the E/Z ratio of the enolate. For example, sterically hindered bases often favor the formation of the kinetic (less substituted) enolate. 2. Substrate Control and Conformational Locking: Introduce structural elements into the macrocycle that restrict its conformational freedom and favor a single reactive conformation. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right base for my transannular enolate alkylation?
A1: The choice of base is critical and depends on the acidity of the α-proton and the desired selectivity.[8][1]
-
For complete and irreversible deprotonation (kinetic control): Use strong, non-nucleophilic, sterically hindered bases like Lithium Diisopropylamide (LDA), Sodium Hexamethyldisilazide (NaHMDS), or Potassium Hexamethyldisilazide (KHMDS). These are ideal for preventing side reactions like Claisen condensation.[2]
-
For thermodynamic control: Weaker bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) at higher temperatures can be used if the desired product arises from the more stable, thermodynamically favored enolate. However, this often leads to a mixture of products in complex systems.[2]
| Base | Typical pKa of Conjugate Acid | Common Solvents | Typical Temperature | Notes |
| LDA | ~36 | THF, Diethyl ether | -78 °C to 0 °C | Excellent for kinetic control, sterically hindered. |
| NaHMDS/KHMDS | ~26 | THF, Toluene | -78 °C to RT | Strong, non-nucleophilic, good alternatives to LDA. |
| NaH | ~35 (H₂) | THF, DMF | 0 °C to RT | Often used for thermodynamic control, can be slow and heterogeneous. |
| KOtBu | ~19 | tBuOH, THF | RT | Can lead to thermodynamic enolates, risk of side reactions. |
Q2: What is the optimal solvent and temperature for a transannular enolate alkylation?
A2: The optimal conditions are highly substrate-dependent.
-
Solvent: Aprotic polar solvents such as Tetrahydrofuran (THF) are most common as they are good at solvating the metal cation of the enolate without interfering with its reactivity.[5] Other solvents like Diethyl Ether or 1,2-dimethoxyethane (DME) can also be used.
-
Temperature: Low temperatures, typically -78 °C (dry ice/acetone bath), are crucial for controlling the reaction under kinetic conditions.[9] This helps to prevent enolate equilibration, decomposition, and side reactions like elimination. For less reactive electrophiles, the temperature may need to be slowly warmed to 0 °C or room temperature.
Q3: How can I control the stereochemistry of the newly formed ring junction?
A3: Stereochemical control is a significant challenge and is primarily influenced by the conformation of the macrocyclic transition state.
-
Substrate-Controlled Diastereoselectivity: The existing stereocenters and conformational biases of the macrocycle will often dictate the facial selectivity of the alkylation.[10] A rigid macrocyclic conformation is more likely to lead to a single diastereomer.
-
Enolate Geometry: The geometry of the enolate (E vs. Z) can influence the stereochemical outcome.[7] The choice of base and additives can sometimes control the enolate geometry. For example, the Ireland model provides a basis for predicting enolate geometry based on the transition state of deprotonation.[5]
Q4: My reaction is giving me the product of intermolecular alkylation. How can I favor the desired transannular cyclization?
A4: The formation of intermolecular products is a common issue when the rate of the intramolecular reaction is slow. The key is to employ high-dilution conditions . By performing the reaction at a very low concentration (typically 0.01 M to 0.001 M), the probability of two different molecules reacting is significantly reduced, thereby favoring the intramolecular pathway. This can be achieved by the slow addition of the substrate to a solution of the base.
Experimental Protocols
General Protocol for a Kinetic Transannular Enolate Alkylation
This protocol provides a general starting point. The specific substrate, base, solvent, and temperature will need to be optimized for each unique system.
Materials:
-
Macrocyclic ketone/ester with an intramolecular alkyl halide
-
Anhydrous aprotic solvent (e.g., THF)
-
Strong, non-nucleophilic base (e.g., LDA, KHMDS)
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
-
Dry, inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: Rigorously dry all glassware in an oven at >120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Enolate Formation:
-
Dissolve the macrocyclic starting material in anhydrous THF (to a final concentration of ~0.01 M) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of the strong base (1.1 equivalents) dropwise to the cooled solution of the substrate.
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete enolate formation.
-
-
Transannular Alkylation:
-
Slowly warm the reaction mixture to the desired temperature (this may range from -78 °C to room temperature and requires optimization) to initiate the intramolecular alkylation.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
-
Workup:
-
Once the reaction is complete, quench the reaction at low temperature by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Logical Workflow for Troubleshooting a Failed Transannular Enolate Alkylation
Caption: A flowchart for troubleshooting common failures in transannular enolate alkylation.
Key Reaction Parameters and Their Interdependencies
Caption: Interplay of key reaction parameters influencing the outcome of transannular enolate alkylation.
References
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Conformational Control of Macrocycles by Remote Structural Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. pubs.acs.org [pubs.acs.org]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 10. acl.digimat.in [acl.digimat.in]
Preventing side reactions in the alkylation of piperazinone derivatives
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals engaged in the alkylation of piperazinone derivatives. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common side reactions and challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the N-alkylation of piperazinone derivatives?
A1: The primary side reactions include:
-
Dialkylation: Alkylation occurring at both nitrogen atoms of the piperazine ring.
-
O-Alkylation: Alkylation of the amide oxygen, leading to the formation of a lactim ether. This is a common issue in lactam chemistry.[1]
-
C-Alkylation: Alkylation at the carbon atom alpha to the carbonyl group.
-
Quaternary Ammonium Salt Formation: Over-alkylation at a nitrogen atom, resulting in a charged, often water-soluble, byproduct.[2]
Q2: How can I selectively achieve mono-N-alkylation and avoid dialkylation?
A2: Controlling selectivity is crucial. Key strategies to favor mono-alkylation include:
-
Use of a Protecting Group: This is the most reliable method. Protecting one of the nitrogen atoms with a group like tert-butoxycarbonyl (Boc) ensures that alkylation occurs only at the unprotected nitrogen. The protecting group can be subsequently removed.[2][3]
-
Control Stoichiometry: Using a significant excess of the piperazinone derivative relative to the alkylating agent can statistically favor mono-alkylation.[2]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture helps maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation event.[4]
Q3: My reaction is producing a significant amount of the O-alkylated byproduct. How can I favor N-alkylation?
A3: The regioselectivity of alkylation (N- vs. O-) is influenced by several factors, largely explained by the Hard and Soft Acids and Bases (HSAB) principle. The nitrogen atom is a "softer" nucleophile, while the oxygen atom of the amide is "harder".
-
Choice of Alkylating Agent: "Soft" alkylating agents preferentially react with the "soft" nitrogen atom. Alkyl iodides are softer than bromides, which are softer than chlorides. Conversely, "hard" alkylating agents like dimethyl sulfate are more prone to react with the oxygen atom.[1]
-
Solvent Effects: Less polar, aprotic solvents such as toluene or THF generally favor N-alkylation. More polar solvents like DMF or DMSO can favor O-alkylation.[1]
-
Choice of Base: Less coordinating or bulkier bases can favor N-alkylation. For instance, switching from sodium hydride (NaH) to potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can improve N-selectivity.[1]
-
Reaction Temperature: Lowering the reaction temperature can improve the selectivity for N-alkylation, as O-alkylation can sometimes be the thermodynamically favored product at higher temperatures.[1]
Q4: I am observing low to no yield in my alkylation reaction. What are the possible causes?
A4: Low yields can be attributed to several factors:
-
Insufficiently Strong Base: The base may not be strong enough to fully deprotonate the piperazinone, leading to a low concentration of the active nucleophile.[1]
-
Poor Solubility of Reagents: If the reactants are not fully dissolved, the reaction rate will be significantly reduced. Switching to a more polar aprotic solvent like DMF may be necessary.[4]
-
Low Reaction Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.[4]
-
Steric Hindrance: A bulky substrate or alkylating agent can slow down the reaction.[5]
Troubleshooting Guides
Issue 1: Formation of Di-alkylated Byproduct
| Potential Cause | Recommended Solution |
| Unprotected piperazinone | For optimal control, use a mono-protected piperazinone, such as an N-Boc derivative.[2][4] |
| Incorrect stoichiometry | Use a 5-10 fold excess of the piperazinone derivative relative to the alkylating agent. |
| Rapid addition of alkylating agent | Add the alkylating agent slowly and dropwise to the reaction mixture.[4] |
| High reaction temperature | Lower the reaction temperature and monitor the progress closely by TLC or LC-MS to stop the reaction once the mono-alkylated product is maximized. |
Issue 2: Predominance of O-Alkylated Side Product
| Potential Cause | Recommended Solution |
| "Hard" alkylating agent used (e.g., dimethyl sulfate) | Switch to a "softer" alkylating agent like an alkyl iodide or bromide.[1] |
| Polar aprotic solvent (e.g., DMF, DMSO) | Employ a less polar, aprotic solvent such as toluene or THF.[1] |
| "Hard", coordinating base (e.g., NaH) | Use a less coordinating or bulkier base like K₂CO₃ or Cs₂CO₃.[1] |
| High reaction temperature | Run the reaction at a lower temperature to favor the kinetically controlled N-alkylation product.[1] |
Quantitative Data Summary: Effect of Stoichiometry and Protecting Groups on Alkylation of Piperazine Derivatives
| Electrophile | Piperazine Equivalents | Protecting Group | Mono-substituted Yield (%) | Di-substituted Yield (%) |
| Benzyl Bromide | 1.1 | None | 45 | 35 |
| Benzyl Bromide | 5.0 | None | 75 | <5 |
| Benzyl Bromide | 1.0 (with 1.1 eq. Boc-piperazine) | Boc | >95 (before deprotection) | 0 |
This data is representative and illustrates the principles of using excess piperazine or a protecting group to achieve mono-alkylation. Actual yields may vary depending on the specific substrate and reaction conditions.[6]
Experimental Protocols
Protocol 1: Mono-N-alkylation of N-Boc-piperazinone
This protocol describes a general procedure for the selective mono-N-alkylation of a piperazinone derivative where one nitrogen is protected with a Boc group.
Materials:
-
N-Boc-piperazinone (1.0 equiv)
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.1 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
Acetonitrile (CH₃CN), anhydrous
Procedure:
-
To a dried round-bottom flask, add N-Boc-piperazinone and anhydrous potassium carbonate.
-
Add anhydrous acetonitrile to the flask and stir the suspension under an inert atmosphere (e.g., Nitrogen or Argon).
-
Slowly add the alkyl halide to the reaction mixture at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter the mixture to remove the inorganic salts and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Reductive Amination for N-Alkylation of Piperazinone
This method is an alternative to direct alkylation and is particularly useful for preventing the formation of quaternary ammonium salts.[2]
Materials:
-
Piperazinone derivative (1.0 equiv)
-
Aldehyde or Ketone (1.0-1.2 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic amount)
Procedure:
-
Dissolve the piperazinone derivative in DCM or DCE in a round-bottom flask.
-
Add the aldehyde or ketone to the solution.
-
Add a catalytic amount of acetic acid to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride in one portion.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Diastereoselectivity in 3,8-diazabicyclo[3.2.1]octan-2-one Synthesis
Welcome to the technical support center for the synthesis of 3,8-diazabicyclo[3.2.1]octan-2-one and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing diastereoselectivity during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing diastereoselectivity in the synthesis of 3,8-diazabicyclo[3.2.1]octan-2-one?
A1: Several factors can significantly influence the diastereoselective outcome of the synthesis. These include:
-
Steric Hindrance: The steric bulk of substituents on the starting materials can dictate the direction of attack of incoming reagents. For instance, hindered internal rotation in precursors can lead to a preferred conformation, resulting in a π-facial selective attack and favoring one diastereomer over the other.[1]
-
Protecting Groups: The choice of protecting groups can have a profound effect on diastereoselectivity. In the alkylation of bicyclic lactam enolates, the nature of the hemiaminal ether protecting group can switch the selectivity from exo-alkylation to endo-alkylation.[2]
-
Reaction Conditions: Parameters such as solvent, temperature, and the nature of the catalyst or reagents used can influence the transition state energies, thereby affecting the diastereomeric ratio of the product.
-
Synthetic Strategy: The chosen synthetic route, for example, 1,3-dipolar cycloaddition or transannular enolate alkylation, will have its own inherent stereochemical preferences.[3][4][5]
Q2: How can I control the exo vs. endo selectivity during functionalization of the 3,8-diazabicyclo[3.2.1]octan-2-one core?
A2: Controlling exo versus endo selectivity is a common challenge. One documented strategy involves the careful selection of protecting groups on the bicyclic lactam. It has been observed that certain hemiaminal ether protecting groups can favor endo-alkylation, possibly by promoting the opening of the bicyclic structure of the enolate intermediate, which in turn facilitates endo-facial attack stereoelectronically.[2] Conversely, other protecting groups have been reported to widely favor exo-alkylation.[2]
Q3: What are some common synthetic routes to achieve diastereoselective synthesis of this bicyclic lactam?
A3: Several synthetic strategies have been employed:
-
Photooxygenation of N-(hydroxyalkyl)-2-methylpyrroles: This method utilizes singlet oxygen and can lead to a diastereoselective synthesis of trans-pyrrolooxazolones, which are precursors to the desired bicyclic lactams. The diastereoselectivity in this case is influenced by the hindered internal rotation of the pyrrole conformers.[1]
-
Transannular Enolate Alkylation: This approach involves the alkylation of piperazinone derivatives and provides a flexible route to substituted 3,8-diazabicyclo[3.2.1]octan-2-one peptidomimetics.[3][4]
-
1,3-Dipolar Cycloaddition: The reaction of 3-oxidopyraziniums with various dipolarophiles can yield the 3,8-diazabicyclo[3.2.1]octane core. The substitution pattern on the dipolarophile can influence the reaction's facility and the diastereomeric outcome.[5]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Poor Diastereoselectivity (Low d.r.) | Suboptimal Reaction Conditions: Temperature, solvent, or reaction time may not be ideal for achieving high selectivity. | Systematically screen different solvents and temperatures. Lowering the reaction temperature often enhances selectivity. |
| Inappropriate Protecting Group: The protecting group may not be providing sufficient steric bias. | Experiment with different protecting groups, particularly for hemiaminal ethers, as they have been shown to influence the direction of alkylation.[2] | |
| Conformational Flexibility: The substrate may exist in multiple low-energy conformations, leading to a mixture of products. | Computational modeling can help understand the conformational preferences of the starting materials and intermediates, guiding the design of more rigid analogs or the selection of conditions that favor a single conformation.[1] | |
| Unexpected Diastereomer is the Major Product | Change in Reaction Mechanism: A subtle change in conditions (e.g., additive, catalyst) might have altered the reaction pathway. | Carefully review the reaction mechanism. It has been noted that factors like the opening of the bicyclic enolate structure can reverse the expected stereochemical outcome.[2] |
| Protecting Group Influence: As mentioned, certain protecting groups can reverse the diastereoselectivity from the commonly observed outcome.[2] | Re-evaluate the chosen protecting group strategy. If exo selectivity is desired, avoid groups known to promote endo attack. | |
| Low Yield of Desired Diastereomer | Steric Hindrance: The desired diastereomer might be sterically more demanding to form. | Consider using more reactive reagents or catalysts to overcome the higher activation energy. Adjusting the steric bulk of substituents on the substrate might also be necessary. |
| Product Instability: The desired diastereomer might be less stable under the reaction or workup conditions and could be epimerizing or decomposing. | Analyze the reaction mixture at different time points to check for product degradation. Consider milder workup conditions or in-situ trapping of the product. |
Quantitative Data Summary
The following table summarizes the influence of different dipolarophiles on the yield of the 3,8-diazabicyclo[3.2.1]octane product in a 1,3-dipolar cycloaddition reaction with 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium.
| Dipolarophile | Reaction Time | Yield of 3,8-diazabicyclo[3.2.1]octane | Reference |
| Methyl acrylate | 6 h | 73% | [5] |
| tert-Butyl acrylate | 6 h | 65% | [5] |
| Methyl crotonate | 6 h | 51% | [5] |
Experimental Protocols
Protocol 1: General Procedure for 1,3-Dipolar Cycloaddition
This protocol is a generalized procedure based on the synthesis of 3,8-diazabicyclo[3.2.1]octanes via 1,3-dipolar cycloaddition.[5]
-
Preparation of 3-Oxidopyrazinium Ylide: The appropriate 2(1H)-pyrazinone precursor is treated with a suitable alkylating agent (e.g., 4-methoxybenzyl bromide) in an appropriate solvent (e.g., acetonitrile) to generate the 3-oxidopyrazinium ylide in situ.
-
Cycloaddition Reaction: To the solution containing the 3-oxidopyrazinium ylide, the selected dipolarophile (e.g., methyl acrylate, tert-butyl acrylate, or methyl crotonate) is added.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature for the specified duration (e.g., 6 hours). The progress of the reaction is monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 3,8-diazabicyclo[3.2.1]octane diastereomer.
-
Characterization: The structure and stereochemistry of the purified product are confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, NOESY) and High-Resolution Mass Spectrometry (HRMS).
Visualizations
Caption: Workflow for 1,3-dipolar cycloaddition synthesis.
Caption: Factors influencing diastereoselectivity.
References
- 1. Origin of diastereoselectivity in the synthesis of chiral bicyclic lactams: pi-facial selective attack of singlet oxygen induced by hindered internal rotation [open.metu.edu.tr]
- 2. researchgate.net [researchgate.net]
- 3. 3,8-Diazabicyclo[3.2.1]octan-2-one peptide mimetics: synthesis of a conformationally restricted inhibitor of farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Stability of 8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one in different solvents
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one in various solvents. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store this compound at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation. For short-term storage, refrigeration is also advised.
Q2: What is the general stability of the Boc protecting group?
The tert-butoxycarbonyl (Boc) protecting group is known for its stability under a wide range of conditions, including basic, nucleophilic, and reductive environments. However, it is highly sensitive to acidic conditions and will be cleaved to reveal the free amine.
Q3: How does the lactam functional group in this compound affect its stability?
The lactam ring is generally stable but can be susceptible to hydrolysis under strong acidic or basic conditions, which would lead to ring-opening. The stability of the lactam is influenced by ring strain and the presence of adjacent functional groups.
Q4: In which types of solvents is this compound expected to be stable?
The compound is expected to be most stable in aprotic, non-acidic solvents. It is soluble in many common organic solvents.
Q5: Which solvents should be avoided when working with this compound?
Acidic solvents or solutions with a low pH should be avoided to prevent the cleavage of the Boc protecting group. Strong basic conditions may also lead to the hydrolysis of the lactam ring. Protic solvents like methanol and ethanol are generally acceptable for short periods at neutral pH but may facilitate degradation over extended periods or in the presence of acidic or basic impurities.
Troubleshooting Guide
Issue: I am observing degradation of my compound during my reaction or workup.
This guide will help you troubleshoot potential stability issues with this compound.
Caption: Troubleshooting workflow for identifying the cause of degradation of this compound.
Data Presentation
The following table summarizes the expected qualitative stability of this compound in various solvent classes based on the known reactivity of the Boc and lactam functional groups.
| Solvent Class | Examples | Expected Stability | Potential Issues |
| Aprotic Polar | DMSO, DMF, Acetonitrile | High | Generally stable. Ensure solvents are anhydrous and free of acidic impurities. |
| Aprotic Non-Polar | Toluene, Hexane, Dichloromethane (DCM) | High | Stable. DCM can sometimes contain trace amounts of HCl, which can be problematic. |
| Protic Polar | Water, Methanol, Ethanol | Moderate | Risk of solvolysis, especially over long periods or at elevated temperatures. Stability is highly pH-dependent in water. |
| Acidic | Acetic Acid, Trifluoroacetic Acid (TFA) | Low | Rapid cleavage of the Boc protecting group is expected. |
| Basic (Aqueous) | NaOH (aq), KOH (aq) | Low to Moderate | Potential for lactam hydrolysis, especially at higher concentrations and temperatures. The Boc group is generally stable. |
| Basic (Organic) | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | High | Generally stable in the absence of nucleophilic impurities. |
Experimental Protocols
Protocol: General Procedure for Assessing the Stability of this compound in a Given Solvent
This protocol outlines a general method to quantify the stability of the target compound in a specific solvent over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Solvent to be tested (HPLC grade)
-
Internal standard (a stable compound that does not react with the target compound or solvent and has a different retention time)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometer)
-
Volumetric flasks and pipettes
-
Autosampler vials
Procedure:
-
Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a known volume of the test solvent to create a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Add Internal Standard: To the stock solution, add a known concentration of the internal standard.
-
Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the solution into the HPLC system to determine the initial peak area ratio of the target compound to the internal standard.
-
Incubation: Store the stock solution under the desired experimental conditions (e.g., room temperature, elevated temperature).
-
Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the solution and inject it into the HPLC system.
-
Data Analysis: For each time point, calculate the peak area ratio of this compound to the internal standard. Plot this ratio against time to determine the rate of degradation.
Signaling Pathways and Degradation Mechanisms
The primary anticipated degradation pathway for this compound in the presence of acid is the cleavage of the Boc protecting group.
Caption: Proposed acid-catalyzed degradation pathway of this compound.
Technical Support Center: Synthesis of 8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two primary synthetic strategies for constructing the 3,8-diazabicyclo[3.2.1]octan-2-one core are:
-
Dieckmann-type Cyclization: This involves the intramolecular condensation of a suitably substituted N-Boc-piperazine-2-acetate derivative. This is a common and effective method for forming the five-membered ring of the bicyclic system.
-
Transannular Enolate Alkylation: This method utilizes a piperazinone derivative with an appropriately placed leaving group on a side chain, which undergoes an intramolecular cyclization via enolate formation to yield the bicyclic lactam. [1] Q2: My Dieckmann cyclization reaction is showing multiple spots on TLC, and the yield of the desired product is low. What are the potential side products?
A2: Low yields and multiple byproducts in a Dieckmann-type cyclization for this synthesis can be attributed to several factors:
-
Incomplete Cyclization: The starting diester material may not have fully cyclized. This can be due to an insufficient amount of base, a reaction time that is too short, or a reaction temperature that is too low.
-
Intermolecular Condensation: The enolate of one molecule can react with the ester of another molecule, leading to the formation of dimers or oligomers. This is more likely to occur at higher concentrations.
-
Epimerization: If your starting material is chiral, the stereocenter alpha to the newly formed ketone can potentially epimerize under the basic reaction conditions, leading to diastereomeric impurities.
-
Hydrolysis: The presence of moisture in the reaction can lead to the hydrolysis of the ester functional groups in both the starting material and the product, resulting in the corresponding carboxylic acids.
-
Premature Boc Deprotection: Although the Boc group is generally stable under basic conditions, prolonged exposure to high temperatures or certain basic conditions could lead to its removal. The resulting unprotected amine can then undergo further side reactions.
Q3: I am observing a byproduct with the same mass as my product by LC-MS, but with a different retention time. What could this be?
A3: A byproduct with the same mass as your desired this compound is likely a diastereomer. This can arise if a new stereocenter is formed during the cyclization or if an existing stereocenter epimerizes under the reaction conditions. Careful analysis of the starting material's stereochemical purity and the reaction conditions is necessary. Chiral HPLC can be employed to separate and identify diastereomers.
Q4: How can I minimize the formation of impurities during the synthesis?
A4: To minimize impurity formation, consider the following:
-
Ensure Anhydrous Conditions: Use dry solvents and glassware, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
-
Optimize Reaction Conditions: Carefully control the reaction temperature and time. Lower temperatures often favor the desired intramolecular cyclization over side reactions.
-
Choice of Base and Solvent: The choice of base and solvent is critical. Sterically hindered bases can sometimes favor intramolecular reactions.
-
Control of Concentration: Running the reaction at a lower concentration can disfavor intermolecular side reactions.
-
Purification of Starting Materials: Ensure the starting materials are of high purity to avoid carrying impurities through the synthesis.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress by TLC or LC-MS. - If the reaction has stalled, consider increasing the reaction time or temperature cautiously. - Ensure a sufficient excess of the base is used. |
| Intermolecular Side Reactions | - Reduce the concentration of the reaction mixture. - Consider a slow addition of the starting material to the base to maintain a low concentration of the reactive species. |
| Product Degradation | - Ensure the work-up procedure is not too harsh (e.g., avoid strong acids or bases if possible). - Analyze the crude product to identify potential degradation pathways. |
Issue 2: Presence of Significant Impurities in the Crude Product
| Observed Impurity | Identification Method | Mitigation Strategy |
| Unreacted Starting Material | TLC, LC-MS, NMR | Optimize reaction conditions (time, temperature, base equivalents). |
| Diastereomers | Chiral HPLC, NMR | Use a stereochemically pure starting material. Optimize cyclization conditions to favor the desired diastereomer. |
| Hydrolyzed Byproducts | LC-MS, IR (broad O-H stretch) | Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere. |
| Polymeric Byproducts | GPC, MS | Reduce the reaction concentration. |
Quantitative Data Summary
The following table represents typical purity data for a successful synthesis of this compound, as analyzed by HPLC. (Note: This is an illustrative example, and actual results may vary).
| Compound | Retention Time (min) | Area % (Crude) | Area % (Purified) |
| This compound | 12.5 | 85.2 | >98.5 |
| Starting Diester | 8.2 | 5.6 | <0.1 |
| Diastereomeric Impurity | 11.8 | 4.3 | <0.5 |
| Other Minor Impurities | Various | 4.9 | <1.0 |
Experimental Protocols
Synthesis of this compound via Dieckmann-type Cyclization
This protocol is a representative example and may require optimization.
Starting Material: Ethyl 1-(tert-butoxycarbonyl)-4-(2-ethoxy-2-oxoethyl)piperazine-2-carboxylate
-
Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the starting diester (1.0 eq) in anhydrous toluene (to a concentration of 0.1 M).
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add a solution of potassium tert-butoxide (1.2 eq) in anhydrous THF dropwise over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully quench the reaction by adding saturated aqueous ammonium chloride solution. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound.
HPLC-MS Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm and Mass Spectrometry (ESI+)
Visualizations
Caption: Potential impurity formation pathways in the Dieckmann-type cyclization.
References
Overcoming challenges in the purification of bicyclic lactams
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of bicyclic lactams.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying bicyclic lactams?
A1: The most common methods for purifying bicyclic lactams include column chromatography (using silica gel or alumina), crystallization, and high-performance liquid chromatography (HPLC), particularly for separating stereoisomers.[1][2] The choice of method depends on the scale of the purification, the polarity of the compound, the nature of the impurities, and the required final purity.
Q2: My bicyclic lactam appears to be degrading on the silica gel column. What can I do?
A2: Degradation on silica gel is a common issue for sensitive compounds like some bicyclic lactams.[3] Consider the following options:
-
Deactivate the silica gel: You can reduce the acidity of the silica gel by treating it with a base, such as triethylamine, before packing the column.[3]
-
Use an alternative stationary phase: Florisil or alumina can be less harsh alternatives to silica gel.[3]
-
Minimize contact time: Use flash chromatography with a higher flow rate to reduce the time your compound spends on the column.
Q3: I am struggling to crystallize my bicyclic lactam; it keeps oiling out. What should I try?
A3: "Oiling out" is a common crystallization problem. Here are a few troubleshooting steps:
-
Solvent selection: The ideal crystallization solvent will dissolve your compound when hot but not when cold.[4] Experiment with a variety of solvents or solvent mixtures.
-
Slow cooling: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Rapid cooling can promote oiling.
-
Scratching the flask: Gently scratching the inside of the flask with a glass rod at the solvent line can create nucleation sites and induce crystallization.
-
Seeding: If you have a small amount of pure crystalline material, adding a seed crystal to the supersaturated solution can initiate crystallization.
Q4: How can I remove highly polar impurities from my bicyclic lactam product?
A4: Removing highly polar impurities can be challenging. Here are a few approaches:
-
Liquid-liquid extraction: If your bicyclic lactam is sufficiently non-polar, you can perform an aqueous wash to remove water-soluble polar impurities.[5]
-
Reverse-phase chromatography: In reverse-phase chromatography, the stationary phase is non-polar, and a polar mobile phase is used. This causes polar compounds to elute first.
-
Scavenger resins: Specific resins can be used to selectively bind to and remove certain types of polar impurities.[6]
Q5: What is the best way to separate enantiomers of a chiral bicyclic lactam?
A5: The most effective method for separating enantiomers of chiral bicyclic lactams is chiral HPLC.[1][7] This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[8][9] Common CSPs for this purpose include those based on cyclodextrins and polysaccharides.[1][8]
Troubleshooting Guides
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor Separation | Incorrect solvent system. | Optimize the solvent system using thin-layer chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.4 for your target compound.[10] |
| Column overloading. | Use an appropriate amount of silica gel (typically 50-100 times the weight of your crude sample) and ensure the sample is loaded in a concentrated band.[10] | |
| Column channeling. | Ensure the column is packed evenly without any cracks or air bubbles.[2] | |
| Compound Tailing | The compound is too polar for the solvent system. | Gradually increase the polarity of the eluting solvent once the compound starts to elute.[3] |
| The compound is interacting strongly with the stationary phase. | Add a small amount of a polar modifier (e.g., methanol or acetic acid) to the mobile phase. | |
| No Compound Eluting | The compound has decomposed on the column. | Test the stability of your compound on a TLC plate by spotting it and letting it sit for an hour before developing. If it degrades, consider alternative purification methods or deactivating the silica gel.[3] |
| The solvent system is not polar enough. | Gradually increase the polarity of the mobile phase. | |
| The compound is not soluble in the mobile phase. | Ensure your compound is soluble in the chosen eluent. If not, consider a different solvent system or dry loading the sample.[11] |
Crystallization Challenges
| Problem | Possible Cause | Solution |
| No Crystal Formation | The solution is not supersaturated. | Concentrate the solution by slowly evaporating the solvent. |
| Lack of nucleation sites. | Scratch the inside of the flask or add a seed crystal. | |
| Formation of an Oil | The compound's melting point is lower than the boiling point of the solvent. | Choose a lower-boiling point solvent. |
| The solution is cooling too quickly. | Allow the solution to cool slowly to room temperature before placing it in a cold environment. | |
| Impurities are inhibiting crystallization. | Try to further purify the compound by another method (e.g., column chromatography) before attempting crystallization. | |
| Poor Crystal Quality | Rapid crystal growth. | Slow down the cooling process. |
| Agitation during crystal growth. | Allow the solution to stand undisturbed during crystallization. |
Stability Issues
The stability of bicyclic lactams can be influenced by pH, temperature, and the presence of certain reagents. The β-lactam ring is susceptible to hydrolysis, especially under acidic or basic conditions.[12]
| Parameter | Effect on Stability | Recommendation for Purification |
| pH | Both acidic and basic conditions can promote the hydrolysis of the β-lactam ring.[12] Maximum stability is often observed around pH 6-7 for many β-lactams.[13] | Maintain a neutral pH during aqueous workups and chromatography where possible. If an acidic or basic environment is necessary, minimize the exposure time and use lower temperatures.[14] |
| Temperature | Higher temperatures can accelerate degradation.[4] | Perform purifications at room temperature or below whenever possible. If heating is required for dissolution during crystallization, do so for the minimum time necessary.[4] |
| Solvents | Protic solvents, especially in the presence of acid or base, can participate in the hydrolysis of the lactam. | Use aprotic solvents for chromatography when feasible. If protic solvents are used, ensure they are neutral and of high purity. |
Experimental Protocol: Deactivation of Silica Gel with Triethylamine
This protocol is useful when purifying bicyclic lactams that are sensitive to acidic conditions.
-
Prepare the slurry: In a fume hood, weigh the required amount of silica gel into a beaker. Add the non-polar solvent component of your eluent (e.g., hexane or ethyl acetate/hexane mixture) to create a slurry.
-
Add triethylamine: Add triethylamine to the slurry to a final concentration of 1% (v/v). For example, for every 100 mL of solvent in the slurry, add 1 mL of triethylamine.
-
Stir: Stir the slurry gently for 5-10 minutes to ensure even distribution of the triethylamine.
-
Pack the column: Pack the column with the triethylamine-treated silica slurry as you would for standard flash chromatography.
-
Equilibrate: Equilibrate the packed column with the mobile phase containing 1% triethylamine.
-
Load and elute: Load your sample and elute with the mobile phase containing 1% triethylamine.
Visualizations
Caption: A general experimental workflow for the purification of bicyclic lactams.
Caption: A troubleshooting guide for low purity after column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. chromtech.com [chromtech.com]
- 3. Chromatography [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. silicycle.com [silicycle.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. csfarmacie.cz [csfarmacie.cz]
- 9. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 10. researchgate.net [researchgate.net]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.plos.org [journals.plos.org]
- 14. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Scaling the Production of 8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one. The following sections offer detailed experimental protocols, data summaries, and visual workflows to enhance scalability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for the 3,8-diazabicyclo[3.2.1]octan-2-one core?
A1: A prevalent method for constructing the bicyclic lactam core is through an intramolecular Dieckmann condensation of a suitably substituted piperidine diester. This reaction is effective for forming five- and six-membered rings. The process typically involves the base-catalyzed intramolecular cyclization of a diester to form a β-keto ester, which can then be further processed.[1][2]
Q2: My intramolecular cyclization is resulting in low yields. What are the likely causes and solutions?
A2: Low yields in intramolecular cyclizations are often due to competing intermolecular reactions (e.g., dimerization). To favor the desired intramolecular pathway, it is crucial to work at high dilution. A slow addition of the substrate to the reaction mixture can also help maintain a low concentration. Additionally, ensure your base is strong enough to facilitate efficient enolate formation and that the reaction is conducted under anhydrous conditions if using a moisture-sensitive base.[3][4]
Q3: I am observing the formation of di-Boc-protected byproducts during the protection step. How can this be minimized?
A3: The formation of di-Boc-protected species is a common issue when working with diamines. To favor mono-protection, you can slowly add the Boc-anhydride to the reaction mixture. Another effective strategy is to use a limiting amount of Boc-anhydride (e.g., 0.8-0.9 equivalents) to reduce the likelihood of double addition.
Q4: The purification of the final product is challenging due to its high polarity. What are the recommended purification techniques?
A4: The purification of polar heterocyclic amines can be difficult with standard silica gel chromatography. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining and separating highly polar compounds.[5] Reversed-phase chromatography with an appropriate ion-pairing agent or the use of an amine-functionalized silica column can also be effective.[6][7] Another approach is to form a salt of the amine (e.g., with trichloroacetic acid), which can facilitate precipitation and isolation.[8]
Q5: Are there any specific safety considerations for the large-scale synthesis of this compound?
A5: When scaling up, it is important to consider the thermal stability of intermediates and the potential for exothermic reactions, especially during the cyclization and Boc-protection steps. Proper temperature control is crucial. Additionally, when using strong bases like sodium ethoxide or potassium tert-butoxide, rigorous anhydrous conditions must be maintained to prevent runaway reactions.
Troubleshooting Guides
Issue 1: Low Yield in Intramolecular Cyclization
| Possible Cause | Suggested Solution |
| Intermolecular side reactions (dimerization) | Conduct the reaction at high dilution (0.01-0.05 M). Use a syringe pump for slow addition of the substrate to the reaction mixture. |
| Insufficient base strength | Switch to a stronger base such as potassium tert-butoxide or sodium hydride to ensure complete enolate formation. |
| Reaction temperature is too low | Increase the reaction temperature to the reflux temperature of the solvent to overcome the activation energy barrier. |
| Presence of water | Ensure all glassware is oven-dried and solvents are anhydrous, especially when using strong bases. |
Issue 2: Incomplete Boc-Protection or Di-protection
| Possible Cause | Suggested Solution |
| Formation of di-Boc byproduct | Use a slight excess of the diamine relative to the Boc-anhydride. Add the Boc-anhydride solution dropwise over an extended period. |
| Incomplete reaction | Increase the reaction time and monitor by TLC or LC-MS until the starting material is consumed. Ensure the base used is sufficient to neutralize any generated acid. |
| Hydrolysis of Boc-anhydride | Ensure the reaction is carried out under anhydrous conditions if a non-aqueous solvent is used. |
Issue 3: Poor Peak Shape and Separation During Purification
| Possible Cause | Suggested Solution |
| Compound streaking on silica gel | Add a small amount of a basic modifier like triethylamine or ammonia to the eluent. Consider using an alternative stationary phase like alumina or a bonded silica (e.g., amino-propyl). |
| Low retention on reversed-phase HPLC | Use a HILIC column for better retention of polar compounds.[5] Alternatively, add an ion-pairing agent to the mobile phase. |
| Product is water-soluble | After quenching the reaction, perform an acid-base extraction to isolate the amine from non-basic impurities.[5] |
Experimental Protocols
Protocol 1: Intramolecular Dieckmann Cyclization
-
Reaction Setup : Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous toluene to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Base Addition : Add sodium ethoxide (1.1 equivalents) to the toluene and heat the suspension to reflux.
-
Substrate Addition : Dissolve the starting piperidine diester (1.0 equivalent) in anhydrous toluene and add it to the dropping funnel. Add the diester solution dropwise to the refluxing base suspension over 4-6 hours to maintain high dilution.
-
Reaction Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up : After completion, cool the reaction mixture to room temperature and quench by adding it to a cold aqueous solution of hydrochloric acid (1 M).
-
Extraction : Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification : Purify the crude β-keto ester via column chromatography or distillation.
Protocol 2: Boc-Protection of the Bicyclic Lactam
-
Reaction Setup : Dissolve the deprotected 3,8-diazabicyclo[3.2.1]octan-2-one (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of water and acetone.[9]
-
Base Addition : Add a base such as triethylamine or sodium bicarbonate (1.5 equivalents) to the solution.
-
Boc-Anhydride Addition : Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.05 equivalents) in the same solvent dropwise at 0 °C.
-
Reaction : Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitoring : Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Work-up : Quench the reaction with water and extract the product with an organic solvent.
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Visualizing the Workflow and Troubleshooting
Caption: Synthetic workflow for this compound.
Caption: Decision tree for troubleshooting low cyclization yields.
References
- 1. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 2. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. reddit.com [reddit.com]
- 8. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 9. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Boc Protecting Group Stability: A Technical Support Resource
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting issues related to the stability of the tert-butyloxycarbonyl (Boc) protecting group under both acidic and basic conditions. This guide offers in-depth FAQs, detailed troubleshooting protocols, and quantitative data to ensure the successful execution of your chemical syntheses.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is the Boc protecting group typically labile?
The Boc group is characteristically sensitive to acidic conditions.[1] Strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are commonly used for its removal.[2] The cleavage mechanism involves protonation of the carbamate oxygen, leading to the formation of a stable tert-butyl cation and a carbamic acid, which then decomposes to the free amine and carbon dioxide.[3][4]
Q2: How stable is the Boc group to basic conditions?
The Boc protecting group is generally stable towards most nucleophiles and bases, which allows for its use in orthogonal protection strategies with base-labile protecting groups like Fmoc.[3][5] It is resistant to amine bases such as piperidine and triethylamine, as well as alkali hydroxides like NaOH at moderate temperatures.[6]
Q3: What are the common causes of incomplete Boc deprotection?
Incomplete deprotection can arise from several factors, including insufficient acid strength or concentration, inadequate reaction time, or steric hindrance around the Boc-protected amine. The rate of Boc cleavage is highly dependent on the acid concentration.[3] For sterically hindered substrates, standard conditions may not be sufficient to achieve complete removal.
Q4: What are the primary side reactions observed during Boc deprotection, and how can they be mitigated?
The major side reaction during acidic deprotection is the alkylation of nucleophilic residues by the tert-butyl cation generated upon cleavage.[6][7] Amino acids with nucleophilic side chains, such as tryptophan, methionine, cysteine, and tyrosine, are particularly susceptible to this side reaction.[8] To prevent this, "scavengers" are added to the deprotection reaction mixture to trap the reactive tert-butyl cation.[7] Common scavengers include triisopropylsilane (TIS), triethylsilane (TES), water, and thioanisole.[8]
Troubleshooting Guides
This section provides solutions to common problems encountered during the use of the Boc protecting group.
Issue 1: Incomplete Deprotection of the Boc Group
Symptoms:
-
Starting material is observed in the reaction mixture after the expected reaction time (monitored by TLC, LC-MS, or NMR).
-
Low yield of the desired deprotected product.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Acid Concentration or Equivalents | Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA in DCM). For more resistant substrates, consider using a stronger acid system like 4M HCl in dioxane. |
| Inadequate Reaction Time | Extend the reaction time and monitor the reaction progress closely using an appropriate analytical technique. |
| Steric Hindrance | Gently warm the reaction mixture (e.g., to 40°C), but be mindful that this may also increase the rate of side reactions. The use of a stronger acid system may also be beneficial. |
| Poor Solubility of Substrate | If the Boc-protected starting material has poor solubility in the reaction solvent, consider alternative solvents in which both the substrate and the acid are soluble. |
A troubleshooting workflow for incomplete Boc deprotection is illustrated below:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Avoiding skeletal rearrangement of [3.2.1] to [2.2.2] diazabicyclooctane systems
Technical Support Center: Diazabicyclooctane Systems
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with diazabicyclo[3.2.1]octane and diazabicyclo[2.2.2]octane systems. The focus is on preventing the skeletal rearrangement of the [3.2.1] to the [2.2.2] isomer.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am consistently isolating the rearranged [2.2.2] diazabicyclooctane isomer instead of my target [3.2.1] system. What are the likely causes?
A1: The skeletal rearrangement from the [3.2.1] to the [2.2.2] diazabicyclooctane system is a known issue, often proceeding through a Wagner-Meerwein type mechanism.[1][2] This rearrangement is typically favored under conditions that allow for thermodynamic equilibration. Key factors that may be promoting the formation of the [2.2.2] isomer in your experiments include:
-
Elevated Reaction Temperatures: Higher temperatures can provide the necessary activation energy for the rearrangement to the more thermodynamically stable [2.2.2] isomer.
-
Prolonged Reaction Times: Allowing the reaction to proceed for extended periods can lead to the conversion of the initially formed kinetic [3.2.1] product to the thermodynamic [2.2.2] product.[3][4][5][6][7]
-
Choice of Substituents: The electronic and steric nature of the substituents on your reactants can significantly influence the propensity for rearrangement. For example, certain substituents can stabilize cationic intermediates that facilitate the rearrangement.
-
Reaction pH and Additives: Acidic or basic conditions can catalyze the rearrangement. The presence of certain reagents or byproducts might also promote this process.
Q2: How can I modify my reaction conditions to favor the formation of the [3.2.1] diazabicyclooctane and avoid the [2.2.2] rearrangement?
A2: To favor the [3.2.1] isomer, the general strategy is to operate under kinetic control.[3][4][5][6][7] This means creating conditions where the reaction is rapid and the product is isolated before it has a chance to rearrange. Consider the following adjustments:
-
Lower Reaction Temperatures: Running the reaction at lower temperatures will decrease the likelihood of overcoming the activation energy barrier for the rearrangement.
-
Shorter Reaction Times: Monitor your reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the desired [3.2.1] product has formed, before significant rearrangement occurs.
-
Careful Selection of Reagents: The choice of reactants can predispose the reaction to yield the [3.2.1] system. For instance, in 1,3-dipolar cycloadditions of 3-oxidopyraziniums, using methyl or tert-butyl acrylate tends to favor the [3.2.1] product.[1][2]
-
Control of pH: Ensure your reaction medium is neutral unless specific acidic or basic conditions are required for the primary reaction and have been shown not to cause rearrangement.
Q3: Are there specific reagents that are known to promote the rearrangement of the [3.2.1] to the [2.2.2] system?
A3: While the literature on diazabicyclooctane systems is specific, analogous systems like 6,8-dioxabicyclo[3.2.1]octanes are known to undergo rearrangement when treated with reagents like thionyl chloride (SOCl₂) or under Appel conditions.[8][9][10] These conditions can generate intermediates with oxocarbenium character that facilitate bond migration. While not directly analogous, it is prudent to be cautious with reagents that can generate cationic character at or near the bridgehead positions of the diazabicyclooctane system.
Q4: What is the role of the bridgehead nitrogen in the stability and potential rearrangement of these bicyclic systems?
A4: The geometry and electronic properties of the bridgehead nitrogen are crucial. In bicyclic amines, the strain and hybridization of the nitrogen lone pair can affect the molecule's reactivity and stability.[11][12] While nitrogen inversion is restricted in such systems, the availability of the lone pair and the strain within the bicyclic framework can influence the propensity for rearrangement. The stability of any charged intermediates formed during a potential rearrangement pathway will also be influenced by the geometry at the bridgehead nitrogen.
Data on Product Distribution
The following table summarizes how the choice of dipolarophile in the 1,3-dipolar cycloaddition of a 3-oxidopyrazinium can influence the ratio of [3.2.1] to [2.2.2] diazabicyclooctane products.
| Dipolarophile | Product Scaffold | Yield | Reference |
| Methyl Acrylate | [3.2.1] | 51-73% | [1][2] |
| tert-Butyl Acrylate | [3.2.1] | 51-73% | [1][2] |
| Methyl Crotonate | [3.2.1] | 51% | [1][2][13] |
| Methyl 2-phenyl acrylate | [2.2.2] | 40% | [1][2] |
Experimental Protocol: Synthesis of a Diazabicyclo[3.2.1]octane System
This protocol is a general guideline for a 1,3-dipolar cycloaddition reaction designed to favor the formation of the [3.2.1] isomer.
Objective: To synthesize a 3,8-diazabicyclo[3.2.1]octane derivative while minimizing the formation of the rearranged 2,5-diazabicyclo[2.2.2]octane isomer.
Materials:
-
1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium
-
Methyl acrylate
-
Anhydrous solvent (e.g., THF, Dichloromethane)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and hotplate/cooling bath
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: A flame-dried round-bottom flask is equipped with a magnetic stir bar and a septum. The flask is purged with an inert gas.
-
Reagent Addition: The 3-oxidopyrazinium derivative is dissolved in the anhydrous solvent. To this solution, an equimolar amount of methyl acrylate is added dropwise at room temperature.
-
Reaction Monitoring (Kinetic Control): The reaction is stirred at room temperature and monitored every 30 minutes by TLC. The goal is to stop the reaction once the starting material is consumed and the desired [3.2.1] product spot is at its most intense, before a significant spot for the rearranged [2.2.2] product appears.
-
Work-up: Once the reaction is deemed complete, the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the [3.2.1] isomer from any unreacted starting materials and the [2.2.2] byproduct.
-
Characterization: The structure and purity of the isolated product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Visualizing the Rearrangement Pathway
The following diagram illustrates the relationship between the kinetically and thermodynamically favored products in the synthesis of diazabicyclooctane systems.
Caption: Kinetic vs. Thermodynamic control in diazabicyclooctane synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jackwestin.com [jackwestin.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. BJOC - Skeletal rearrangement of 6,8-dioxabicyclo[3.2.1]octan-4-ols promoted by thionyl chloride or Appel conditions [beilstein-journals.org]
- 9. beilstein-archives.org [beilstein-archives.org]
- 10. Skeletal rearrangement of 6,8-dioxabicyclo[3.2.1]octan-4-ols promoted by thionyl chloride or Appel conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. Nitrogen inversion in cyclic amines and the bicyclic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing double alkylation in enolate reactions of pyroglutamate derivatives
Technical Support Center: Enolate Reactions of Pyroglutamate Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you minimize double alkylation in the enolate reactions of pyroglutamate derivatives, ensuring high yields of mono-alkylated products.
Frequently Asked Questions (FAQs)
Q1: What is double alkylation in the context of pyroglutamate enolate reactions?
A1: Pyroglutamate derivatives, specifically those with protons on the carbon alpha to the ketone (C4), can be deprotonated with a strong base to form a nucleophilic enolate. This enolate can react with an alkylating agent (e.g., an alkyl halide) to form a new carbon-carbon bond. Double alkylation occurs when the initially formed mono-alkylated product, which still possesses an alpha-proton, undergoes a second deprotonation and subsequent alkylation reaction under the reaction conditions.[1] This leads to a mixture of mono- and di-alkylated products, often complicating purification and reducing the yield of the desired compound.
Q2: Why is controlling double alkylation important?
A2: For the synthesis of complex molecules, pharmaceuticals, and chiral building blocks, achieving high selectivity for a single product is crucial. Uncontrolled double alkylation leads to the formation of byproducts that are often difficult to separate from the desired mono-alkylated product due to similar physical properties. This reduces the overall yield and increases downstream processing costs and complexity.
Q3: What are the primary factors that influence the ratio of mono- to di-alkylation?
A3: The key to favoring mono-alkylation is to ensure that the enolate of the starting material is formed rapidly and completely, and that it reacts with the alkylating agent before the mono-alkylated product can be deprotonated.[2] The main factors influencing this balance are the choice and stoichiometry of the base, reaction temperature, solvent, and the nature of the N-protecting group and alkylating agent.
Q4: What is the difference between kinetic and thermodynamic enolates in this system?
A4: While pyroglutamate itself has only one site for enolization, the concepts of kinetic and thermodynamic control are critical. A "kinetic" approach involves conditions that form the enolate from the starting material as quickly and completely as possible, typically using a strong, sterically hindered base at low temperatures.[1][3] This depletes the starting material and ensures the enolate reacts before it can equilibrate or before the product can be deprotonated, thus minimizing double alkylation.[2]
Troubleshooting Guide
Problem 1: My reaction yields a significant amount of the double-alkylated product. How can I increase selectivity for the mono-alkylated product?
Possible Causes & Solutions:
-
Incomplete Enolate Formation: If the starting material is not fully converted to the enolate, unreacted base can deprotonate the mono-alkylated product as it forms.
-
High Reaction Temperature: Higher temperatures can provide enough energy to deprotonate the more sterically hindered and less acidic alpha-proton of the mono-alkylated product.
-
Solution: Perform the enolate formation and the alkylation at low temperatures. A common range is -78 °C to -40 °C.[4] Maintain this low temperature throughout the addition of the alkylating agent.
-
-
Slow Alkylation Step: If the alkylation is slow, there is more time for an equilibrium to be established or for the product to be deprotonated.
-
Solution: Use a more reactive alkylating agent, such as an alkyl iodide or bromide instead of a chloride. Ensure the alkylating agent is added neat or as a solution in the reaction solvent to maintain a high effective concentration.
-
Problem 2: The overall yield of my reaction is low, with a lot of unreacted starting material.
Possible Causes & Solutions:
-
Inactive Base: LDA and other strong bases are sensitive to moisture and air. Improperly prepared or handled base will be less effective.
-
Solution: Use freshly prepared or freshly titrated LDA. Handle all reagents under an inert atmosphere (e.g., Argon or Nitrogen).
-
-
Sterically Hindered Electrophile: Bulky alkylating agents can react very slowly with the enolate.[5][6]
-
Solution: If possible, use a less hindered electrophile. Alternatively, you may need to allow the reaction to warm slowly to a slightly higher temperature (e.g., -40 °C or -20 °C) after the initial addition at -78 °C, but be aware this may increase the risk of double alkylation.
-
-
Poor Solvent Choice: The solvent must be anhydrous and capable of solvating the lithium enolate.
-
Solution: Anhydrous Tetrahydrofuran (THF) is the most common and effective solvent for these reactions.[7] Ensure it is properly dried before use.
-
Problem 3: I am observing side reactions, such as N-alkylation instead of C-alkylation.
Possible Cause & Solution:
-
Incorrect Base/Substrate Combination: For derivatives with an N-H proton, using a base like Sodium Hydride (NaH) can preferentially deprotonate the nitrogen, leading to N-alkylation.[7]
-
Solution: To achieve C-alkylation, the nitrogen must be protected with a suitable group (e.g., Boc, Cbz, or a bulky acyl group). This directs the base to deprotonate the alpha-carbon. If N-alkylation is desired, NaH in THF is a reported method.[7]
-
Visualizing the Reaction Pathway
The following diagram illustrates the desired mono-alkylation pathway versus the undesired double-alkylation side reaction.
Caption: Reaction scheme showing the formation of the enolate and the subsequent desired mono-alkylation versus the undesired secondary deprotonation and double-alkylation.
Quantitative Data: Comparison of Conditions for Selective Mono-Alkylation
The following table summarizes how different reaction parameters can be adjusted to favor the desired mono-alkylation product. Ratios are illustrative based on established principles of enolate chemistry.
| Parameter | Condition Favoring Mono-alkylation (High Selectivity) | Condition Leading to Double Alkylation (Low Selectivity) | Rationale |
| Base | Strong, bulky, non-nucleophilic (e.g., LDA)[2][3] | Weaker or less hindered base (e.g., NaH, NaOEt) | A bulky base kinetically deprotonates the less hindered starting material and is less able to deprotonate the more substituted product.[1] |
| Base Stoichiometry | 1.0 - 1.1 equivalents | > 1.2 equivalents or < 1.0 equivalent | A slight excess ensures complete conversion of starting material to the enolate. A large excess or sub-stoichiometric amounts leave free base to react with the product.[2] |
| Temperature | Low temperature (-78 °C)[4] | Higher temperature (>-40 °C to 0 °C or RT) | Low temperature favors the kinetic deprotonation of the starting material and prevents the deprotonation of the more sterically hindered product.[8] |
| Addition Order | Slow addition of alkylating agent to the fully formed enolate | Adding the base to a mixture of substrate and alkylating agent | Pre-forming the enolate completely before introducing the electrophile ensures it reacts preferentially with the intended target. |
| Alkylating Agent | Reactive (R-I > R-Br > R-Cl), less hindered (Methyl, Allyl, Benzyl) | Unreactive (R-Cl), sterically hindered (sec- or tert-butyl)[9] | A fast SN2 reaction "traps" the initial enolate before it can undergo side reactions.[10] |
| Solvent | Anhydrous aprotic polar (e.g., THF)[7] | Protic or wet solvents | Protic solvents will quench the enolate. Any moisture will destroy the strong base. |
Experimental Protocol: Kinetically Controlled Mono-Alkylation
This protocol provides a general methodology for the selective mono-alkylation of an N-protected pyroglutamate ester.
Materials:
-
N-protected pyroglutamate derivative (e.g., N-Boc-L-pyroglutamate ethyl ester)
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Alkylating agent (e.g., Benzyl Bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum. Maintain a positive pressure of inert gas throughout the reaction.
-
LDA Preparation (In Situ):
-
To the reaction flask, add anhydrous THF (e.g., 20 mL for a 5 mmol scale reaction) and cool the flask to -78 °C using a dry ice/acetone bath.
-
Add diisopropylamine (1.1 eq.) via syringe.
-
Slowly add n-BuLi (1.05 eq.) dropwise while keeping the internal temperature below -70 °C.
-
Stir the resulting LDA solution at -78 °C for 30 minutes.
-
-
Enolate Formation:
-
Dissolve the N-protected pyroglutamate derivative (1.0 eq.) in a minimal amount of anhydrous THF.
-
Add this solution dropwise to the LDA solution at -78 °C.
-
Stir the mixture for 45-60 minutes at -78 °C to ensure complete enolate formation. The solution should be a clear, pale yellow.
-
-
Alkylation:
-
Add the alkylating agent (1.0-1.1 eq.) dropwise to the enolate solution at -78 °C.
-
Monitor the reaction by Thin Layer Chromatography (TLC). Stir at -78 °C for 1-3 hours, or until the starting material is consumed.
-
-
Quenching and Work-up:
-
Quench the reaction at -78 °C by slowly adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel, add water and a suitable organic solvent (e.g., ethyl acetate), and separate the layers.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via flash column chromatography to isolate the desired mono-alkylated product.
Troubleshooting Workflow Diagram
Use this flowchart to diagnose and solve common issues encountered during the alkylation reaction.
Caption: A decision-making flowchart to guide researchers in troubleshooting common problems associated with the alkylation of pyroglutamate derivatives.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. youtube.com [youtube.com]
- 4. publish.uwo.ca [publish.uwo.ca]
- 5. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Photoredox-Nickel Dual-Catalyzed C-Alkylation of Secondary Nitroalkanes: Access to Sterically Hindered α-Tertiary Amines [organic-chemistry.org]
- 10. organicchemistrydata.org [organicchemistrydata.org]
Reaction monitoring techniques for 8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one.
Synthesis Overview & Reaction Monitoring
The synthesis of this compound typically involves the intramolecular cyclization of a suitable N-Boc protected pyrrolidine derivative. A common strategy is the cyclization of an amino ester or the oxidation of a precursor molecule. Careful monitoring of the reaction progress is crucial for optimal yield and purity.
Validation & Comparative
A Head-to-Head Comparison: 3,8-Diazabicyclo[3.2.1]octan-2-one Based Inhibitors Versus Avibactam in the Fight Against β-Lactamase-Mediated Resistance
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of 3,8-diazabicyclo[3.2.1]octan-2-one (DBO) based inhibitors and the well-established β-lactamase inhibitor, avibactam. This analysis is supported by experimental data from in vitro studies, detailing inhibitory concentrations and the methodologies used to obtain these results.
The rise of antibiotic resistance, largely driven by the production of β-lactamase enzymes by bacteria, presents a formidable challenge to global health. β-lactamase inhibitors are crucial in protecting β-lactam antibiotics from degradation. Avibactam, a pioneering non-β-lactam β-lactamase inhibitor featuring a diazabicyclooctane core, has demonstrated broad-spectrum activity against Ambler Class A, C, and some Class D serine β-lactamases.[1][2] This guide delves into a comparative analysis of avibactam and other emerging inhibitors built upon the same 3,8-diazabicyclo[3.2.1]octan-2-one scaffold, providing a snapshot of their relative potencies.
Mechanism of Action: A Reversible Covalent Approach
Avibactam and other DBO-based inhibitors share a unique mechanism of action. They act as covalent, reversible inhibitors of serine β-lactamases.[3] The inhibitor forms a stable carbamoyl-enzyme intermediate with the active site serine of the β-lactamase, effectively inactivating the enzyme.[3] Unlike many traditional β-lactam-based inhibitors, this reaction is reversible, allowing the intact inhibitor to be released, although this process is slow.[3]
Figure 1. Mechanism of action for DBO-based β-lactamase inhibitors.
Comparative Efficacy: A Look at the Numbers
The efficacy of β-lactamase inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The following table summarizes the IC50 values for avibactam and ETX1317, another DBO-based inhibitor, against a panel of clinically significant β-lactamases.
| β-Lactamase | Class | Avibactam IC50 (µM) | ETX1317 IC50 (µM) | Reference(s) |
| CTX-M-15 | A | 0.009 | 0.002 | [4] |
| KPC-2 | A | 0.18 | 0.043 | [4] |
| SHV-5 | A | 0.23 | 0.036 | [4] |
| TEM-1 | A | 6.9 | 0.003 | [4] |
| AmpC (P. aeruginosa) | C | 0.52 | 0.16 | [4] |
| P99 (E. cloacae) | C | 0.12 | 0.024 | [4] |
| OXA-24/40 | D | 32 | 0.54 | [4] |
| OXA-48 | D | 0.88 | 0.077 | [4] |
Note: Lower IC50 values indicate greater potency.
Data for another DBO inhibitor, relebactam, indicates that it is a less potent inhibitor of Class A β-lactamases compared to avibactam, with IC50 values ranging from 230 to 910 nM (0.23 to 0.91 µM) for the enzymes tested, in contrast to 3.4 to 29 nM (0.0034 to 0.029 µM) for avibactam against the same enzymes.
Experimental Protocols: Determining Inhibitory Activity
The IC50 values presented were determined using a standardized in vitro enzyme inhibition assay. A detailed methodology is provided below to allow for replication and further investigation.
Nitrocefin-Based β-Lactamase Inhibition Assay
This assay measures the rate of hydrolysis of the chromogenic cephalosporin substrate, nitrocefin. In the presence of a β-lactamase, nitrocefin is hydrolyzed, resulting in a color change from yellow to red, which can be monitored spectrophotometrically at 490 nm. The presence of an inhibitor will slow down this reaction.
Materials:
-
Purified β-lactamase enzyme
-
Inhibitor compounds (e.g., avibactam, ETX1317)
-
Nitrocefin (substrate)
-
Assay Buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0, often supplemented with 0.1 mg/mL BSA)
-
96-well microtiter plates
-
Spectrophotometer capable of reading absorbance at 490 nm
Procedure:
-
Enzyme and Inhibitor Pre-incubation:
-
A fixed concentration of the purified β-lactamase enzyme is pre-incubated with varying concentrations of the inhibitor compound in the assay buffer for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).
-
-
Reaction Initiation:
-
The enzymatic reaction is initiated by the addition of a specific concentration of nitrocefin to each well.
-
-
Kinetic Measurement:
-
The change in absorbance at 490 nm is measured over time (e.g., every 30 seconds for 5-10 minutes) using a microplate reader. The initial velocity (rate) of the reaction is determined from the linear portion of the absorbance versus time plot.
-
-
Data Analysis:
-
The percentage of enzyme inhibition is calculated for each inhibitor concentration relative to a control reaction with no inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Figure 2. Workflow for a nitrocefin-based β-lactamase inhibition assay.
Conclusion
The data presented indicate that while avibactam is a potent and broad-spectrum β-lactamase inhibitor, newer 3,8-diazabicyclo[3.2.1]octan-2-one based inhibitors, such as ETX1317, demonstrate enhanced potency against a range of clinically important β-lactamases in vitro. Notably, ETX1317 shows significantly lower IC50 values against several Class A and Class D enzymes compared to avibactam. This suggests that further exploration and development of novel DBO derivatives hold significant promise for overcoming β-lactamase-mediated antibiotic resistance. The provided experimental protocol offers a robust framework for the continued evaluation and comparison of these and other emerging β-lactamase inhibitors.
References
A Comparative Analysis of 3,8-Diazabicyclo[3.2.1]octane Derivatives as Novel Analgesics
For Researchers, Scientists, and Drug Development Professionals
The quest for potent and safe analgesics remains a cornerstone of modern pharmacology. In this context, derivatives of the 3,8-diazabicyclo[3.2.1]octane scaffold have emerged as a promising class of compounds with significant pain-relieving properties. This guide provides a comparative analysis of their biological activity, offering a valuable resource for researchers and professionals in drug development. We will delve into their mechanism of action, compare their efficacy with established analgesics, and provide detailed experimental protocols for their evaluation.
Mechanism of Action: A Departure from Opioids
A significant portion of research into 3,8-diazabicyclo[3.2.1]octane derivatives has focused on their interaction with nicotinic acetylcholine receptors (nAChRs), representing a departure from the traditional opioid receptor-targeted analgesics. Notably, the compound 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane (referred to as compound 1a in several studies) has demonstrated potent analgesic effects.[1][2][3]
The analgesic action of compound 1a is not antagonized by naloxone, a classic opioid receptor antagonist.[1][2][3] Conversely, its effects are blocked by mecamylamine, a non-competitive antagonist of nAChRs, strongly indicating that its pain-relieving properties are mediated through the nicotinic system.[1][2][3][4][5][6][7] This is a critical distinction, as it suggests a potential for developing analgesics with a reduced risk of the side effects commonly associated with opioids, such as respiratory depression and addiction.
However, it is important to note that other derivatives of the 3,8-diazabicyclo[3.2.1]octane scaffold have been investigated for their affinity to opioid receptors, with some showing activity at the µ-opioid receptor.[8][9] This highlights the chemical versatility of this scaffold and the potential for developing ligands with distinct pharmacological profiles.
Comparative Analgesic Efficacy
To contextualize the analgesic potential of 3,8-diazabicyclo[3.2.1]octane derivatives, it is essential to compare their performance against established analgesics like morphine (an opioid agonist) and epibatidine (a potent nAChR agonist).
| Compound | Test | Species | Route of Administration | Dose | Analgesic Effect | Reference |
| 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane (1a) | Hot Plate | Mouse | Subcutaneous | 1 mg/kg | Significant increase in pain threshold for ~45 min | [1][2] |
| 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane (1a) | Abdominal Constriction | Mouse | Intraperitoneal | 5 mg/kg | Good protection | [1][2] |
| 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane (1a) | Abdominal Constriction | Mouse | Intraperitoneal | 20 mg/kg | Complete prevention of constrictions | [1][2] |
| Morphine | Hot Plate | Rat | Subcutaneous | 0.3-6.0 mg/kg | Dose-dependent antinociceptive effects | [10] |
| (+)-Epibatidine | Hot Plate | Mouse | Intraperitoneal | ~1.5 µg/kg (ED50) | Potent analgesic activity | [11] |
Receptor Binding Affinity
The interaction of these compounds with their molecular targets is quantified by their binding affinity. Here, we compare the binding affinity of compound 1a with that of the potent nAChR agonist, epibatidine.
| Compound | Receptor Subtype | Radioligand | Kᵢ (nM) | Reference |
| 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane (1a) | α4β2 nAChR | [³H]-Cytisine | 4.1 ± 0.21 | [1][2][3] |
| (±)-Epibatidine | α4β2 nAChR | [³H]-Nicotine | 0.045 | [11] |
| (±)-Epibatidine | Nicotinic Receptors (rat brain) | [³H]-Cytisine | IC₅₀ = 70 pM | [12] |
Experimental Protocols
Reproducibility and standardization are paramount in scientific research. Below are detailed methodologies for key experiments cited in the evaluation of these analgesic compounds.
In Vivo Analgesic Assays
1. Hot Plate Test
This method assesses the response to a thermal pain stimulus and is indicative of central analgesic activity.[13][14][15][16][17]
-
Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C.
-
Animals: Mice or rats are used. Prior to the experiment, they are habituated to the testing room.
-
Procedure:
-
A baseline latency is determined for each animal by placing it on the hot plate and recording the time it takes to exhibit a nociceptive response (e.g., licking a paw, jumping). A cut-off time (typically 30-60 seconds) is established to prevent tissue damage.
-
The test compound or vehicle is administered via the desired route (e.g., subcutaneous, intraperitoneal).
-
At predetermined time intervals after administration (e.g., 15, 30, 60, 90, 120 minutes), the animal is again placed on the hot plate, and the response latency is measured.
-
-
Data Analysis: The percentage of the maximal possible effect (% MPE) is often calculated using the formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.
2. Tail-Flick Test
This test measures the spinal reflex to a thermal stimulus.[13][14][15][16][17]
-
Apparatus: A tail-flick analgesiometer that focuses a beam of high-intensity light on the animal's tail.
-
Animals: Typically rats or mice.
-
Procedure:
-
The animal is gently restrained, and its tail is positioned over the light source.
-
The time taken for the animal to flick its tail away from the heat source is recorded as the tail-flick latency. A baseline latency is established.
-
The test compound or vehicle is administered.
-
Tail-flick latencies are measured at various time points post-administration. A cut-off time is employed to prevent tissue injury.
-
-
Data Analysis: Similar to the hot plate test, the analgesic effect is quantified by the increase in tail-flick latency compared to the baseline.
In Vitro Receptor Binding Assays
1. Nicotinic Acetylcholine Receptor (nAChR) Binding Assay
This assay determines the affinity of a compound for nAChRs. [³H]-Cytisine is a commonly used radioligand for high-affinity nicotinic receptors.[18][19][20][21][22]
-
Materials:
-
Rat brain tissue (e.g., cortex or whole brain) homogenized in an appropriate buffer.
-
[³H]-Cytisine (radioligand).
-
Unlabeled test compounds and a known high-affinity ligand (e.g., nicotine or epibatidine) for determining non-specific binding.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Brain homogenates are incubated with a fixed concentration of [³H]-Cytisine and varying concentrations of the unlabeled test compound.
-
To determine non-specific binding, a parallel set of tubes is incubated with [³H]-Cytisine and a high concentration of an unlabeled nicotinic ligand.
-
The incubation is carried out at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ (inhibition constant) can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
2. Opioid Receptor Binding Assay
This assay is used to assess the affinity of compounds for opioid receptors.[23][24][25][26][27]
-
Materials:
-
Cell membranes expressing the opioid receptor subtype of interest (e.g., µ, δ, or κ) or brain homogenates.
-
A subtype-selective radioligand (e.g., [³H]-DAMGO for µ-opioid receptors).
-
Unlabeled test compounds and a non-selective opioid antagonist (e.g., naloxone) for determining non-specific binding.
-
-
Procedure: The procedure is analogous to the nAChR binding assay, involving incubation of the receptor source with the radioligand and test compound, followed by filtration and quantification of radioactivity.
-
Data Analysis: IC₅₀ and Kᵢ values are determined as described for the nAChR binding assay.
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.
References
- 1. Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. [PDF] Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling. | Semantic Scholar [semanticscholar.org]
- 4. The acetylcholine receptor of the neuromuscular junction recognizes mecamylamine as a noncompetitive antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mecamylamine - a nicotinic acetylcholine receptor antagonist with potential for the treatment of neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mecamylamine - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. The analgesic efficacy of morphine varies with rat strain and experimental pain model: implications for target validation efforts in pain drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Epibatidine, a potent analgetic and nicotinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Epibatidine is a nicotinic analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. JCDR - Analgesia, Hot plate test, Metabotropic, Tail flick test [jcdr.net]
- 16. In-Vivo Models for Management of Pain [scirp.org]
- 17. asianjpr.com [asianjpr.com]
- 18. Nicotinic receptor binding of [3H]cytisine, [3H]nicotine and [3H]methylcarbamylcholine in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [3H]cytisine binding to nicotinic cholinergic receptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In vivo labeling of nicotinic cholinergic receptors in brain with [3H]cytisine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Chronic treatment with varenicline changes expression of four nAChR binding sites in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Ligand-directed labeling of opioid receptors for covalent attachment of fluorophores or small-molecule probes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. eurofinsdiscovery.com [eurofinsdiscovery.com]
In vitro testing of 3,8-diazabicyclo[3.2.1]octan-2-one based farnesyltransferase inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro performance of farnesyltransferase inhibitors (FTIs), with a focus on the 3,8-diazabicyclo[3.2.1]octan-2-one based class of inhibitors and prominent alternative compounds. Farnesyltransferase is a critical enzyme in the post-translational modification of various proteins, including the Ras family of small GTPases.[1] The farnesylation of these proteins is essential for their localization to the cell membrane and subsequent activation of signaling pathways involved in cell growth and proliferation.[1] Dysregulation of these pathways is a hallmark of many cancers, making farnesyltransferase a key therapeutic target.[1]
Performance Comparison of Farnesyltransferase Inhibitors
The in vitro potency of farnesyltransferase inhibitors is typically evaluated by their half-maximal inhibitory concentration (IC50) against the farnesyltransferase (FTase) enzyme. A lower IC50 value indicates a more potent inhibitor. Furthermore, selectivity is a crucial factor, often assessed by comparing the inhibitory activity against the related enzyme geranylgeranyltransferase I (GGTase-I). A higher GGTase-I/FTase IC50 ratio signifies greater selectivity for farnesyltransferase.
| Inhibitor | FTase IC50 (nM) | GGTase-I IC50 (nM) | Selectivity (GGTase-I/FTase) |
| Tipifarnib (R115777) | 0.86 | >10,000 | >11,627 |
| Lonafarnib (SCH66336) | 1.9 | ~3,500 | ~1,842 |
| FTI-277 | 0.5 | - | - |
| BMS-214662 | 1.35 | - | - |
| L-778,123 | 2 | 98 | 49 |
Data sourced from publicly available research.[1] Note: "-" indicates data not available.
Experimental Protocols
The following is a detailed protocol for a standard in vitro farnesyltransferase activity assay using a fluorescence-based method. This type of assay is commonly used to determine the IC50 values of potential inhibitors.
In Vitro Farnesyltransferase Activity Assay (Fluorescence-Based)
Objective: To measure the enzymatic activity of farnesyltransferase and the inhibitory potency of test compounds in a cell-free system.
Principle: This assay utilizes a fluorescently labeled peptide substrate (e.g., dansyl-peptide) and farnesyl pyrophosphate (FPP) as substrates for the FTase enzyme. The enzymatic transfer of the farnesyl group from FPP to the cysteine residue of the peptide results in a change in the fluorescence properties of the dansyl group. Inhibitors of FTase will block this reaction, leading to a measurable decrease in the fluorescence signal. The potency of an inhibitor is quantified by determining its IC50 value.[2]
Materials:
-
Recombinant human farnesyltransferase (FTase)
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 µM ZnCl₂, 5 mM MgCl₂, 20 mM KCl, 1 mM DTT
-
Test compounds (including 3,8-diazabicyclo[3.2.1]octan-2-one based inhibitors and alternatives) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Tipifarnib, Lonafarnib)
-
Black, flat-bottom 96-well or 384-well microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compounds and create a series of dilutions in the assay buffer.
-
Prepare stock solutions of FPP and the dansyl-peptide substrate in the assay buffer.
-
-
Assay Setup (in microplate wells):
-
Blank (no enzyme): Add assay buffer, FPP, and dansyl-peptide substrate.
-
Control (no inhibitor): Add assay buffer, FTase enzyme, FPP, and dansyl-peptide substrate.
-
Test Compound: Add assay buffer, FTase enzyme, FPP, dansyl-peptide substrate, and the test compound at various concentrations.
-
Positive Control: Add assay buffer, FTase enzyme, FPP, dansyl-peptide substrate, and the positive control inhibitor.
-
-
Reaction Initiation and Incubation:
-
Add the FTase enzyme to the appropriate wells to initiate the reaction. Ensure the final volume in each well is consistent.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes), protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each well using a microplate reader with excitation and emission wavelengths appropriate for the dansyl fluorophore (e.g., λex ≈ 340 nm, λem ≈ 550 nm).[2]
-
-
Data Analysis:
-
Subtract the fluorescence reading of the blank from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = 100 x [1 - (Fluorescence_test_compound / Fluorescence_control)]
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Visualizing the Mechanism of Action
To understand the biological context of farnesyltransferase inhibition, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for inhibitor evaluation.
Caption: The Ras signaling pathway and the point of intervention by Farnesyltransferase Inhibitors (FTIs).
Caption: A typical experimental workflow for the in vitro comparison of Farnesyltransferase Inhibitors.
References
A Comparative Guide to the Conformational Analysis of 3,8-Diazabicyclo[3.2.1]octan-2-one Peptidomimetics
For Researchers, Scientists, and Drug Development Professionals
The 3,8-diazabicyclo[3.2.1]octan-2-one scaffold is a conformationally constrained dipeptide mimic of significant interest in medicinal chemistry. Its rigid bicyclic structure serves as a valuable template for designing peptidomimetics with improved metabolic stability and receptor selectivity. A thorough understanding of the conformational preferences of this scaffold is paramount for the rational design of novel therapeutics, including inhibitors of enzymes like farnesyltransferase.[1][2] This guide provides a comparative overview of the analytical techniques used to elucidate the three-dimensional structure of these molecules, supported by experimental data and methodologies.
Conformational Preferences of the Bicyclic Core
The 3,8-diazabicyclo[3.2.1]octan-2-one core consists of a six-membered piperazinone ring fused with a five-membered ring. This fusion restricts the conformational flexibility of the piperazinone ring, which typically interconverts between chair, boat, and twist-boat conformations in monocyclic systems. In this bicyclic system, the piperazinone ring is constrained, and its preferred conformation, along with the orientation of substituents, dictates the overall topology of the molecule and its ability to interact with biological targets.[3][4] The conformational landscape is further influenced by the nature and stereochemistry of substituents at various positions on the bicyclic framework.
Key Analytical Techniques for Conformational Analysis
A multi-pronged approach combining experimental and computational methods is essential for a comprehensive conformational analysis of 3,8-diazabicyclo[3.2.1]octan-2-one peptidomimetics.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: As a powerful technique for studying the conformation of molecules in solution, high-field ¹H NMR is frequently employed.[5] Key parameters such as proton-proton coupling constants (³JHH) and Nuclear Overhauser Effects (NOEs) provide valuable information about dihedral angles and interproton distances, respectively, which are used to define the three-dimensional structure.[5][6][7][8]
-
X-ray Crystallography: This technique provides an unambiguous determination of the solid-state conformation of these peptidomimetics.[8][9] The resulting crystal structures serve as a basis for understanding intermolecular interactions in the solid state and can be used to validate computational models.[3][4][10]
-
Computational Modeling: Molecular mechanics and quantum chemical methods, such as Density Functional Theory (DFT), are used to explore the conformational landscape, calculate the relative energies of different conformers, and predict the most stable structures.[5][6][11] Docking studies also utilize these models to predict the binding mode of the peptidomimetics to their biological targets.[6]
-
Circular Dichroism (CD) and Infrared (IR) Spectroscopy: These techniques are particularly useful for studying the secondary structure of more extended peptide sequences containing the bicyclic scaffold, such as the presence of β-turns or other ordered structures.[12][13][14]
Comparative Conformational Data
The following table summarizes the types of quantitative data that are typically gathered in conformational studies of 3,8-diazabicyclo[3.2.1]octan-2-one peptidomimetics. The specific values for a particular derivative would be populated from experimental results.
| Parameter | Technique | Information Provided | Example Value Range |
| ³J(H,H) Coupling Constants | ¹H NMR | Dihedral angles (via Karplus equation) | 1 - 10 Hz |
| Nuclear Overhauser Effects (NOEs) | 2D NMR (ROESY/NOESY) | Interproton distances (< 5 Å) | Strong, Medium, Weak |
| Key Dihedral Angles (φ, ψ) | X-ray Crystallography, Computational Modeling | Torsion angles defining the backbone conformation | -180° to +180° |
| Conformational Energy | Computational Modeling | Relative stability of different conformers | 0 - 10 kcal/mol (relative to global minimum) |
| Ring Puckering Parameters | X-ray Crystallography, Computational Modeling | Quantitative description of ring conformation (e.g., chair, boat) | Varies based on the specific parameters |
Experimental Protocols
A detailed experimental protocol is crucial for the reproducibility of conformational analysis studies. Below is a representative protocol for NMR spectroscopic analysis.
Protocol: Conformational Analysis by ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified 3,8-diazabicyclo[3.2.1]octan-2-one derivative in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the conformational equilibrium. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition:
-
Acquire a standard one-dimensional (1D) ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 500 MHz or higher) to observe the chemical shifts and coupling constants of all protons.
-
Acquire two-dimensional (2D) NMR spectra to aid in resonance assignment and structural elucidation. This should include:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons.
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å). A mixing time of 200-500 ms is typically used for ROESY.
-
-
-
Data Analysis:
-
Assign all proton resonances using the 1D and 2D spectra.
-
Extract the ³J(H,H) coupling constants from the 1D spectrum. Use these values in the Karplus equation to estimate the corresponding dihedral angles.
-
Analyze the ROESY/NOESY spectrum to identify cross-peaks, which indicate spatial proximity between protons. Classify the NOEs as strong, medium, or weak, corresponding to approximate interproton distance ranges.
-
-
Structure Calculation (Optional): Use the experimentally derived distance and dihedral angle restraints in a molecular modeling program (e.g., CYANA, XPLOR-NIH) to calculate a family of solution structures consistent with the NMR data.
Visualizations
The following diagrams illustrate key concepts in the conformational analysis of 3,8-diazabicyclo[3.2.1]octan-2-one peptidomimetics.
Caption: Conformational interconversion of the piperazinone ring.
Caption: A general experimental workflow for conformational analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 3,8-Diazabicyclo[3.2.1]octan-2-one peptide mimetics: synthesis of a conformationally restricted inhibitor of farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Structural and Conformational Study of 8-p-Nitrocinnamyl-3-propionyl-3,8-diazabicyclo[3.2.1]octane, Selective Agonist of m-Opioid Receptors | Semantic Scholar [semanticscholar.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity - MedChemComm (RSC Publishing) DOI:10.1039/C6MD00575F [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Making sure you're not a bot! [ask.orkg.org]
- 10. EP2657234B1 - Optically-active diazabicyclooctane derivative and method for manufacturing same - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and conformational studies of peptidomimetics containing a new bifunctional diketopiperazine scaffold acting as a beta-hairpin inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Diazabicyclooctane and Azabicyclononane Scaffolds in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of rigid bicyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a means to enhance potency, selectivity, and pharmacokinetic properties by reducing conformational flexibility. Among the diverse array of available scaffolds, diazabicyclooctane (DABCO) and azabicyclononane frameworks have emerged as privileged structures in the design of novel therapeutics, particularly for central nervous system (CNS) disorders. This guide provides an objective comparison of these two scaffolds, supported by experimental data, to inform rational drug design and development.
Physicochemical Properties: A Foundation for Drug-likeness
The fundamental physicochemical characteristics of a scaffold, such as its basicity (pKa) and lipophilicity (logP), are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Comparison of Physicochemical Properties
| Property | Diazabicyclooctane (DABCO) | Azabicyclononane (Representative) | Methodological Approach |
| pKa | 8.7 (conjugate acid)[1] | ~11.8 (for 9-Azabicyclo[3.3.1]nonane) | Potentiometric Titration |
| logP | -0.49[2] | ~1.5 (for 1-Azabicyclo[3.3.1]nonane)[3] | Shake-Flask Method |
| Water Solubility | 46 g/100 mL (26 °C)[2] | Generally lower than DABCO, dependent on substitution | Gravimetric analysis |
| Molecular Weight | 112.17 g/mol | 125.22 g/mol (for C8H15N) | Mass Spectrometry |
DABCO, with its two bridgehead nitrogen atoms, exhibits a lower pKa compared to the representative azabicyclononane. This difference in basicity can significantly influence a molecule's ionization state at physiological pH, affecting its ability to cross biological membranes and interact with targets. Furthermore, DABCO's high water solubility and negative logP value indicate its hydrophilic nature, a characteristic that can be advantageous for certain drug design applications but may limit blood-brain barrier penetration without appropriate modification. In contrast, azabicyclononane scaffolds generally display higher lipophilicity.
Pharmacological Applications and Performance
Both scaffolds have been successfully employed in the development of potent and selective ligands for various CNS targets. A direct comparison is most relevant in the context of nicotinic acetylcholine receptors (nAChRs), where derivatives of both scaffold types have been investigated.
Targeting Nicotinic Acetylcholine Receptors (nAChRs)
Derivatives of diazabicyclooctane have been explored as potent agonists for the α4β2 nAChR subtype, a key target for cognitive disorders.[4][5] Similarly, the 3,7-diazabicyclo[3.3.1]nonane scaffold, a related bicyclic amine, has been shown to produce high-affinity ligands for the α4β2 nAChR.[6]
Table 2: Pharmacological Data for nAChR Agonists
| Scaffold Derivative | Target | Assay Type | Key Finding |
| 3-(5-chloro-2-furoyl)-3,7-diazabicyclo[3.3.0]octane | α4β2 nAChR | Radioligand Binding | Highly potent and selective agonist[4] |
| 3,8-diazabicyclo[4.2.0]octane derivatives | hα4β2 nAChR | CoMFA/CoMSIA | Identified as potent analgesics with nanomolar potency[5] |
| 3,7-diazabicyclo[3.3.1]nonane derivatives | α4β2 nAChR | Radioligand Binding | High affinity and subtype selectivity achieved with carboxamide modification[6] |
Targeting Dopamine Receptors
Azabicyclononane scaffolds have proven to be particularly valuable in the design of ligands for dopamine receptors, especially the D2-like subtypes.
Table 3: Pharmacological Data for Dopamine Receptor Ligands
| Scaffold Derivative | Target | Assay Type | Ki Value |
| IABN (azabicyclononane benzamide) | Rat D2 and D3 Receptors | Radioligand Binding | Picomolar affinity[7] |
| IABN (azabicyclonane benzamide) | Human D4.4 Receptors | Radioligand Binding | 7- to 25-fold lower affinity than D2/D3[7] |
The rigid azabicyclononane framework allows for precise orientation of substituents to achieve high affinity and selectivity for dopamine receptor subtypes.
Signaling Pathways and Experimental Workflows
To understand the functional consequences of receptor binding, it is essential to consider the downstream signaling pathways.
Nicotinic Acetylcholine Receptor (α4β2) Signaling
Simplified α4β2 nAChR Signaling Pathway.
Upon agonist binding, the α4β2 nAChR, a ligand-gated ion channel, opens, leading to an influx of calcium ions.[8] This increase in intracellular calcium can trigger various downstream signaling cascades, including the PI3K-Akt pathway, which is implicated in neuroprotection and enhancement of cognitive function.[8][9]
Dopamine D2 Receptor Signaling
Simplified Dopamine D2 Receptor Signaling.
The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that couples to inhibitory G proteins (Gi/o).[10] Antagonists based on the azabicyclononane scaffold block the binding of dopamine, thereby modulating the downstream signaling cascade. This typically involves the inhibition of adenylyl cyclase, leading to decreased production of cyclic AMP (cAMP) and subsequent alterations in neuronal activity.
Experimental Protocols
The quantitative data presented in this guide are derived from established experimental methodologies. Below are summaries of the key protocols.
Potentiometric Titration for pKa Determination
-
Preparation: A precise amount of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture) to a known concentration (typically 1-10 mM).
-
Calibration: A pH meter equipped with a combination electrode is calibrated using at least three standard buffer solutions (e.g., pH 4, 7, and 10).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) in small, precise increments.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.
-
Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the curve.
Shake-Flask Method for logP Determination
-
Pre-saturation: Equal volumes of 1-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mixed and shaken vigorously for 24 hours to ensure mutual saturation. The phases are then separated.
-
Compound Addition: A known amount of the test compound is dissolved in one of the phases (usually the one in which it is more soluble).
-
Partitioning: The two phases are combined in a flask and shaken for a set period (e.g., 1-24 hours) to allow the compound to partition between the two layers until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous phases.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.
Radioligand Binding Assay for Receptor Affinity (Ki)
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., dopamine D2 receptors) are prepared from cultured cells or tissue homogenates.
-
Assay Setup: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled ligand known to bind to the target receptor (e.g., [3H]-spiperone for D2 receptors).
-
Competition: Increasing concentrations of the unlabeled test compound (the potential ligand) are added to the wells to compete with the radioligand for binding to the receptor.
-
Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter, which traps the cell membranes.
-
Detection: The amount of radioactivity on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Microsomal Stability Assay
-
Preparation: A reaction mixture containing liver microsomes (from human or other species), a NADPH-regenerating system, and a buffer is prepared.
-
Incubation: The test compound is added to the reaction mixture and incubated at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.
-
Calculation: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of this line is used to calculate the in vitro half-life (t1/2) and the intrinsic clearance (CLint) of the compound.
General Experimental Workflow for Scaffold Comparison.
Conclusion and Future Perspectives
Both diazabicyclooctane and azabicyclononane scaffolds offer distinct advantages in drug design. The choice between them depends on the specific therapeutic target and the desired properties of the final drug candidate.
-
Diazabicyclooctane (DABCO) and its derivatives are valuable for their hydrophilicity and have shown promise as scaffolds for nAChR modulators. Their synthetic accessibility and well-defined stereochemistry make them attractive building blocks. Future work could focus on modifying the DABCO core to fine-tune its lipophilicity and basicity, thereby expanding its applicability to a wider range of CNS targets.
-
Azabicyclononane scaffolds provide a more lipophilic and conformationally constrained framework, which has been successfully exploited in the development of highly selective dopamine receptor ligands. The versatility of this scaffold allows for diverse substitution patterns, enabling the optimization of pharmacological activity and ADME properties. Further exploration of different isomers and ring conformations of azabicyclononanes could lead to the discovery of novel ligands with unique pharmacological profiles.
References
- 1. cdn-links.lww.com [cdn-links.lww.com]
- 2. annualreviews.org [annualreviews.org]
- 3. Discovery of 3-(5-chloro-2-furoyl)-3,7-diazabicyclo[3.3.0]octane (TC-6683, AZD1446), a novel highly selective α4β2 nicotinic acetylcholine receptor agonist for the treatment of cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands. Part 1: the influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of (125)I-IABN, a novel azabicyclononane benzamide selective for D2-like dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dopamine receptor - Wikipedia [en.wikipedia.org]
Evaluating the Metabolic Stability of 8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the metabolic stability of novel chemical entities is a critical step in the early stages of drug discovery. A compound's susceptibility to metabolism significantly influences its pharmacokinetic profile, determining its efficacy and safety.[1][2] This guide provides a comparative framework for evaluating the metabolic stability of derivatives of the 8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one scaffold, a versatile building block in medicinal chemistry.[3]
The inherent amide bond in the 3,8-diazabicyclo[3.2.1]octan-2-one core can be susceptible to enzymatic degradation.[4][5] Therefore, assessing the metabolic stability of its derivatives is crucial. This guide outlines the experimental design for such a comparison, presents hypothetical data for a series of derivatives, and provides detailed experimental protocols.
Comparative Analysis of Metabolic Stability
To illustrate a comparative study, we present hypothetical metabolic stability data for the parent compound (Derivative A) and three structural analogs (Derivatives B, C, and D) in the presence of human liver microsomes. The primary endpoints for this comparison are the metabolic half-life (t½) and the intrinsic clearance (CLint), which together provide a quantitative measure of metabolic stability.[6][7]
| Derivative | Structure | Modification | t½ (min) | CLint (µL/min/mg protein) |
| A | This compound | Parent Compound | 25 | 27.7 |
| B | Derivative with substitution at C4 | Alkyl substitution | 45 | 15.4 |
| C | Derivative with gem-difluoro at C4 | Fluorine substitution | >60 | <11.5 |
| D | Bioisosteric replacement of the amide | 1,2,3-Triazole | >60 | <11.5 |
Table 1: Hypothetical in vitro metabolic stability data for this compound derivatives in human liver microsomes.
The data illustrates that modifications to the core scaffold can significantly impact metabolic stability. For instance, the introduction of a gem-difluoro group (Derivative C) or a bioisosteric replacement of the amide with a triazole ring (Derivative D) could substantially increase the metabolic half-life and reduce intrinsic clearance.[5][8] Such strategies are employed to enhance pharmacokinetic properties by mitigating rapid metabolism.[4][9]
Experimental Design and Protocols
The following sections detail the standard experimental protocols for determining the metabolic stability of the proposed derivatives. The primary assay discussed is the in vitro liver microsomal stability assay, a widely used method in drug discovery for assessing Phase I metabolism.[1][10][11]
General Experimental Workflow
The workflow for the microsomal stability assay involves incubation of the test compound with liver microsomes and a cofactor, followed by analysis of the remaining compound at various time points.
Detailed Protocol: Liver Microsomal Stability Assay
This protocol is adapted from standard methodologies for assessing metabolic stability.[12][13]
1. Materials and Reagents:
-
Pooled human liver microsomes (HLM)
-
Test compounds and positive control (e.g., a compound with known metabolic instability)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis
-
96-well plates
-
Incubator/shaker
-
Centrifuge
-
LC-MS/MS system
2. Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of test compounds and positive controls (e.g., 10 mM in DMSO).
-
Create intermediate solutions by diluting the stock solutions in acetonitrile.
-
Thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.
-
-
Incubation:
-
Add the microsomal solution to the wells of a 96-well plate.
-
Add the test compound solution to the wells to achieve the final desired concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Sampling and Termination:
-
At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), transfer an aliquot of the reaction mixture to a new plate containing cold acetonitrile with the internal standard to terminate the reaction.[11]
-
Include a negative control incubation without the NADPH cofactor to assess for non-enzymatic degradation.[13]
-
-
Sample Processing:
-
After the final time point, seal the termination plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.
-
-
Analysis:
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.[7]
-
3. Data Analysis:
-
Determine the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
Calculate the elimination rate constant (k) from the slope of the linear regression line (slope = -k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (mL incubation / mg microsomes).
Potential Metabolic Pathways
The primary metabolic liability of the this compound scaffold is likely the amide bond, which can undergo hydrolysis mediated by amidase enzymes. Additionally, oxidation reactions, primarily catalyzed by cytochrome P450 (CYP) enzymes, can occur on the bicyclic ring system or the Boc protecting group.[14]
By systematically evaluating derivatives of the this compound scaffold using the described methodologies, researchers can identify compounds with improved metabolic stability, a key attribute for successful drug candidates. This comparative approach allows for the establishment of structure-stability relationships, guiding further optimization of this promising chemical series.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. bioivt.com [bioivt.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 8. drughunter.com [drughunter.com]
- 9. Amide Bond Bioisosteres: Strategies, Synthesis and Successes. | Semantic Scholar [semanticscholar.org]
- 10. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 14. longdom.org [longdom.org]
Head-to-head comparison of different bicyclic scaffolds in medicinal chemistry
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Bicyclic Scaffolds with Supporting Experimental Data
In the landscape of modern drug discovery, the quest for novel molecular architectures that offer improved potency, selectivity, and pharmacokinetic properties is relentless. Bicyclic scaffolds, characterized by their rigid three-dimensional structures, have emerged as a privileged class of motifs capable of interacting with challenging biological targets. Their constrained conformations can lead to a lower entropic penalty upon binding, resulting in higher affinity and specificity compared to more flexible linear or monocyclic counterparts. This guide provides a head-to-head comparison of different bicyclic scaffolds, presenting quantitative data, detailed experimental protocols for their evaluation, and visualizations of their interactions within key signaling pathways.
Bicyclic Scaffolds: A Comparative Overview
This guide categorizes bicyclic scaffolds into three main types, each with distinct structural features and applications in medicinal chemistry:
-
Bicyclic Peptides: These scaffolds consist of short peptide sequences constrained into a bicyclic structure, often through chemical linkers. This class, exemplified by Bicycle® therapeutics, offers antibody-like affinity and specificity in a small molecule format, enabling rapid tissue penetration.
-
Fused Bicyclic Heterocycles: This diverse group of scaffolds features two fused rings containing one or more heteroatoms. They are prevalent in many FDA-approved drugs and offer a wealth of opportunities for synthetic modification to fine-tune their biological activity and physicochemical properties.
-
Bridged Bicyclic Systems: Characterized by two rings sharing non-adjacent atoms (the bridgehead atoms), these rigid structures, such as bicyclo[1.1.1]pentane (BCP), serve as bioisosteres for phenyl rings and can improve metabolic stability and solubility.
The following sections provide a comparative analysis of these scaffolds in the context of specific biological targets.
Protease Inhibition: A Comparative Analysis
Proteases are a class of enzymes that play a critical role in numerous physiological and pathological processes, making them attractive targets for therapeutic intervention. Here, we compare the performance of different bicyclic scaffolds as inhibitors of two well-studied proteases: Thrombin and HIV Protease.
Thrombin Inhibitors
Thrombin is a serine protease that plays a central role in the blood coagulation cascade.
| Scaffold Type | Example Compound | Target | Binding Affinity (Ki) | Selectivity |
| Bicyclic Peptide | TM52-1 + 5C (Cyclic peptide analog) | Thrombin | 26 µM | - |
| Fused Bicyclic Heterocycle | XU817 (5-(amidino)indole) | Thrombin | - | - |
| Bridged Bicyclic Lactam | - | Thrombin | High Affinity | High selectivity vs. Trypsin |
HIV Protease Inhibitors
HIV protease is an aspartyl protease essential for the life cycle of the human immunodeficiency virus.
| Scaffold Type | Example Compound | Target | Binding Affinity (Ki) | Antiviral Activity (IC50) |
| Bicyclic Peptide | - | HIV Protease | - | - |
| Fused Bicyclic Heterocycle | Compound 115 (6-5-5 fused ring ligand) | HIV Protease | 10 pM | 1.9 nM[1] |
Kinase Inhibition: A Head-to-Head Look
Kinases are a large family of enzymes that regulate a wide array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer. This section compares bicyclic scaffolds as inhibitors of Adaptor Protein 2-Associated Kinase 1 (AAK1) and B-Raf, a serine/threonine-protein kinase.
AAK1 Inhibitors
AAK1 is a serine/threonine kinase involved in clathrin-mediated endocytosis and has been identified as a potential target for neuropathic pain.
| Scaffold Type | Example Compound | Target | Inhibitory Potency (IC50) |
| Fused Bicyclic Heterocycle | Compound 18 (Quinoline derivative) | AAK1 | 19 nM[2] |
| Fused Bicyclic Heterocycle | Pyrrolo[2,1-f][1][3][4]triazine analog | AAK1 | Single-digit nM[5] |
B-Raf Inhibitors
Mutations in the B-Raf kinase are a major driver in several cancers, including melanoma.
| Scaffold Type | Example Compound | Target | Inhibitory Potency (IC50) |
| Fused Bicyclic Heterocycle | 0JA ([2][6]-fused bicyclic) | B-RafV600E | 7.0 nM[7] |
| Fused Bicyclic Heterocycle | PLX4720 (7-azaindole derivative) | B-RafV600E | 13 nM[8] |
Experimental Protocols
To ensure the reproducibility and reliability of the data presented, this section provides detailed methodologies for key experiments used to characterize bicyclic scaffolds.
Fluorescence Polarization (FP) Binding Assay
Objective: To determine the binding affinity of a bicyclic scaffold to its target protein.
Principle: This assay measures the change in the polarization of fluorescent light emitted from a small, fluorescently labeled ligand (tracer) upon binding to a larger protein. The increase in polarization is proportional to the fraction of the bound tracer.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescently labeled tracer molecule.
-
Prepare a series of dilutions of the unlabeled bicyclic scaffold compound to be tested.
-
Prepare a solution of the target protein at a concentration optimized for the assay.
-
All solutions should be prepared in a suitable assay buffer (e.g., phosphate-buffered saline with a small amount of surfactant to prevent non-specific binding).
-
-
Assay Procedure:
-
In a microplate, add the target protein solution to each well.
-
Add the fluorescently labeled tracer to each well at a fixed concentration.
-
Add the serially diluted unlabeled bicyclic scaffold to the wells. Include control wells with no unlabeled compound (maximum polarization) and wells with no target protein (minimum polarization).
-
Incubate the plate at a controlled temperature for a specific time to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters.
-
-
Data Analysis:
-
The binding affinity (Ki or IC50) of the bicyclic scaffold is determined by fitting the competition binding data to a suitable model.
-
Fluorescence Polarization Assay Workflow
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive membrane permeability of a bicyclic scaffold.
Principle: This assay uses a 96-well microtiter plate with a filter plate coated with a lipid solution, creating an artificial membrane that separates a donor compartment from an acceptor compartment. The rate of diffusion of the compound from the donor to the acceptor compartment provides a measure of its passive permeability.
Protocol:
-
Plate Preparation:
-
Assay Procedure:
-
Quantification:
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.[1]
-
-
Data Analysis:
-
Calculate the permeability coefficient (Pe) using the concentrations in the donor and acceptor compartments and the incubation time.
-
PAMPA Experimental Workflow
Signaling Pathway Interactions
Understanding how bicyclic scaffolds modulate cellular signaling is crucial for rational drug design. The following diagrams illustrate the points of intervention for these scaffolds in two major signaling pathways.
G-Protein Coupled Receptor (GPCR) Signaling
GPCRs are a large family of transmembrane receptors that play a central role in cellular communication. Their signaling cascades are key targets for a wide range of therapeutics.
GPCR Signaling Pathway Inhibition
Tyrosine Kinase Signaling
Receptor tyrosine kinases (RTKs) are cell surface receptors that are critical for regulating cell growth, differentiation, and metabolism. Aberrant RTK signaling is a common feature of many cancers.
Tyrosine Kinase Pathway Inhibition
References
- 1. mdpi.com [mdpi.com]
- 2. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of potent and selective 5,6-fused heterocyclic thrombin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent and selective bicyclic lactam inhibitors of thrombin. Part 4: transition state inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Bicyclic Peptidyl Pan-Ras Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies on [5,6]-Fused Bicyclic Scaffolds Derivatives as Potent Dual B-RafV600E/KDR Inhibitors Using Docking and 3D-QSAR Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Challenges and Opportunities in the Crusade of BRAF Inhibitors: From 2002 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Validating the target engagement of 3,8-diazabicyclo[3.2.1]octan-2-one based compounds
Investigating Diazabicyclo Compounds
I'm now diving into the literature, seeking out information on 3,8-diazabicyclo[3.2.1]octan-2-one derivatives and the biological entities they interact with. Currently, I'm focusing on identifying potential target proteins and related pathways. The goal is to build a solid foundation for the next steps, and I am making good progress so far.
Refining Target Search
I'm now expanding my search to include experimental validation methods for protein-ligand interactions relevant to 3,8-diazabicyclo[3.2.1]octan-2-one compounds, focusing on techniques applicable to this specific compound class. I'm also looking for suitable tool compounds to facilitate comparative target engagement studies. My focus is on cellular thermal shift assays, pull-down assays, and enzymatic assays. Then I will search for specific experimental data and protocols related to target engagement assays for these compounds.
Reviewing Initial Findings
I've uncovered promising leads. The research on 3,8-diazabicyclo[3.2.1]octan-2-one compounds as farnesyltransferase inhibitors is particularly insightful. Additionally, the KRAS(G12D) inhibitor derivatives mentioned in a patent warrant deeper exploration. It is important to note this is an initial overview, and much more will need to be discovered.
Pinpointing Specific Data Needs
I've got a clearer picture of my data gaps. While I have some encouraging leads on 3,8-diazabicyclo[3.2.1]octan-2-one compounds as farnesyltransferase inhibitors and KRAS(G12D) inhibitors, I lack the crucial experimental details I need. Specifically, I need quantitative data and validation protocols for target engagement of the 3,8-diazabicyclo[3.2.1]octan-2-one based compounds against both farnesyltransferase and KRAS(G12D). I'm shifting focus to find this specific data and identify comparison compounds.
Defining My Search Parameters
I'm now zeroing in on crucial data. My initial search revealed 3,8-diazabicyclo[3.2.1]octan-2-one compounds as potential farnesyltransferase and KRAS(G12D) inhibitors. I've also identified key validation methods. Now, I need concrete experimental data on 3,8-diazabicyclo[3.2.1]octan-2-one compound engagement with these targets, including quantitative metrics and protocols. Identifying relevant comparative compounds is also a priority for the comparison guide. I'll focus on studies with similar bicyclic structures.
The Versatility of the 3,8-Diazabicyclo[3.2.1]octane Scaffold in Kinase Inhibition: A Patent Review
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can serve as the foundation for potent and selective therapeutics is perennial. One such scaffold that has garnered significant attention is the 3,8-diazabicyclo[3.2.1]octane core. This bicyclic structure offers a rigid framework that can be strategically functionalized to interact with specific biological targets. This guide provides a comparative analysis of patented compounds derived from this scaffold, with a particular focus on their application as Janus kinase (JAK) inhibitors, a class of enzymes pivotal in inflammatory and autoimmune diseases.
While the specific intermediate, 8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one, is a valuable precursor for introducing chemical diversity, this review focuses on the broader utility of the 3,8-diazabicyclo[3.2.1]octane framework as evidenced in the patent literature. The data presented herein is extracted from patents citing derivatives of this core structure, offering a glimpse into its potential for generating highly active and selective modulators of key signaling pathways.
Performance Comparison of 3,8-Diazabicyclo[3.2.1]octane-based JAK Inhibitors
The Janus kinase family, comprising JAK1, JAK2, JAK3, and TYK2, plays a crucial role in cytokine signaling pathways that regulate immune responses and cellular proliferation. Dysregulation of JAK-STAT signaling is implicated in a variety of diseases, making these kinases attractive therapeutic targets. Patents reveal that the 3,8-diazabicyclo[3.2.1]octane scaffold has been successfully employed to develop potent inhibitors of various JAK isoforms. The following table summarizes the in vitro activity of exemplary compounds from the patent literature, showcasing their potency and selectivity.
| Compound ID | Patent Source | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) |
| Example 1 | US20140275043A1 | 1.2 | 3.5 | 0.8 |
| Example 2 | US20140275043A1 | 2.5 | 15 | 1.1 |
| Example 3 | US20140275043A1 | 0.9 | 8.9 | 0.5 |
| Compound A | WO2014029679A1 | < 10 | < 20 | < 5 |
| Compound B | WO2014029679A1 | < 5 | < 10 | < 2 |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Lower values indicate higher potency.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial. The following are representative protocols for the key assays cited in the patents.
In Vitro JAK Inhibition Assay
This assay is fundamental for determining the potency of a compound against specific JAK isoforms.
Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds against JAK1, JAK2, and JAK3.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, and JAK3 enzymes and a suitable peptide substrate (e.g., a poly-Glu, Tyr peptide) are used.
-
Reaction Mixture: The assay is typically performed in a 96- or 384-well plate format. Each well contains the respective JAK enzyme, the peptide substrate, ATP, and the test compound at varying concentrations.
-
Incubation: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Detection: The level of substrate phosphorylation is quantified. This can be achieved through various methods, such as:
-
Radiometric Assay: Using radiolabeled ATP (γ-³²P-ATP or γ-³³P-ATP) and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based Assay: Employing an ADP-Glo™ Kinase Assay (Promega) that measures ADP formation as an indicator of kinase activity.
-
Fluorescence-based Assay: Using antibodies that specifically recognize the phosphorylated substrate.
-
-
Data Analysis: The results are expressed as the percentage of inhibition relative to a control (without the inhibitor). The IC50 values are then calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
To visually represent the biological context and the experimental process, the following diagrams are provided.
Safety Operating Guide
Essential Safety and Operational Guide for 8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one
This guide provides crucial safety protocols and logistical plans for the handling and disposal of 8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety practices.
Chemical Identifier:
-
IUPAC Name: tert-butyl 2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
-
CAS Number: 417727-40-3
Hazard Summary: This compound is classified as harmful and an irritant.[1] Hazard statements indicate it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust and thorough rinsing in case of eye contact.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications and Recommendations |
| Eye/Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may be required for large quantities or when there is a splash hazard.[2] |
| Skin Protection | Gloves | Handle with chemical-impermeable gloves.[3] Given the ketone structure, consider using butyl or fluoroelastomer gloves for better resistance.[3] Nitrile gloves may offer short-term protection but should be changed immediately upon contact.[2] Always inspect gloves prior to use.[3] |
| Protective Clothing | Wear a flame-resistant lab coat, fully buttoned.[2] Long pants and closed-toe, closed-heel shoes are required to cover all exposed skin.[2] | |
| Respiratory Protection | Respirator | Use in a well-ventilated area, preferably within a chemical fume hood.[4] If ventilation is inadequate or if dust is generated, a NIOSH-approved respirator for organic vapors and particulates should be used.[3] |
Operational Plan: Handling and Disposal
A systematic approach to handling and disposal is critical to mitigate risks associated with this compound.
1. Preparation and Handling:
-
Ensure the work area is well-ventilated; the use of a chemical fume hood is strongly recommended.[4]
-
Inspect all PPE for integrity before starting any procedure.[3]
-
Avoid the formation and inhalation of dust, mist, gas, or vapors.[3]
-
Prevent contact with skin and eyes.
-
Keep the compound away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]
-
The compound should be stored in a refrigerator.
2. In Case of a Spill:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wear the prescribed PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collect the spilled material and absorbent into a suitable, labeled, and closed container for disposal.[3]
3. Disposal Plan:
-
All waste materials, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.
-
Dispose of chemical waste in accordance with local, regional, and national environmental regulations.[5] Chemical waste generators are responsible for correctly classifying and disposing of hazardous materials.[5]
-
Do not dispose of the chemical down the drain or with regular trash.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Standard operating procedure from preparation to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
